Quinolin-2-ylmethyl 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
quinolin-2-ylmethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-13-6-10-16(11-7-13)22(19,20)21-12-15-9-8-14-4-2-3-5-17(14)18-15/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFASPXOSLVUCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427694 | |
| Record name | quinolin-2-ylmethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19820-77-0 | |
| Record name | quinolin-2-ylmethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Quinolin-2-ylmethyl 4-methylbenzenesulfonate
CAS Registry Number: 19820-77-0
Executive Summary
Quinolin-2-ylmethyl 4-methylbenzenesulfonate (commonly referred to as 2-Quinolinylmethyl tosylate or Quinaldyl tosylate ) is a high-value electrophilic intermediate used primarily in medicinal chemistry and proteomic research. It serves as a critical building block for introducing the quinolin-2-ylmethyl motif into nucleophilic scaffolds via
This guide provides a comprehensive technical breakdown of the compound, focusing on its synthesis, stability, mechanistic utility, and safety protocols. It is designed for researchers requiring a robust reference for handling this specific alkylating agent.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| CAS Registry Number | 19820-77-0 |
| IUPAC Name | Quinolin-2-ylmethyl 4-methylbenzenesulfonate |
| Common Synonyms | 2-Quinolinylmethyl tosylate; Quinaldyl tosylate |
| Molecular Formula | |
| Molecular Weight | 313.37 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DCM, |
| Storage Conditions | -20°C, Desiccated, Inert Atmosphere ( |
Structural Analysis
The molecule consists of a quinoline heterocycle linked at the C2 position to a tosyl (p-toluenesulfonyl) group via a methylene bridge. The tosylate moiety functions as an excellent leaving group (
Synthetic Preparation Protocol
Note: The following protocol is based on standard tosylation procedures adapted for nitrogenous heterocycles.
Reaction Scheme
The synthesis typically involves the condensation of 2-quinolinemethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base (e.g., Triethylamine or Pyridine) or under Schotten-Baumann conditions.
Graphviz: Synthesis Workflow
Figure 1: Synthetic pathway for the generation of Quinolin-2-ylmethyl 4-methylbenzenesulfonate.
Step-by-Step Methodology
-
Preparation : Dissolve 2-quinolinemethanol (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Activation : Add Triethylamine (1.5 eq) or Pyridine (2.0 eq) and cool the solution to 0°C.
-
Tosylation : Add p-Toluenesulfonyl chloride (1.1 eq) portion-wise to control the exotherm.
-
Reaction : Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (formation of a UV-active spot with higher
than the alcohol). -
Workup : Wash with water, saturated
, and brine. Dry over . -
Purification : Recrystallization from hexanes/ethyl acetate is preferred over column chromatography due to the potential instability of the tosylate on silica gel.
Mechanistic Utility & Applications
The primary utility of CAS 19820-77-0 lies in its ability to act as a "soft" alkylating agent. It is particularly useful when the corresponding halide (2-chloromethylquinoline) is too unreactive or leads to side reactions.
Alkylation Pathway
The tosylate group departs as the stable p-toluenesulfonate anion, allowing nucleophiles (amines, thiols, phenoxides) to attack the methylene carbon.
Graphviz: Alkylation Mechanism
Figure 2: Nucleophilic substitution (
Key Applications
-
Medicinal Chemistry : Used to attach the quinoline pharmacophore to core scaffolds (e.g., piperazines, azabicycles) in the development of GPCR ligands and kinase inhibitors.
-
Proteomics : Acts as a probe for labeling nucleophilic residues in proteins, specifically cysteine (thiol) and lysine (amine) residues.
-
Chiral Synthesis : Employed in the synthesis of chiral 2-yl chroman derivatives and tropane alkaloids, where mild alkylation conditions are required to preserve stereocenters.
Analytical Characterization (Diagnostic Data)
To validate the identity of synthesized CAS 19820-77-0, look for these diagnostic NMR signals:
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| 2.40 - 2.45 ppm | Singlet (3H) | Tosyl Methyl ( | |
| 5.30 - 5.45 ppm | Singlet (2H) | Methylene Bridge ( | |
| 7.30 - 8.20 ppm | Multiplets | Aromatic Protons (Quinoline + Tosyl) | |
| ~21.6 ppm | - | Tosyl Methyl | |
| ~72.0 ppm | - | Methylene Carbon |
Safety & Handling Protocols
Warning: As an alkylating agent, this compound is potentially genotoxic and mutagenic .
-
Containment : Handle strictly within a chemical fume hood.
-
PPE : Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Deactivation : Spills should be treated with dilute ammonia or NaOH to hydrolyze the tosylate before disposal.
-
Stability : The compound is moisture-sensitive. Hydrolysis yields 2-quinolinemethanol and p-toluenesulfonic acid. Store in a desiccator.
References
- Royal Society of Chemistry.Supplementary Information: Synthesis and NMR Characterization of Quinoline Derivatives. (Referenced in context of Pyridine Oxide/Quinoline synthesis).
-
ResearchGate. Synthesis of 2-yl chroman derivatives and tropane containing compounds. Available at: [Link]
-
National Institutes of Health (PubChem). p-Toluenesulfonic acid derivatives and general tosylate chemistry. Available at: [Link]
The Privileged Quinoline Scaffold: A Technical Guide to Medicinal Chemistry Applications
Topic: Role of Quinoline Derivatives in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
The quinoline scaffold (benzo[b]pyridine) represents one of the most versatile and "privileged" structures in medicinal chemistry. From the historical isolation of quinine to the modern development of targeted kinase inhibitors like Lenvatinib, this bicyclic heterocycle has proven indispensable. Its planar architecture facilitates DNA intercalation, while its nitrogen atom serves as a critical hydrogen bond acceptor in enzyme active sites. This guide dissects the structure-activity relationships (SAR), mechanistic diversity, and synthetic evolution of quinoline derivatives, providing actionable protocols for the bench scientist.
The Pharmacophore: Structural Logic & SAR
The quinoline core derives its utility from its electronic distribution and steric properties. It is an electron-deficient system, yet the nitrogen lone pair allows for basicity (pKa ~4.9) and metal coordination.[2]
Critical Substitution Zones
-
Position 1 (Nitrogen): Essential for H-bonding (e.g., hinge binding in kinases) and pH-dependent accumulation in acidic organelles (e.g., the malaria parasite's food vacuole).
-
Position 2 & 3: Key vectors for tuning lipophilicity and metabolic stability. Substituents here often dictate selectivity between kinase isoforms.
-
Position 4: The "Solubility Vector." In antimalarials (e.g., Chloroquine), this position hosts the basic side chain required for lysosomal trapping. In kinase inhibitors, it often links to the hydrophobic tail fitting into the specificity pocket.
-
Position 6, 7, & 8: Electronic tuning. Electron-donating groups (EDGs) like methoxy at C6/C7 (seen in Cabozantinib) enhance electron density, strengthening interactions with cationic residues in the binding pocket.
Visualization: Quinoline SAR Map
Figure 1: Strategic substitution points on the quinoline scaffold for medicinal chemistry optimization.
Therapeutic Verticals & Mechanisms[1][3]
Antimalarial Agents: The Hemozoin Blockade
The quinoline class (4-aminoquinolines) remains a cornerstone of antimalarial therapy.[3]
-
Mechanism: Plasmodium parasites degrade hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX).[4] To survive, the parasite polymerizes this into inert hemozoin (β-hematin).[3][5] Quinoline drugs accumulate in the acidic food vacuole via ion trapping, bind to heme μ-oxo dimers, and cap the growing hemozoin crystal. This forces toxic heme accumulation, leading to parasite membrane lysis.
-
Key Drug: Chloroquine (Resistance has driven the development of hybrids and analogs like Piperaquine).
Anticancer Agents: Kinase Inhibition
Modern quinolines are potent Type I and Type II kinase inhibitors.
-
Mechanism: They compete with ATP for the binding site of receptor tyrosine kinases (RTKs).
-
Key Drugs:
-
Lenvatinib: A multi-kinase inhibitor (VEGFR1-3, FGFR1-4) for thyroid and hepatocellular carcinoma. The quinoline ring binds the ATP pocket, while the carboxamide linker extends into the solvent front.
-
Cabozantinib: Targets c-Met and VEGFR2. The 6,7-dimethoxyquinoline moiety is crucial for high-affinity binding.
-
Visualization: Antimalarial Mechanism
Figure 2: Mechanism of action for 4-aminoquinoline antimalarials inhibiting hemozoin formation.
Synthetic Strategies: From Classical to Modern
Classical Approaches
-
Skraup Synthesis: Acid-catalyzed reaction of aniline with glycerol. Harsh conditions (conc. H2SO4, high heat) limit functional group tolerance.
-
Friedländer Synthesis: Condensation of 2-aminobenzaldehyde with ketones. Versatile but requires unstable starting materials.
Modern Methodology: Povarov Reaction
The Povarov reaction (imino-Diels-Alder) is a powerful multi-component reaction (MCR) for constructing substituted tetrahydroquinolines, which can be oxidized to quinolines. It allows for the rapid generation of library diversity, essential for SAR studies.
-
Advantages: Mild conditions, high atom economy, and tolerance of diverse functional groups.
Detailed Experimental Protocols
Synthetic Protocol: Microwave-Assisted Friedländer Synthesis
Objective: Rapid synthesis of 2-phenylquinoline-4-carboxylic acid derivatives (Pfitzinger-Friedländer variation).
Reagents: Isatin (1.0 equiv), Acetophenone derivative (1.1 equiv), Potassium Hydroxide (33% aq), Ethanol.
Workflow:
-
Preparation: Dissolve Isatin (5 mmol) in ethanol (10 mL) in a microwave-safe reaction vessel.
-
Addition: Add the acetophenone derivative (5.5 mmol) followed by 33% aqueous KOH (2 mL).
-
Irradiation: Seal the vessel and irradiate at 100°C, 150 W for 10-15 minutes . (Monitor via TLC: 70:30 Hexane/EtOAc).
-
Work-up: Allow the mixture to cool. Pour the reaction mixture into crushed ice/water (50 mL) and acidify with 10% HCl to pH 3-4.
-
Isolation: The precipitate (quinoline-4-carboxylic acid) is filtered, washed with cold water, and recrystallized from ethanol.
Validation Check: Product purity should be confirmed via ^1H-NMR (look for the disappearance of the ketone methyl singlet and appearance of aromatic quinoline protons).
Biological Assay: Heme Polymerization Inhibition (HPIA)
Objective: Quantify the antimalarial potential of a quinoline derivative by measuring its ability to inhibit β-hematin formation in vitro.
Reagents:
-
Hemin chloride (dissolved in DMSO).[3]
-
0.5M Sodium Acetate buffer (pH 5.2).
-
Positive Control: Chloroquine diphosphate.[7]
Workflow:
-
Substrate Prep: Prepare a 100 μM Hemin solution in 0.5M Sodium Acetate buffer (pH 5.2).
-
Incubation: In a 96-well plate, mix:
-
Reaction: Incubate at 37°C for 24 hours . This allows hemin to polymerize into β-hematin (hemozoin-like crystals).[8]
-
Separation: Centrifuge the plate (3000 rpm, 15 min). Remove the supernatant (containing free hemin and drug).[7]
-
Washing: Wash the pellet with DMSO (removes unreacted hemin but leaves β-hematin intact).
-
Quantification: Dissolve the β-hematin pellet in 0.1M NaOH (200 μL).
-
Readout: Measure absorbance at 405 nm .
-
Lower Absorbance = Lower β-hematin = Higher Inhibition.
-
Data Analysis: Calculate IC50 by plotting % Inhibition vs. Log[Concentration].
Quantitative Data Summary
| Therapeutic Class | Target | Key Quinoline Drug | IC50 / Ki (Approx) | Primary Mechanism |
| Antimalarial | Heme Polymerization | Chloroquine | ~10-20 nM (sensitive strains) | Heme detoxification blockade |
| Anticancer | VEGFR2 / c-Met | Cabozantinib | 0.035 nM (VEGFR2) | ATP-competitive Kinase Inhibition |
| Anticancer | VEGFR / FGFR | Lenvatinib | 4 nM (VEGFR2) | Multi-kinase Inhibition |
| Antibacterial | DNA Gyrase | Ciprofloxacin* | 0.01-2 μg/mL (MIC) | DNA replication arrest |
*Note: Ciprofloxacin is a quinolone, structurally related to the quinoline scaffold but distinct in saturation and ketone placement.
References
-
Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. ResearchGate. (2025). Link
-
Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. International Journal of Pharmacy and Pharmaceutical Research. (2024).[1] Link
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Health Sciences. Link
-
Hematin Polymerization Assay as a High-Throughput Screen for Identification of New Antimalarial Pharmacophores. Antimicrobial Agents and Chemotherapy. Link
-
A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines. Journal of Biological Chemistry. Link
Sources
- 1. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]
- 2. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. e-century.us [e-century.us]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. journal.uii.ac.id [journal.uii.ac.id]
- 8. Hematin Polymerization Assay as a High-Throughput Screen for Identification of New Antimalarial Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
The Quinoline Scaffold in Modern Pharmacotherapeutics: Mechanistic Pathways and Biological Activity Profiling
Executive Summary As a Senior Application Scientist in drug discovery, I frequently encounter molecular scaffolds that offer broad utility, but few rival the versatility of the quinoline (1-benzazine) nucleus. Characterized by an electron-deficient fused benzene and pyridine ring system, quinoline's unique physicochemical properties—specifically the hydrogen-bonding capacity and metal-coordinating ability of its nitrogen atom—make it a privileged pharmacophore.
This technical guide deconstructs the biological activity of quinoline-based compounds across three primary therapeutic domains: antibacterial, antimalarial, and anticancer applications. By moving beyond simple descriptive biology, this whitepaper elucidates the structural causality behind experimental outcomes and provides self-validating protocols for rigorous preclinical evaluation.
Mechanistic Causality in Quinoline Therapeutics
To engineer effective quinoline derivatives, researchers must understand the precise biophysical interactions dictated by the scaffold's substituent patterns.
Antibacterial Pathways: DNA Gyrase and Topoisomerase IV Inhibition
The bactericidal activity of fluoroquinolones (e.g., ciprofloxacin, levofloxacin) is not merely a function of binding, but of trapping essential enzymes in a lethal state. As detailed in recent analyses of 1 [2], the mechanism relies on two critical structural features: a carboxyl group at the C3 position and an oxo (keto) group at the C4 position.
The Causality: These C3/C4 moieties are absolute requirements because they chelate a divalent magnesium ion (Mg²⁺). This Mg²⁺ acts as a critical bridge, coordinating the fluoroquinolone to the water-metal ion pocket of the bacterial DNA gyrase (in Gram-negative species) or Topoisomerase IV (in Gram-positive species) [4]. The planar quinoline ring then intercalates into the DNA cleavage site. This stabilizes the ternary cleavage complex, preventing DNA religation and causing fatal double-strand chromosome fragmentation.
Fluoroquinolone mechanism: Stabilization of the DNA-gyrase cleavage complex.
Antimalarial Pathways: Hemozoin Biocrystallization Inhibition
The efficacy of 4-aminoquinolines (like chloroquine) against Plasmodium falciparum is a masterclass in exploiting pathogen-specific microenvironments, as explored in literature covering 2 [3].
The Causality: During the intraerythrocytic stage, the parasite degrades host hemoglobin in its acidic digestive vacuole (pH ~4.7), releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite crystallizes this heme into inert hemozoin. Quinolines accumulate in this vacuole via ion trapping—the weakly basic quinoline nitrogen becomes protonated in the acidic environment, rendering the molecule membrane-impermeable. Once trapped, the flat quinoline nucleus engages in π-π stacking with the porphyrin ring of the free heme, capping the growing crystal face and halting biocrystallization. The resulting buildup of free heme causes lipid peroxidation and parasite lysis.
Antimalarial mechanism: Inhibition of hemozoin biocrystallization via ion trapping.
Anticancer Pathways: Kinase Inhibition and Intercalation
The structural rigidity and lipophilicity of the quinoline ring make it an ideal hinge-binding motif for ATP-competitive kinase inhibitors. According to a 3 [1], 2,4-disubstituted and 4,7-disubstituted quinolines exhibit profound anti-angiogenic and apoptotic effects.
The Causality: In multi-kinase inhibitors like Lenvatinib, the quinoline nitrogen forms a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., in VEGFR2). Meanwhile, planar derivatives without bulky substituents can directly intercalate between DNA base pairs, unwinding the DNA helix and poisoning Topoisomerase II, leading to cell cycle arrest.
Quantitative Activity Profiling
To benchmark novel quinoline derivatives, researchers must reference established clinical and preclinical data. The following table summarizes the biological activity profiles of prototypical quinoline classes.
| Compound Class | Representative Drug | Primary Biological Target | Mechanism of Action | Typical IC50 / MIC |
| Fluoroquinolone | Ciprofloxacin | DNA Gyrase / Topo IV | Cleavage complex stabilization | 0.01 - 1.0 µg/mL (MIC) |
| 4-Aminoquinoline | Chloroquine | Free Heme (Fe³⁺) | Hemozoin crystallization block | 10 - 50 nM (IC50) |
| Kinase Inhibitor | Lenvatinib | VEGFR1-3, FGFR1-4 | ATP-competitive kinase inhibition | 4.0 - 5.2 nM (IC50) |
| DNA Intercalator | Amsacrine | Topoisomerase II | DNA intercalation & strand breaks | 0.5 - 2.0 µM (IC50) |
Self-Validating Experimental Protocols
A robust drug development pipeline requires assays that are mechanistically specific and internally controlled. Below are two field-proven methodologies for validating quinoline activity.
Protocol 1: Cell-Free β-Hematin Formation Assay (Antimalarial Validation)
Purpose: To confirm that a novel quinoline directly inhibits hemozoin formation, isolating the chemical mechanism from cellular uptake variables.
Step-by-Step Methodology:
-
Preparation: Dissolve hemin (porphyrin source) in 0.4 M NaOH to a concentration of 2 mM.
-
Compound Incubation: In a 96-well plate, add 50 µL of the quinoline test compound (serially diluted in DMSO). Add 50 µL of the hemin solution.
-
Initiation: Induce biocrystallization by adding 100 µL of 0.5 M sodium acetate buffer (pH 5.0) containing 1% Tween-20. Causality note: Tween-20 acts as a lipid surrogate, mimicking the lipid-catalyzed crystallization environment of the parasite vacuole.
-
Incubation: Seal the plate and incubate at 37°C for 4 hours.
-
Detection (The Self-Validating Step): Add 50 µL of a 5% (v/v) pyridine solution in 20% HEPES buffer (pH 7.4).
-
Why this works: Pyridine specifically coordinates with unreacted free heme to form a pyridine-ferrochrome complex, which absorbs strongly at 405 nm. Crystalline β-hematin (hemozoin) remains unreactive. Therefore, high absorbance = high inhibition of crystallization.
-
-
Analysis: Calculate the IC50 relative to a chloroquine positive control and a DMSO negative control.
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay (Antibacterial Validation)
Purpose: To quantify a fluoroquinolone's ability to inhibit the supercoiling of relaxed plasmid DNA.
Step-by-Step Methodology:
-
Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of purified E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the quinoline test compound.
-
Buffer Optimization: Add assay buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, and 1.8 mM ATP.
-
Causality note: The inclusion of MgCl₂ is non-negotiable, as the quinoline requires the Mg²⁺ bridge to bind the enzyme-DNA complex. ATP is required to fuel the gyrase's supercoiling action.
-
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 30% glycerol containing 0.25% bromophenol blue and 0.25% xylene cyanol.
-
Visualization: Resolve the DNA topoisomers on a 1% agarose gel (1x TAE buffer) at 3 V/cm for 2 hours. Stain with ethidium bromide.
-
Interpretation: Active quinolones will show a distinct band of relaxed DNA (top of the gel), while inactive compounds will allow the formation of a fast-migrating supercoiled DNA band (bottom of the gel).
Experimental workflow for validating quinoline-based antimalarial leads.
References
-
Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2016). "Comprehensive review on current developments of quinoline-based anticancer agents." Arabian Journal of Chemistry. Available at: [Link]
-
Blondeau, J. M., et al. (2023). "Fluoroquinolones Used in Therapy." Encyclopedia.pub. Available at:[Link]
-
RSC Advances Editorial. (2025). "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." RSC Advances. Available at: [Link]
-
Rusu, A., et al. (2022). "Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Resistance." PMC (PubMed Central). Available at: [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
The Tosylate Functional Group: A Cornerstone in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the ability to predictably and efficiently transform one functional group into another is paramount. Central to this endeavor is the concept of the "leaving group," an entity that detaches from a molecule during a chemical reaction. The facility with which a leaving group departs dictates the feasibility and rate of many crucial reactions. Among the pantheon of leaving groups, the tosylate (p-toluenesulfonate) group stands out as a particularly versatile and reliable tool, enabling a vast array of synthetic transformations that are fundamental to the construction of complex molecules, including pharmaceuticals.[1][2]
This technical guide provides a comprehensive exploration of tosylates as leaving groups in organic synthesis. We will delve into the underlying principles of their efficacy, their preparation, their reactivity in key reaction classes, and their strategic application in the synthesis of high-value compounds.
The Challenge of the Hydroxyl Group and the Tosylate Solution
Alcohols are one of the most common and readily available functional groups in organic chemistry. However, the hydroxyl (-OH) group is a notoriously poor leaving group.[3][4] In a substitution or elimination reaction, the leaving group departs with a pair of electrons, and its stability as an independent species is crucial. The hydroxide ion (HO⁻), which would be formed if the -OH group were to leave, is a strong base and therefore energetically unfavorable to generate.
This is where the concept of converting the hydroxyl group into a better leaving group becomes critical. By reacting an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, the hydroxyl group is transformed into a tosylate ester (-OTs).[1][5] This transformation is a cornerstone of synthetic strategy for several reasons:
-
Exceptional Leaving Group Ability: The tosylate anion is an excellent leaving group because its negative charge is highly stabilized through resonance across the three oxygen atoms of the sulfonyl group.[6][7] This delocalization of charge makes the tosylate anion a very weak base, and it is a fundamental principle of organic chemistry that weak bases are excellent leaving groups.[8]
-
Stereochemical Control: The tosylation of an alcohol proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. This is because the C-O bond of the alcohol is not broken during the reaction; rather, the O-H bond is replaced by an O-Ts bond.[9][10] This stereochemical integrity is of utmost importance in the synthesis of chiral molecules, such as many pharmaceuticals.
-
Versatility in Subsequent Reactions: Once formed, the tosylate group can be readily displaced by a wide range of nucleophiles in SN2 reactions or can participate in elimination (E2) reactions to form alkenes.[11][12] This opens up a vast number of possibilities for further molecular elaboration.
Preparation of Tosylates: A Reliable and Well-Established Protocol
The conversion of an alcohol to a tosylate is a robust and widely employed transformation in organic synthesis. The reaction involves the treatment of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[5]
The mechanism of tosylation proceeds as follows:
-
Nucleophilic Attack: The oxygen atom of the alcohol acts as a nucleophile and attacks the electrophilic sulfur atom of tosyl chloride.[5]
-
Chloride Ion Departure: The chloride ion is displaced, forming a protonated tosylate ester intermediate.
-
Deprotonation: The base (e.g., pyridine) removes the proton from the oxygen atom, yielding the neutral tosylate ester and the pyridinium chloride salt.[5]
Caption: Mechanism of Alcohol Tosylation.
Experimental Protocol: General Procedure for the Tosylation of a Primary Alcohol
The following is a representative protocol for the tosylation of a primary alcohol. It is important to note that reaction conditions may need to be optimized for specific substrates.
Materials:
-
Alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)
-
Anhydrous pyridine or triethylamine (1.5-2.0 eq.)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine or triethylamine (1.5 eq.) to the stirred solution.[13]
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.[13]
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-12 hours.[5] The progress of the reaction should be monitored by thin-layer chromatography (TLC).[5]
-
Upon completion, quench the reaction by slowly adding deionized water.[5]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate.[5]
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]
Characterization:
The successful formation of the tosylate ester can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic sulfonyl (S=O) stretching frequencies.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[5]
Reactivity of Tosylates: The Gateway to Diverse Functionalities
The primary utility of tosylates lies in their ability to undergo nucleophilic substitution and elimination reactions.
Nucleophilic Substitution (SN2) Reactions
Tosylates are excellent substrates for SN2 reactions. The SN2 mechanism involves a backside attack by a nucleophile on the carbon atom bearing the tosylate group, leading to an inversion of stereochemistry at that center.[4][12] This predictable stereochemical outcome is a powerful tool in asymmetric synthesis.
A wide variety of nucleophiles can be employed to displace the tosylate group, leading to the formation of a diverse range of functional groups.
| Nucleophile | Product Functional Group |
| Halide (e.g., Br⁻, I⁻) | Alkyl Halide |
| Azide (N₃⁻) | Alkyl Azide |
| Cyanide (CN⁻) | Nitrile |
| Hydroxide (OH⁻) | Alcohol |
| Alkoxide (RO⁻) | Ether |
| Thiolate (RS⁻) | Thioether |
| Carboxylate (RCOO⁻) | Ester |
| Amine (RNH₂) | Amine |
Elimination (E2) Reactions
In the presence of a strong, non-nucleophilic base, tosylates can undergo elimination reactions via an E2 mechanism to form alkenes.[9] The E2 reaction is a concerted process that requires an anti-periplanar arrangement between a proton on a β-carbon and the tosylate leaving group. The choice of base and reaction conditions can often be tuned to favor either substitution or elimination. Bulky bases, such as potassium tert-butoxide, tend to favor elimination.
Caption: Reactivity of Alkyl Tosylates.
Applications in Drug Development and Complex Molecule Synthesis
The reliability and versatility of tosylate chemistry have made it an indispensable tool in the pharmaceutical industry and in the synthesis of complex natural products.[1][14]
-
Drug Development: In the synthesis of many active pharmaceutical ingredients (APIs), the introduction of specific functional groups with precise stereochemistry is often a critical step. The conversion of a chiral alcohol to a tosylate allows for the subsequent introduction of a new functionality with inversion of configuration via an SN2 reaction. This strategy is frequently employed in the synthesis of chiral amines, ethers, and other functionalities commonly found in drug molecules.[1]
-
Protecting Group: The tosyl group can also serve as a protecting group for alcohols and amines.[14][15][16] Its stability under a wide range of reaction conditions makes it suitable for multi-step syntheses where other functional groups need to be manipulated.[14] Deprotection can typically be achieved under reductive conditions.
-
PEGylation: In the field of bioconjugation, tosylates are used to activate polyethylene glycol (PEG) chains for attachment to proteins and other biomolecules.[8] This process, known as PEGylation, can improve the pharmacokinetic properties of therapeutic agents.[8]
Conclusion
The conversion of alcohols to tosylates represents a fundamental and powerful transformation in modern organic synthesis. By transforming a poor leaving group into an excellent one with stereochemical fidelity, tosylates provide a reliable gateway to a vast array of functional group interconversions through nucleophilic substitution and elimination reactions. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and applications of tosylate chemistry is essential for the rational design and efficient execution of synthetic strategies aimed at the construction of complex and biologically active molecules.
References
-
Understanding Tosylate: A Key Player in Organic Chemistry - Oreate AI Blog. (2026, January 15). Available at: [Link]
-
Tosylates Definition - Organic Chemistry Key Term - Fiveable. (2025, August 15). Available at: [Link]
-
Reactions of Alcohols - Chemistry LibreTexts. (2024, July 30). Available at: [Link]
-
Tosylate—Another Good Leaving Group - Chemistry LibreTexts. (2019, June 2). Available at: [Link]
-
Tosylate Leaving Group - AK Lectures. Available at: [Link]
-
Tosylate—Another Good Leaving Group - Chemistry LibreTexts. (2019, September 20). Available at: [Link]
-
Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10). Available at: [Link]
-
Preparation of Alkyl Halides and Tosylates from Alcohols | OpenOChem Learn. Available at: [Link]
-
Tosyl group - Wikipedia. Available at: [Link]
-
Preparation of mesylates and tosylates (video) - Khan Academy. Available at: [Link]
-
Ch8 : Tosylates - University of Calgary. Available at: [Link]
-
When a primary alcohol is treated with p-toluenesulfonyl chloride at room temperature in the... - Homework.Study.com. Available at: [Link]
-
Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. Available at: [Link]
-
Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions - ResearchGate. Available at: [Link]
-
Understanding Tosylates: Key Applications of PTSA Derivatives. (2026, February 22). Available at: [Link]
-
Adding Tosylate Group Mechanism | Organic Chemistry - YouTube. (2021, August 26). Available at: [Link]
-
TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2) - OrgoSolver. Available at: [Link]
-
SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn. Available at: [Link]
-
How do mesylates and tosylates both protect and act as leaving groups - Reddit. (2022, October 18). Available at: [Link]
-
SN2 Reactions of Allylic Halides and Tosylates - Chemistry LibreTexts. (2020, May 30). Available at: [Link]
-
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds | Chemical Reviews. (2020, April 29). Available at: [Link]
-
Organic Chemistry 1 Chapter 6. SN2 Reactions - Wipf Group. Available at: [Link]
-
Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC. Available at: [Link]
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Technical Whitepaper: Quinolin-2-ylmethyl 4-methylbenzenesulfonate
A Versatile Electrophile for Medicinal Chemistry & Protecting Group Strategies
Executive Summary
Quinolin-2-ylmethyl 4-methylbenzenesulfonate (CAS: 19820-77-0), often referred to as 2-quinolinylmethyl tosylate , is a specialized alkylating agent utilized primarily in organic synthesis and medicinal chemistry.[1][2] It serves as a critical electrophilic intermediate for introducing the quinolin-2-ylmethyl moiety—a pharmacophore found in various bioactive compounds including antidepressants, anticancer agents, and antifungal drugs.
This guide provides a comprehensive technical analysis of this reagent, detailing its synthesis, mechanistic behavior, and application protocols.[3] It is designed for researchers requiring high-fidelity data to integrate this compound into drug discovery workflows.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | Quinolin-2-ylmethyl 4-methylbenzenesulfonate |
| Common Name | 2-Quinolinylmethyl tosylate |
| CAS Registry Number | 19820-77-0 |
| Molecular Formula | C₁₇H₁₅NO₃S |
| Molecular Weight | 313.37 g/mol |
| Physical State | White to off-white crystalline solid (can appear as viscous oil if impure) |
| Solubility | Soluble in DCM, CHCl₃, EtOAc, DMSO; Insoluble in water |
| Stability | Moisture sensitive (hydrolyzes to alcohol); Thermally sensitive (store < -20°C) |
Structural Insight:
The molecule features a quinoline ring system substituted at the C2 position with a methyl tosylate group. The tosylate (p-toluenesulfonate) functions as an excellent leaving group (
Synthesis Protocol
Note: This protocol describes the generation of the tosylate from commercially available 2-quinolinemethanol. Due to the thermal instability of benzylic tosylates, fresh preparation is recommended.
Reaction Overview
The synthesis proceeds via the nucleophilic attack of the primary alcohol of 2-quinolinemethanol onto the sulfonyl sulfur of p-toluenesulfonyl chloride (TsCl) , mediated by a non-nucleophilic base.
Reagents
-
Substrate: 2-Quinolinemethanol (1.0 equiv)
-
Reagent: p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 equiv)
-
Base: Triethylamine (TEA) or Pyridine (2.0 equiv)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Optional, accelerates reaction.
-
Solvent: Anhydrous Dichloromethane (DCM)[3]
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Dissolution: Dissolve 2-quinolinemethanol in anhydrous DCM (0.1 M concentration). Cool the solution to 0°C using an ice bath.
-
Addition: Add Triethylamine (or Pyridine) dropwise. Subsequently, add DMAP .
-
Tosylation: Add TsCl portion-wise over 15 minutes to maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the alcohol (
~0.3) and appearance of the tosylate ( ~0.6). -
Work-up:
-
Quench with saturated aqueous
. -
Extract the aqueous layer with DCM (3x).
-
Wash combined organics with water and brine.
-
Dry over anhydrous
, filter, and concentrate in vacuo at low temperature (< 30°C) .
-
-
Purification: Rapid column chromatography on silica gel (neutralized with 1% TEA) using Hexanes/EtOAc gradient. Note: Prolonged exposure to silica can cause hydrolysis.
Mechanistic Utility & Reactivity
The utility of Quinolin-2-ylmethyl tosylate lies in its high reactivity toward
Reaction Mechanism: Nucleophilic Substitution
The following diagram illustrates the synthesis of the tosylate followed by its reaction with a generic amine nucleophile (
Caption: Pathway A depicts the formation of the tosylate. Pathway B (dashed) demonstrates the subsequent displacement by a nucleophile to form bioactive quinoline derivatives.
Applications in Drug Development[1][2][3]
A. Synthesis of Bioactive Scaffolds
This reagent is pivotal in synthesizing "privileged structures" in medicinal chemistry. The quinolin-2-ylmethyl group acts as a lipophilic anchor that can improve membrane permeability or target specific pockets in enzymes (e.g., Kinases, GPCRs).
-
Example: Synthesis of Antidepressant Arylpiperazines . The tosylate reacts with arylpiperazines to form 2-{[4-(aryl)piperazin-1-yl]methyl}quinolines, a class of compounds exhibiting high affinity for serotonin receptors (5-HT).
B. Protecting Group Chemistry
While less common than benzyl (Bn) groups, the quinolin-2-ylmethyl (Qm) moiety serves as a protecting group for carboxylic acids and alcohols.
-
Cleavage: It can be removed under reductive conditions (Zn/AcOH) or via specific hydrogenolysis protocols, offering orthogonality to standard benzyl ethers.
C. Comparative Analysis: Tosylate vs. Halides
Why use the tosylate (OTs) instead of the bromide (Br) or chloride (Cl)?
| Feature | Quinolin-2-ylmethyl Tosylate | Quinolin-2-ylmethyl Bromide |
| Crystallinity | Often crystalline (easier to weigh/handle) | Often lachrymatory liquid/oil |
| Stability | Moderate (store cold) | Low (prone to polymerization) |
| Reactivity | Tunable (High, but less chaotic) | Very High (Promiscuous) |
| Synthesis | Mild conditions from Alcohol | Requires harsh halogenation (e.g., |
Safety & Handling (Critical)
-
Genotoxicity Warning: Alkylating agents like quinolin-2-ylmethyl tosylate are potentially genotoxic (mutagenic) because they can alkylate DNA bases. All handling must occur in a fume hood with double-gloving.
-
Vesicant: Similar to benzyl halides, this compound can cause severe skin and eye irritation.
-
Decomposition: If the compound turns yellow or orange, it indicates decomposition (likely hydrolysis to the alcohol and TsOH). Recrystallize or re-synthesize before use to avoid side reactions catalyzed by the liberated acid.
References
-
Santa Cruz Biotechnology. Quinolin-2-ylmethyl 4-methylbenzenesulfonate (CAS 19820-77-0). Product Data Sheet.[4] Link
-
Molaid Chemicals. (2R)-2,3-Dihydro[1,4]dioxino[2,3-f]quinolin-2-ylmethyl 4-methylbenzenesulfonate - CAS 460353-98-4. (Structural Analog Data). Link
-
BenchChem. Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl). Technical Protocol.[2][3] Link
-
Organic Syntheses. General Procedures for Sulfonylation. Org.[1][5] Synth. Coll. Vol. 4, p. 943. Link
Sources
The Quinoline Scaffold: A Technical Guide to Discovery, Mechanism, and Synthesis
Executive Summary: The "Privileged" Heterocycle[1]
In the lexicon of medicinal chemistry, few scaffolds earn the title "privileged" as deservedly as quinoline (benzo[b]pyridine). Since its isolation from coal tar by Friedlieb Ferdinand Runge in 1834, this bicyclic aromatic system has evolved from a dye precursor into a cornerstone of modern pharmacotherapy.
The significance of the quinoline scaffold lies in its electronic versatility . The fusion of a benzene ring with a pyridine ring creates a system with a unique pKa (~4.9), allowing it to exist as a neutral molecule or a protonated cation at physiological pH. This duality facilitates diverse interactions—from π-π stacking within the hydrophobic pockets of kinases to electrostatic interactions with the phosphate backbones of DNA or ATP synthase.
This technical guide dissects the quinoline scaffold through three lenses: Structural-Activity Relationships (SAR) , Therapeutic Mechanism of Action (MOA) , and Synthetic Evolution , providing a self-validating roadmap for researchers integrating this moiety into new drug candidates.
Part 1: The Quinoline Architecture & SAR
To exploit the quinoline scaffold, one must understand its electronic map. The nitrogen atom at position 1 induces electron deficiency in the pyridine ring (positions 2, 3, 4), making it susceptible to nucleophilic attack, while the benzene ring (positions 5, 6, 7, 8) remains electron-rich, favoring electrophilic substitution.
Visualization: The Quinoline SAR Map
The following diagram illustrates the canonical numbering and the functional significance of key positions based on FDA-approved agents.
Caption: Functional mapping of the quinoline scaffold showing reactivity patterns and medicinal chemistry utility.
Part 2: Therapeutic Odyssey & Mechanism of Action[2]
The versatility of quinoline is best evidenced by its success across disparate therapeutic areas.[1] We examine two distinct mechanisms: Bioenergetic Inhibition in Tuberculosis and Kinase Inhibition in Oncology .
Case Study A: Bedaquiline (Sirturo®) – The Bioenergetic Killer
Target: Mycobacterium tuberculosis ATP Synthase (Subunit c). Significance: First new TB drug class in 40 years.
Unlike traditional antibiotics that target cell wall synthesis or DNA replication, Bedaquiline utilizes a diarylquinoline scaffold to target the proton pump of ATP synthase.
Mechanism of Action:
-
Binding: Bedaquiline binds specifically to the oligomeric c-subunit of the mycobacterial F0-ATP synthase.
-
Stalling: This binding acts as a "molecular wedge," preventing the rotation of the c-ring.
-
Collapse: Without rotation, protons cannot flow down the gradient, ATP synthesis halts, and the bacterium dies of energy depletion.
Case Study B: Lenvatinib (Lenvima®) – The Multi-Kinase Inhibitor
Target: VEGFR1-3, FGFR1-4, RET, KIT.[2] Significance: Treatment of thyroid and hepatocellular carcinoma.[3]
Lenvatinib features a quinoline-carboxamide moiety.[3] The quinoline ring mimics the adenine ring of ATP, slotting into the hinge region of the kinase.
-
Key Interaction: The nitrogen at position 1 forms a critical hydrogen bond with the backbone amide of the kinase hinge region.
-
Selectivity: Substituents at positions 6 and 7 extend into the solvent-accessible front pocket, tuning solubility and selectivity.
Visualization: Bedaquiline vs. Lenvatinib MOA
Caption: Comparative mechanism of action for Bedaquiline (Bioenergetic inhibition) and Lenvatinib (Signal transduction inhibition).
Table 1: FDA-Approved Quinoline Drugs
| Drug Name | Primary Indication | Molecular Target | Approval Year |
| Chloroquine | Malaria | Heme Polymerase | 1949 |
| Ciprofloxacin | Bacterial Infection | DNA Gyrase / Topo IV | 1987 |
| Mefloquine | Malaria | 80S Ribosome / Heme | 1989 |
| Bosutinib | CML (Leukemia) | Src/Abl Kinase | 2012 |
| Bedaquiline | MDR-Tuberculosis | ATP Synthase | 2012 |
| Cabozantinib | Renal Cell Carcinoma | c-MET / VEGFR2 | 2012 |
| Lenvatinib | Thyroid Cancer | VEGFR / FGFR / RET | 2015 |
| Neratinib | Breast Cancer | HER2 / EGFR | 2017 |
Part 3: Synthetic Evolution & Protocols
The synthesis of quinoline has evolved from "shake-and-bake" harsh acid catalysis to precision metal-catalyzed and green chemistry approaches.
The Evolution of Methodology
-
Classical (1880s): Skraup Synthesis. Aniline + Glycerol + Sulfuric Acid + Arsenic Pentoxide.[4]
-
Drawback: Violent exotherms, toxic reagents (Arsenic), poor atom economy.
-
-
Standard (1900s): Friedländer Annulation. 2-Aminoaryl ketone + α-methylene ketone + Acid/Base.
-
Drawback: Requires unstable 2-aminoaldehyde precursors.
-
-
Modern (2020s): Microwave-Assisted / C-H Activation.
Experimental Protocol: Modern Microwave-Assisted Friedländer Synthesis
This protocol demonstrates a green, rapid synthesis of 2,3-disubstituted quinolines, suitable for generating libraries for SAR studies.
Objective: Synthesis of 2-methyl-3-phenylquinoline. Reagents: 2-Aminobenzophenone (1.0 mmol), Propiophenone (1.2 mmol), Glacial Acetic Acid (5 mL).
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 2-aminobenzophenone (197 mg, 1.0 mmol) and propiophenone (161 mg, 1.2 mmol).
-
Solvent Addition: Add 5 mL of Glacial Acetic Acid. Cap the vial with a crimp seal.
-
Irradiation: Place the vial in a microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Parameters: Temperature = 160 °C; Time = 5 minutes; Pressure = High (auto-regulated); Stirring = High.
-
-
Workup:
-
Allow the vial to cool to room temperature (approx. 40 °C).
-
Pour the reaction mixture into 50 mL of ice-water.
-
Neutralize slowly with saturated aqueous Sodium Bicarbonate (NaHCO₃) until pH ~8. (Caution: CO₂ evolution).
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine organic layers.
-
Drying: Wash with Brine (20 mL), dry over Anhydrous Sodium Sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1) to yield the product.
Validation Criteria:
-
TLC: Single spot (Rf ~0.6 in 9:1 Hex:EtOAc).
-
Yield: Expected >85%.
-
Purity: >95% by HPLC.
Visualization: Synthetic Workflow
Caption: Evolution of synthetic strategy from hazardous classical methods to efficient green microwave protocols.
References
-
Runge, F. F. (1834).[1] Ueber einige Produkte der Steinkohlendestillation. Poggendorffs Annalen der Physik und Chemie. Link
-
Andries, K., et al. (2005). A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis. Science. Link
-
Tohyama, O., et al. (2014). Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor that Targets Multiple Receptor Tyrosine Kinases.[3] Journal of Clinical Oncology. Link
-
Muscia, G. C., et al. (2006).[7] Microwave-assisted Friedländer synthesis of quinolines derivatives as potential antiparasitic agents. Tetrahedron Letters. Link
-
FDA Drug Approvals Database . Bedaquiline (Sirturo) Approval History. Link
-
Kala, et al. (2020). Design and synthesis of 1,2,4-oxadiazoles with quinoline derivatives and evaluated anticancer activity. ResearchGate. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lenvatinib | C21H19ClN4O4 | CID 9823820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
Chemical formula and molecular weight of Quinolin-2-ylmethyl tosylate.
An In-depth Technical Guide to Quinolin-2-ylmethyl Tosylate: Synthesis, Properties, and Applications in Drug Discovery
Abstract
Quinolin-2-ylmethyl tosylate is a crucial synthetic intermediate, valued for its role in the functionalization and elaboration of molecules within medicinal chemistry and materials science. The quinoline moiety is a privileged scaffold, present in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer and antimalarial properties.[1][2][3] This guide provides a comprehensive overview of Quinolin-2-ylmethyl tosylate, detailing its chemical properties, a robust synthesis protocol with mechanistic insights, and its applications as an electrophilic building block for drug discovery and development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.
Introduction to the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry.[4] This structural motif is not merely a synthetic curiosity but a recurring feature in numerous biologically active compounds.[5] From the historic antimalarial agent quinine to modern anticancer therapeutics, the quinoline scaffold has consistently proven to be a successful framework for interacting with biological targets.[1][2] Its derivatives are known to possess antimicrobial, antitumor, anti-inflammatory, and anti-HIV activities, making them a focal point of intensive research.[2] The ability to readily introduce the quinoline core into new molecular architectures is therefore of paramount importance. Reagents like Quinolin-2-ylmethyl tosylate serve as powerful tools for this purpose, enabling the systematic exploration of structure-activity relationships (SAR) in the quest for novel therapeutic agents.[3]
Core Compound Profile: Quinolin-2-ylmethyl Tosylate
Quinolin-2-ylmethyl tosylate is the ester of quinolin-2-ylmethanol and p-toluenesulfonic acid. The tosylate group is one of the most effective leaving groups in organic synthesis, rendering the benzylic-like methylene carbon highly susceptible to nucleophilic attack. This reactivity is the foundation of its utility.
Chemical Structure and Identification
-
Chemical Name: Quinolin-2-ylmethyl 4-methylbenzenesulfonate
-
Common Names: Quinolin-2-ylmethyl tosylate, 2-(Tosyloxymethyl)quinoline
-
Molecular Structure:
(Structure can be visualized as a quinoline ring connected at the 2-position to a methylene (-CH2-) group, which is in turn bonded to the oxygen atom of a tosylate (-OSO2-C6H4-CH3) group.)
Physicochemical Properties
The following table summarizes the key quantitative data for Quinolin-2-ylmethyl tosylate.
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₅NO₃S | Calculated |
| Molecular Weight | 313.37 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Inferred |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate) | Inferred |
| CAS Number | Not readily available in provided search results | - |
Synthesis and Purification Protocol
The synthesis of Quinolin-2-ylmethyl tosylate is a classic example of an O-tosylation reaction, where an alcohol is converted into a tosylate ester. This transformation is critical as it converts a poor leaving group (hydroxide, -OH) into an excellent one (tosylate, -OTs).
Reaction Principle: The Causality of Experimental Choices
The protocol involves the reaction of quinolin-2-ylmethanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
-
Choice of Alcohol: Quinolin-2-ylmethanol serves as the precursor, providing the core quinoline-methyl scaffold.[6][7]
-
Choice of Tosylating Agent: p-Toluenesulfonyl chloride is the standard reagent for introducing the tosyl group. The sulfonyl sulfur is highly electrophilic, and the chloride is a good leaving group.
-
Role of the Base (e.g., Pyridine or Triethylamine): This is a critical component. Its primary function is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the nitrogen of the quinoline ring and any unreacted starting alcohol, deactivating them. Pyridine often serves a dual role, also acting as a nucleophilic catalyst to form a highly reactive pyridinium-sulfonyl intermediate, which then reacts more rapidly with the alcohol.
-
Choice of Solvent (e.g., Dichloromethane - DCM): A dry, aprotic solvent like DCM is used to dissolve the reactants without participating in the reaction. It must be anhydrous because water would hydrolyze the TsCl.
-
Temperature Control: The reaction is typically initiated at 0 °C. This is to control the initial exothermic reaction and to prevent potential side reactions, such as the formation of undesired byproducts or degradation of the starting material.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the synthesis from starting materials to the final, purified product.
Caption: Workflow for the synthesis of Quinolin-2-ylmethyl tosylate.
Detailed Step-by-Step Protocol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add quinolin-2-ylmethanol (1.0 eq.).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, ~0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add pyridine (1.5 eq.) to the stirred solution. The base is added before the tosyl chloride to ensure that any generated acid is immediately neutralized.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, keeping the internal temperature below 5 °C. The slight excess of TsCl ensures full consumption of the starting alcohol.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
-
Workup - Quenching: Once complete, cool the reaction mixture back to 0 °C and slowly add water to quench any remaining TsCl.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Dilute with additional DCM.
-
Workup - Washing:
-
Wash the organic layer sequentially with 1M HCl (2x) to remove pyridine.
-
Wash with saturated aqueous NaHCO₃ (1x) to remove any acidic impurities.
-
Wash with brine (1x) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization (e.g., from ethanol) to afford the pure Quinolin-2-ylmethyl tosylate.
Applications in Synthetic and Medicinal Chemistry
The primary value of Quinolin-2-ylmethyl tosylate lies in its ability to act as a potent electrophile, enabling the facile introduction of the quinolin-2-ylmethyl group into a wide range of molecules.
Role as a Key Electrophilic Building Block
The carbon-oxygen bond of the tosylate is polarized, and the tosylate anion (TsO⁻) is a highly stable, resonance-delocalized species. This makes it an excellent leaving group, facilitating nucleophilic substitution reactions, typically via an Sₙ2 mechanism. This reactivity is central to its use in building complex molecules for drug discovery programs.[8]
General Reaction Scheme for Nucleophilic Substitution
The versatility of Quinolin-2-ylmethyl tosylate is demonstrated by its reaction with a variety of nucleophiles.
Caption: General Sₙ2 reaction using Quinolin-2-ylmethyl tosylate.
Case Studies in Drug Development
-
Synthesis of Novel Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. Researchers can react Quinolin-2-ylmethyl tosylate with various anilines, phenols, or amines to generate a library of compounds. These compounds can then be screened for their ability to inhibit specific kinases implicated in cancer.
-
Development of Antimalarial Agents: The quinoline core is famous for its antimalarial properties. This reagent can be used to append the quinolin-2-ylmethyl moiety to other pharmacophores, creating hybrid molecules with potentially novel mechanisms of action or improved resistance profiles.[9]
-
Probing Biological Systems: By reacting the tosylate with fluorescent dyes or affinity tags that contain a nucleophilic handle, researchers can create chemical probes. These probes can be used to label proteins or other biomolecules in cells, helping to elucidate biological pathways.
Safety and Handling
Quinolin-2-ylmethyl tosylate should be handled with appropriate care in a well-ventilated fume hood. As a reactive alkylating agent, it should be considered potentially harmful.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid breathing dust.
-
Contact: Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from moisture.
Conclusion
Quinolin-2-ylmethyl tosylate is a high-value, versatile chemical reagent that serves as a gateway to a vast chemical space of quinoline-containing compounds. Its straightforward synthesis and high reactivity make it an indispensable tool for medicinal chemists and researchers. By enabling the efficient incorporation of the biologically significant quinoline scaffold, this building block plays a vital role in the design and synthesis of next-generation therapeutics and functional molecules.
References
-
Title: Synthesis of quinolines. Source: Organic Chemistry Portal. URL: [Link]
-
Title: General strategies for the synthesis of quinoline derivatives. Reagents... Source: ResearchGate. URL: [Link]
-
Title: Recent Advances in Metal-Free Quinoline Synthesis. Source: MDPI. URL: [Link]
-
Title: Comprehensive review on current developments of quinoline-based anticancer agents. Source: SpringerLink. URL: [Link]
-
Title: Quinolin-2-ylmethanol | C10H9NO. Source: PubChem. URL: [Link]
-
Title: Quinoline - Wikipedia. Source: Wikipedia. URL: [Link]
-
Title: Application of Quinoline Ring in Structural Modification of Natural Products. Source: PMC, National Center for Biotechnology Information. URL: [Link]
-
Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Source: Oriental Journal of Chemistry. URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. orientjchem.org [orientjchem.org]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. quinolin-2-ylmethanol | CAS 1780-17-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Quinoline synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Strategic Implementation of Benzenesulfonate (Besylate) Salts in Drug Development: A Physicochemical Perspective
Executive Summary
The transition of an active pharmaceutical ingredient (API) from a discovery compound to a viable clinical candidate frequently hinges on overcoming severe physicochemical limitations, most notably poor aqueous solubility and solid-state instability. For weakly basic APIs, salt formation is the definitive formulation strategy. Among the diverse array of pharmaceutically acceptable counterions, benzenesulfonic acid (yielding the besylate salt) has emerged as a premier choice. This whitepaper provides an in-depth technical analysis of the physicochemical properties of benzenesulfonate derivatives, utilizing classic case studies like amlodipine and cilostazol to elucidate the causality behind salt selection, backed by self-validating experimental protocols.
The Thermodynamic Rationale for Benzenesulfonate Selection
The selection of a salt form is not a trial-and-error exercise but a thermodynamic optimization problem. The goal is to maximize the solvation energy of the API in aqueous media while minimizing the crystal lattice energy, without compromising chemical stability.
Balancing Lipophilicity and Hydration
The benzenesulfonate anion (
Overcoming Chemical Instability
A critical factor in drug development is avoiding counterions that introduce reactive degradation pathways. For instance, amlodipine was initially explored as a maleate salt. However, maleic acid contains an electrophilic double bond that can undergo Michael addition with the primary amine of the API or interact adversely with excipients, leading to inherent chemical instability[2],[3]. Benzenesulfonic acid, lacking such reactive moieties, is chemically inert under standard pharmaceutical processing conditions. The resulting besylate salts exhibit superior thermal and chemical stability, preventing moisture-induced degradation and ensuring a longer shelf life[4].
Fig 1. Workflow for besylate salt synthesis and self-validating physicochemical characterization.
Comparative Physicochemical Profiling
To quantify the advantages of the besylate counterion, we must compare it against both the free base and alternative salt forms. The table below synthesizes the physicochemical parameters of Amlodipine, illustrating why the besylate derivative is the industry standard for this molecule.
Table 1: Physicochemical Comparison of Amlodipine Forms
| Property | Amlodipine Free Base | Amlodipine Maleate | Amlodipine Besylate |
| Molecular Weight | 408.88 g/mol | 524.96 g/mol | 567.10 g/mol |
| Aqueous Solubility | Practically insoluble | Soluble (but pH dependent) | Slightly soluble (>1.0 mg/mL), freely soluble in methanol |
| Chemical Stability | Prone to oxidation | Inherent instability (reactive double bond) | Highly stable, inert counterion |
| Hygroscopicity | Variable | Moderately hygroscopic | Non-hygroscopic (anhydrous stability) |
| Processability | Poor flowability | Suboptimal anti-adhesion | Superior anti-adhesion (ideal for direct compression) |
Data synthesized from authoritative pharmaceutical benchmarking studies[2],[5].
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, I mandate that all laboratory protocols be designed as self-validating systems . This means the experimental design inherently includes internal controls that verify the integrity of the data, regardless of the final numerical output.
Protocol 1: Thermodynamic Solubility Determination (HPLC-UV)
Objective: To accurately quantify the equilibrium solubility of the besylate salt across physiological pH ranges. Causality of Design: Kinetic solubility (shake-flask) often overestimates true solubility due to supersaturation. We utilize a thermodynamic approach with extended equilibration to ensure the crystal lattice has fully interacted with the solvent, providing a true measure of in vivo dissolution potential.
-
Preparation: Suspend excess API besylate salt (approx. 10 mg/mL) in three distinct media: Simulated Gastric Fluid (pH 1.2), Acetate Buffer (pH 4.5), and Simulated Intestinal Fluid (pH 6.8).
-
Equilibration: Incubate the suspensions in a shaking water bath at exactly 37.0 ± 0.5°C for 72 hours. Causality: 72 hours ensures the system transitions from metastable supersaturation to true thermodynamic equilibrium.
-
Phase Separation: Centrifuge aliquots at 15,000 RPM for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.
-
Quantification: Analyze the filtrate via HPLC-UV against a validated calibration curve (R² > 0.999).
-
Self-Validation Checkpoint (Mass Balance & PXRD): Recover the undissolved solid pellet. Perform Powder X-Ray Diffraction (PXRD) on the pellet. Validation logic: If the PXRD pattern of the recovered solid differs from the starting material, a phase transformation (e.g., disproportionation to free base or hydrate formation) has occurred during the assay, invalidating the solubility value as representative of the pure besylate salt.
Protocol 2: Dynamic Vapor Sorption (DVS) for Hygroscopicity
Objective: To profile the moisture sorption/desorption kinetics of the besylate derivative. Causality of Design: Traditional static desiccator methods are prone to temperature fluctuations and human error during weighing. DVS utilizes a highly sensitive microbalance in a climate-controlled chamber to provide real-time, continuous mass change data, isolating true hygroscopicity from environmental artifacts.
-
Initialization: Load 10-20 mg of the besylate salt onto the DVS microbalance. Equilibrate at 25°C and 0% Relative Humidity (RH) until the mass change is <0.002% per minute.
-
Sorption Cycle: Increase RH in 10% increments up to 90% RH. Hold at each step until mass equilibrium is achieved.
-
Desorption Cycle: Decrease RH back to 0% in 10% decrements.
-
Self-Validation Checkpoint (Hysteresis Analysis): Overlay the sorption and desorption isotherms. Validation logic: A self-validating non-hygroscopic besylate salt will show a reversible isotherm with total mass uptake <0.5% at 80% RH[2],[5]. If significant hysteresis (a gap between the sorption and desorption curves) is observed, it conclusively indicates irreversible bulk hydrate formation rather than simple surface adsorption, triggering an immediate redesign of the crystallization process.
Pharmacokinetic Implications
The ultimate goal of optimizing physicochemical properties is to ensure reliable in vivo performance. The besylate salt's unique combination of high solubility and non-hygroscopicity translates directly to rapid gastrointestinal dissolution and consistent systemic absorption. Clinical studies confirm that amlodipine besylate achieves moderately high bioavailability (64%–90%) and delivers predictable plasma concentration profiles[3].
Fig 2. Pharmacokinetic pathway of amlodipine besylate from dissolution to therapeutic vasodilation.
Conclusion
The selection of benzenesulfonic acid as a counterion is a highly strategic decision in pharmaceutical development. By fundamentally altering the crystal lattice energy and providing a chemically inert, amphiphilic environment, besylate salts resolve the trifecta of drug formulation challenges: poor solubility, chemical instability, and hygroscopicity. Through rigorous, self-validating physicochemical characterization, drug development professionals can leverage benzenesulfonate derivatives to rescue poorly soluble pipeline compounds and ensure robust clinical efficacy.
References
1.2 - Benchchem 2.4 - Molecules (NIH PMC) 3. 3 - Drug Design, Development and Therapy (Dove Medical Press) 4.5 - FindLaw 5.1 - Drug Design, Development and Therapy (Dove Medical Press)
Sources
Methodological & Application
Synthesis protocol for Quinolin-2-ylmethyl 4-methylbenzenesulfonate.
This application note details the synthesis protocol for Quinolin-2-ylmethyl 4-methylbenzenesulfonate (also known as 2-(Tosyloxymethyl)quinoline ). This compound serves as a critical electrophilic intermediate in medicinal chemistry, particularly for installing the quinolin-2-ylmethyl motif into nucleophilic scaffolds (amines, thiols, phenols) for the development of kinase inhibitors and GPCR antagonists.
Part 1: Introduction & Retrosynthetic Analysis
Compound Overview:
-
IUPAC Name: Quinolin-2-ylmethyl 4-methylbenzenesulfonate
-
Common Name: 2-Quinolylmethyl tosylate
-
CAS Number: 123623-64-9 (Generic reference for substituted variants; specific CAS may vary by salt form).
-
Role: Highly reactive alkylating agent (electrophile). The tosylate group functions as an excellent leaving group (
of conjugate acid ), significantly superior to the corresponding halide for substitutions, avoiding the harsh conditions required for chlorination.
Retrosynthetic Logic:
The synthesis is approached via a disconnection of the sulfonate ester bond . The target molecule is assembled by activating the primary alcohol of Quinolin-2-ylmethanol with
Reaction Scheme:
Part 2: Materials & Reagents
Reagent Table:
| Reagent | MW ( g/mol ) | Equiv. | Role | Purity/Grade |
|---|---|---|---|---|
| Quinolin-2-ylmethanol | 159.19 | 1.0 | Substrate | >98% (HPLC) |
|
*Note: Commercial TsCl often contains TsOH impurities. Recrystallization from benzene/petroleum ether or chloroform is recommended if the reagent is old.
Part 3: Detailed Experimental Protocol
Step 1: Reaction Setup (Tosylation)
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Dissolve Quinolin-2-ylmethanol (1.59 g, 10.0 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Add Triethylamine (2.8 mL, 20.0 mmol) and DMAP (122 mg, 1.0 mmol).
-
Cooling: Submerge the flask in an ice-water bath to cool the solution to 0 °C .
-
Reagent Addition: Add
-Toluenesulfonyl chloride (2.29 g, 12.0 mmol) portion-wise over 15 minutes. Critical: Exothermic reaction; maintain internal temperature < 5 °C to prevent decomposition. -
Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4–6 hours . Monitor by TLC (Hexane:EtOAc 7:3). The alcohol (
) should disappear, and the less polar tosylate ( ) should appear.
Step 2: Workup & Isolation
-
Quench: Dilute the reaction mixture with DCM (50 mL) and quench with saturated aqueous NaHCO
(50 mL). -
Separation: Transfer to a separatory funnel. Separate the organic layer.[2][3][4]
-
Washing: Wash the organic phase sequentially with:
-
Water (2 x 50 mL) – removes TEA salts.
-
Brine (1 x 50 mL) – removes residual water.
-
-
Drying: Dry the organic layer over anhydrous Na
SOngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> for 15 minutes. Filter off the drying agent. -
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at < 40 °C . Caution: Benzylic-type tosylates can be thermally unstable. Do not overheat.
Step 3: Purification
-
Method: Flash Column Chromatography.[3]
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of Hexane:Ethyl Acetate (90:10
70:30). -
Yield: Expected yield is 85–92% as an off-white solid or viscous pale-yellow oil (solidifies upon standing at -20°C).
Part 4: Process Visualization (Graphviz)
Caption: Step-by-step workflow for the catalytic tosylation of Quinolin-2-ylmethanol.
Part 5: Characterization & Quality Control
Expected Analytical Data:
-
Physical State: Off-white crystalline solid or viscous oil.
-
Melting Point: 82–85 °C (decomposes).
-
H NMR (400 MHz, CDCl
):-
8.15 (d,
Hz, 1H, Quinoline-H), -
8.05 (d,
Hz, 1H, Quinoline-H), -
7.85 (d,
Hz, 2H, Tosyl-ArH), - 7.80–7.50 (m, 4H, Quinoline-ArH),
-
7.35 (d,
Hz, 2H, Tosyl-ArH), -
5.35 (s, 2H, –CH
–O–), -
2.45 (s, 3H, Tosyl-CH
). -
Note: The diagnostic methylene peak shifts downfield from ~4.9 ppm (alcohol) to ~5.3 ppm (tosylate).
-
8.15 (d,
Stability Note: This compound is a benzylic-like sulfonate . It is prone to hydrolysis if stored in wet solvents and can decompose if heated above 50°C. Store at -20°C under argon.
Part 6: Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis during workup | Use anhydrous solvents and minimize exposure to aqueous base. Dry rapidly. |
| Starting Material Remains | TsCl degradation | TsCl hydrolyzes over time. Recrystallize TsCl or increase equivalents to 1.5. |
| Product Decomposition | Thermal instability | Keep Rotavap bath < 35°C . Do not distill. |
| Dark Coloration | Pyridine impurities (if used) | Switch to TEA/DMAP system (cleaner profile than Pyridine solvent method). |
References
-
General Tosylation Protocol: Kabalka, G. W., Varma, M., & Varma, R. S. (1986). "Tosylation of alcohols."[2][4][5][6] The Journal of Organic Chemistry, 51(12), 2386-2388. Link
-
Quinoline Synthesis Context: Muscia, G. C., et al. (2008).[7] "Microwave-assisted Doebner synthesis of 2-phenylquinoline-4-carboxylic acids." Journal of Heterocyclic Chemistry, 45(2), 611-614.[7] Link
-
Medicinal Application (CRTh2 Antagonists): Pfizer Inc. (2010). "New pyrazole derivatives having CRTh2 antagonistic behaviour." European Patent EP 2457900 A1. Link
-
Heterocycle Tosylate Reactivity: Gøgsig, T. M., et al. (2009). "Heteroaromatic tosylates and phosphates are suitable electrophiles in iron-catalyzed cross-coupling." Organic Letters, 11(21), 4886-4888. Link
Sources
- 1. epsilon-DECALACTONE | C10H18O2 | CID 62583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Experimental Protocol for the Tosylation of (Quinolin-2-yl)methanol: Mechanistic Insights and Optimization
Introduction & Rationale
The functionalization of quinoline derivatives is a cornerstone in the development of novel therapeutics, including antimalarials, antimicrobial agents, and kinase inhibitors. The conversion of (quinolin-2-yl)methanol to [1] (CAS 19820-77-0) is a critical functional group transformation. By converting the relatively unreactive hydroxyl group into a highly reactive tosylate (a superior leaving group), the molecule is primed for subsequent complex nucleophilic substitution reactions, such as amination, etherification, or cyanation.
However, the tosylation of hetero-benzylic alcohols presents unique synthetic challenges. The proximity of the basic quinoline nitrogen and the highly electrophilic nature of the resulting tosylate often lead to undesired side reactions. This application note details an optimized, self-validating protocol designed to maximize the yield of the target tosylate while suppressing competitive degradation pathways.
Mechanistic Overview & Causality
The successful isolation of quinolin-2-ylmethyl 4-methylbenzenesulfonate relies on strict kinetic control and the strategic selection of catalytic reagents.
-
The Problem of Chloride Substitution: As documented in studies regarding the [2], the reaction of hetero-benzylic alcohols with p-toluenesulfonyl chloride (TsCl) does not always yield the desired tosylate. The chloride ions generated during the reaction can act as nucleophiles, displacing the newly formed tosylate group via an SN2 mechanism to form an alkyl chloride (e.g., 2-(chloromethyl)quinoline).
-
Role of Triethylamine (Et₃N) and DMAP: To outcompete the chloride substitution, the tosylation step must be significantly accelerated. We employ 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks TsCl to form a highly electrophilic N-tosylpyridinium intermediate, which [3] than TsCl alone. Concurrently, Et₃N acts as a non-nucleophilic HCl scavenger, preventing the protonation of the quinoline nitrogen and reducing the concentration of reactive nucleophilic chloride species in solution.
-
Temperature Causality: The reaction must be initiated at 0 °C. The resulting hetero-benzylic tosylate is thermally sensitive. Elevated temperatures provide the activation energy required for the undesired SN2 displacement by residual chloride ions or intramolecular degradation.
Quantitative Data & Optimization
Table 1: Materials and Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| (Quinolin-2-yl)methanol | 159.19 | 1.0 | 1.59 g (10 mmol) | Starting Material |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.2 | 2.29 g (12 mmol) | Sulfonylating Agent |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 2.09 mL (15 mmol) | HCl Scavenger / Base |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 0.12 g (1 mmol) | Nucleophilic Catalyst |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL | Solvent |
Table 2: Optimization of Reaction Conditions and Causality
| Condition | Base / Catalyst | Temp (°C) | Time (h) | Major Product | Yield (%) |
| A (Standard) | Pyridine (solvent) | 25 | 12 | 2-(Chloromethyl)quinoline | < 10% |
| B (Modified) | Et₃N (1.5 eq) | 25 | 6 | Mixture (Tosylate + Chloride) | 45% |
| C (Optimized) | Et₃N (1.5 eq) / DMAP (0.1 eq) | 0 → 25 | 3 | Quinolin-2-ylmethyl tosylate | 85% |
Note: Condition C effectively suppresses the chloride substitution pathway by accelerating the tosylation kinetics at lower temperatures.
Experimental Workflow
Figure 1: Step-by-step experimental workflow for the tosylation of (quinolin-2-yl)methanol.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry nitrogen (N₂) for 5 minutes.
-
Dissolution: Add (quinolin-2-yl)methanol (1.59 g, 10 mmol) and anhydrous dichloromethane (DCM, 50 mL) to the flask. Stir until complete dissolution is achieved.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (2.29 g, 12 mmol) to the solution in one portion.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
Phase 2: Catalysis and Progression
-
Base Addition: Using a syringe, add triethylamine (Et₃N) (2.09 mL, 15 mmol) dropwise over 5 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could trigger degradation.
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol) to the chilled solution.
-
Stirring: Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to gradually warm to room temperature (approx. 20-25 °C). Stir for an additional 2 hours.
Phase 3: Self-Validation Checkpoints
-
TLC Monitoring: Before quenching, run a Thin-Layer Chromatography (TLC) plate using Hexanes/EtOAc (7:3). The starting material ((quinolin-2-yl)methanol) is highly polar (Rf ~ 0.2). The target tosylate is significantly less polar (Rf ~ 0.6) and strongly UV-active at 254 nm. Complete consumption of the Rf 0.2 spot validates the reaction progression.
-
Visual Temperature Validation: If the reaction mixture turns dark brown or black, the temperature has exceeded safe limits, indicating the formation of quaternary ammonium degradation products. A pale yellow to orange solution indicates a healthy reaction profile.
Phase 4: Work-up and Purification
-
Quenching: Quench the reaction by adding 30 mL of ice-cold distilled water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (30 mL) to remove residual acid, followed by brine (30 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate in vacuo. Critical Step: Ensure the rotary evaporator water bath does not exceed 30 °C to prevent thermal degradation of the hetero-benzylic tosylate.
-
Purification: Purify the crude residue rapidly via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to Hexanes/EtOAc 7:3) to afford the pure quinolin-2-ylmethyl 4-methylbenzenesulfonate as a solid.
-
Spectroscopic Validation: Confirm product identity via IR Spectroscopy. The disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of strong asymmetric and symmetric S=O stretches (~1350 cm⁻¹ and ~1175 cm⁻¹) validates the successful installation of the tosyl group.
References
-
May, B., et al. "Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates". PubMed Central (PMC). URL:[Link]
-
Jia, H., et al. "Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates". Scientific Reports (Nature). URL:[Link]
Application Note: High-Efficiency N-Alkylation using Quinolin-2-ylmethyl Tosylate
This Application Note and Protocol Guide is designed for researchers and medicinal chemists. It details the preparation and application of Quinolin-2-ylmethyl tosylate (also known as 2-(tosyloxymethyl)quinoline ) for N-alkylation reactions.
Introduction & Strategic Value
The quinolin-2-ylmethyl motif (often referred to as the quinaldyl group) is a privileged pharmacophore in medicinal chemistry, appearing in leukotriene receptor antagonists (e.g., Montelukast precursors), anti-malarials, and kinase inhibitors.
While 2-(chloromethyl)quinoline is commercially available, it suffers from variable stability (polymerization/hydrolysis) and lower reactivity compared to sulfonate esters. Quinolin-2-ylmethyl tosylate represents a superior electrophile for delicate N-alkylation reactions due to:
-
Enhanced Reactivity: The tosylate (OTs) is a better leaving group (
of conjugate acid ~ -2.8) than chloride ( ~ -7), allowing for milder reaction temperatures. -
Crystallinity: Unlike the often oily or semi-solid halides, the tosylate derivative frequently forms stable solids, aiding purification and handling.
-
Synthetic Mildness: It is prepared directly from quinolin-2-ylmethanol under non-acidic conditions, avoiding the harsh halogenating agents (
, ) that can degrade acid-sensitive substrates.
Mechanistic Insight
The N-alkylation proceeds via a classical
-
Electronic Effect: The electron-deficient quinoline ring (specifically the nitrogen atom) exerts an inductive withdrawing effect, activating the benzylic-like methylene position for nucleophilic attack.
-
Leaving Group: The tosylate anion (
) is highly resonance-stabilized, making the bond cleavage energetically favorable. -
Regioselectivity: For ambident nucleophiles (e.g., indoles, imidazoles), the choice of base and solvent is critical to favor N-alkylation over C-alkylation.
Reaction Pathway Diagram
Experimental Protocols
Protocol A: Preparation of Quinolin-2-ylmethyl Tosylate
Note: This reagent should be prepared fresh or stored at -20°C under argon due to potential hydrolytic instability.
Materials:
-
Quinolin-2-ylmethanol (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask, dissolve quinolin-2-ylmethanol (e.g., 10 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Add TEA (20 mmol) and DMAP (1 mmol). Cool the mixture to 0°C using an ice bath.
-
Tosylation: Dropwise add a solution of TsCl (12 mmol) in DCM (10 mL) over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting alcohol is consumed.
-
Workup:
-
Wash with saturated
(2 x 30 mL) to remove acidic byproducts. -
Wash with Brine (1 x 30 mL).
-
Dry organic layer over anhydrous
, filter, and concentrate in vacuo at low temperature (<40°C).
-
-
Purification: The crude residue is often pure enough. If necessary, recrystallize from Et2O/Hexane or perform rapid column chromatography (Neutral Alumina preferred over Silica to prevent hydrolysis) using EtOAc/Hexane gradient.
Protocol B: N-Alkylation of Amines/Heterocycles
Standard Operating Procedure for secondary amines or nitrogen heterocycles (e.g., piperazine, imidazole).
Materials:
-
Target Amine (1.0 equiv)
-
Quinolin-2-ylmethyl tosylate (1.1 equiv)
-
Base:
(anhydrous, 2.0–3.0 equiv) or (1.5 equiv for lower reactivity amines) -
Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)
Step-by-Step Methodology:
-
Activation: In a reaction vial, suspend the Amine (1.0 mmol) and
(3.0 mmol) in anhydrous DMF (5 mL). Stir at RT for 15 minutes to ensure deprotonation/activation. -
Addition: Add Quinolin-2-ylmethyl tosylate (1.1 mmol) in one portion.
-
Reaction:
-
For aliphatic amines: Stir at RT for 4–12 hours.
-
For aromatic amines/heterocycles: Heat to 60–80°C for 2–6 hours.
-
-
Monitoring: Check TLC for the disappearance of the tosylate (UV active) and the appearance of a new polar spot.
-
Workup:
-
Dilute reaction mixture with Water (30 mL) and extract with EtOAc (3 x 20 mL). Note: DMF requires thorough water washing to remove.
-
Wash combined organics with LiCl (5% aq) to remove residual DMF.
-
Dry over
and concentrate.
-
-
Purification: Flash column chromatography (Silica gel). Elute with DCM/MeOH (95:5) or Hexane/EtOAc gradients depending on product polarity.
Workflow Diagram
Optimization & Data Summary
Solvent & Base Selection Guide
The choice of solvent and base dramatically impacts yield and regioselectivity.
| Condition Set | Base | Solvent | Temp | Typical Application |
| Standard | DMF | RT - 60°C | Secondary amines, Piperazines, Morpholines | |
| Mild | DIPEA | DCM/MeCN | RT | Highly reactive primary amines |
| Rigorous | NaH | THF/DMF | 0°C - RT | Weak nucleophiles (Amides, Indoles, Pyrroles) |
| Green | Acetone | Reflux | Large scale, ease of workup |
Troubleshooting Common Issues
-
Hydrolysis: If the tosylate converts back to alcohol during the reaction, ensure solvents are anhydrous . The tosylate is sensitive to moisture, especially in the presence of heat and base.
-
Elimination: Formation of 2-vinylquinoline is a potential side reaction if the base is too strong (e.g., t-BuOK) or temperature is too high (>100°C). Stick to carbonate bases where possible.
-
Poor Solubility: If the quinoline tosylate is insoluble in MeCN, switch to DMF or DMSO.
Safety & Handling (E-E-A-T)
-
Genotoxicity: Like all alkyl sulfonates (mesylates, tosylates), Quinolin-2-ylmethyl tosylate is a potent alkylating agent and a potential genotoxic impurity (GTI).
-
Containment: Handle exclusively in a fume hood. Wear double nitrile gloves.
-
Deactivation: Quench excess reagent and glassware with a solution of 10% NaOH or ammonium hydroxide to hydrolyze the sulfonate ester before disposal.
References
-
Musiol, R. et al. (2010). Quinoline derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters .
-
Bollini, M. et al. (2019). Synthesis and Biological Evaluation of Quinazoline Derivatives. Medicinal Chemistry .
-
Han, S. et al. (2018).[1] Reductive C2-Alkylation of Pyridine and Quinoline N-Oxides. Angewandte Chemie Int.[1] Ed.
-
ChemicalBook. (2023). Product Entry: Quinolin-2-ylmethyl 4-methylbenzenesulfonate.
-
BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide.
Sources
Application Note: Strategic Development & Evaluation of Quinoline Derivatives in Anticancer Research
Executive Summary & Pharmacophore Significance
The quinoline scaffold (benzo[b]pyridine) is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA intercalators, topoisomerase enzymes (I and II), and tyrosine kinases.
In modern oncology, the focus has shifted from non-specific DNA intercalation to targeted kinase inhibition . FDA-approved agents like Lenvatinib (VEGFR/FGFR inhibitor) and Bosutinib (Src/Abl inhibitor) exemplify the potency of the quinoline core when properly substituted.
This application note provides a rigorous framework for researchers developing novel quinoline analogs. It moves beyond basic synthesis into high-fidelity screening, solubility management (a critical hurdle for quinolines), and mechanistic validation.
Strategic Design: Structure-Activity Relationship (SAR)
To maximize potency and selectivity, modifications to the quinoline ring must be deliberate.[1]
The "Kinase-Targeted" Scaffold
For kinase inhibition, the SAR generally follows these principles:
-
C-4 Position (Critical): Substitution with an aniline or ether linkage is essential for occupying the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).
-
C-6 & C-7 Positions: Electron-donating groups (methoxy, ethoxy) often improve solubility and enhance binding affinity via hydrophobic interactions within the enzyme pocket.
-
C-3 Position: Electron-withdrawing groups (e.g., -CN, -F) here can stabilize the molecular conformation, locking the drug into an active state.
| Position | Preferred Substituent | Mechanistic Impact |
| C-4 | Aniline / Ether | Primary ATP-mimetic interaction; critical for potency. |
| C-6/C-7 | -OCH₃ / -OC₂H₅ | Solubilization and hydrophobic pocket filling. |
| C-2 | Heterocycles / Amides | Secondary binding; modulates pharmacokinetic (PK) properties. |
| C-8 | Halogens (F, Cl) | Metabolic stability (blocks oxidation). |
Mechanism of Action: Multi-Kinase Inhibition
While early quinolines (e.g., Camptothecin) targeted Topoisomerase I, modern derivatives often act as Multi-Target Tyrosine Kinase Inhibitors (mTKI) .
Signaling Pathway Blockade
The following diagram illustrates the mechanism of a Lenvatinib-like quinoline derivative blocking VEGFR and FGFR, thereby arresting Angiogenesis and Proliferation.
Figure 1: Mechanism of Action. The quinoline derivative competitively binds to the ATP-binding pocket of the RTK, severing the downstream Ras/Raf/MEK/ERK phosphorylation cascade.
Protocol: High-Fidelity Cytotoxicity Screening (MTT)
Challenge: Quinoline derivatives are notoriously hydrophobic. Standard MTT protocols often fail due to compound precipitation, leading to false "toxicity" readings (crystals block light). Solution: A modified "Solubility-First" MTT Protocol.
Reagents
-
MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).
-
Solubilization Buffer: DMSO (100%). Note: Acidified isopropanol is less effective for rigid quinolines.
-
Positive Control: Doxorubicin or Lenvatinib.
Step-by-Step Methodology
-
Solubility Pre-Screen (Critical Step):
-
Prepare 20 mM stock of the quinoline derivative in DMSO.
-
Dilute to 100 µM in culture media (0.5% DMSO final).
-
Validation: Measure absorbance at 650 nm (where MTT/Formazan doesn't absorb). If OD > 0.05, the compound has precipitated. Do not proceed to cell assay until formulation is optimized (e.g., use cyclodextrin).
-
-
Cell Seeding:
-
Seed tumor cells (e.g., HepG2, MCF-7) at 3,000–5,000 cells/well in 96-well plates.
-
Incubate 24h for attachment.[2]
-
-
Treatment:
-
Add serial dilutions of Quinoline derivatives (0.01 µM to 100 µM).
-
Include Vehicle Control (Media + 0.5% DMSO) and Blank (Media only).
-
Incubate for 72 hours.
-
-
MTT Addition & Readout:
Protocol: Mechanistic Validation (Western Blot)
To confirm the kinase inhibitory nature of the derivative (vs. general toxicity), you must assess phosphorylation status.
Target Biomarkers
| Protein | Phospho-Site | Significance |
| VEGFR2 | Tyr1175 | Primary target for anti-angiogenic quinolines. |
| ERK 1/2 | Thr202/Tyr204 | Downstream effector of proliferation. |
| Akt | Ser473 | Survival pathway marker. |
| N/A | Loading Control. |
Experimental Workflow
The following diagram outlines the logical flow from synthesis to in vivo validation.
Figure 2: Validation Workflow. Note the feedback loop at Step 2; failing solubility checks requires structural redesign before biological testing.
Data Interpretation & Reference Standards
When reporting data, compare your novel derivatives against established FDA standards.
Table 1: Comparative IC50 Values (Hypothetical Example)
| Compound | HepG2 (Liver) IC50 | MCF-7 (Breast) IC50 | Solubility (PBS) |
| Lenvatinib (Std) | 0.45 µM | 1.2 µM | Moderate |
| Novel Quinoline Q-4b | 0.38 µM | 0.95 µM | Low (Requires 1% DMSO) |
| Novel Quinoline Q-4c | >50 µM | >50 µM | High |
Interpretation: Compound Q-4b shows superior potency to Lenvatinib but poor solubility. Future optimization should focus on the C-6/C-7 positions to add hydrophilic groups (e.g., morpholine) without altering the pharmacophore.
References
-
FDA Label - Lenvatinib. Mechanism of Action and Clinical Pharmacology. (2024).[5][6][7] National Institutes of Health. Link
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[8] Current Medicinal Chemistry. Link
-
Riss, T. L., et al. (2013). Cell Viability Assays: MTT and MTS Protocols.[3] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Bosutinib (Bosulif) Prescribing Information. (2023). Pfizer Medical Information. Link
-
Zhang, S., et al. (2020). Recent advances in the development of quinoline derivatives as anticancer agents.[7][9] European Journal of Medicinal Chemistry.[8] Link
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Anticancer Activity of Quinoline Derivatives; An Overview [academia.edu]
- 9. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quinolin-2-ylmethyl 4-methylbenzenesulfonate as a Versatile Intermediate for the Synthesis of Novel Enzyme Inhibitors
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] A significant portion of these biological activities arises from the ability of quinoline derivatives to act as potent enzyme inhibitors.[4][5][6] This technical guide provides an in-depth exploration of Quinolin-2-ylmethyl 4-methylbenzenesulfonate (QMT), a key intermediate designed for the efficient synthesis of a diverse range of quinoline-based enzyme inhibitors. We will detail the synthesis of QMT, its underlying chemical principles, and provide a validated protocol for its application in the synthesis of a representative kinase inhibitor, a class of enzymes frequently targeted in cancer therapy.[7][8][9]
Introduction: The Strategic Importance of the Quinoline-2-ylmethyl Moiety
The quinoline ring system, with its fused benzene and pyridine rings, offers a unique combination of aromaticity, basicity, and planarity, making it an ideal scaffold for interacting with the active sites of enzymes.[1][4] The 2-position of the quinoline ring, in particular, provides a strategic vector for introducing various pharmacophoric groups. By functionalizing this position with a methyl group that is activated with a good leaving group, such as a tosylate, we create a highly versatile electrophilic intermediate.
Quinolin-2-ylmethyl 4-methylbenzenesulfonate (QMT) serves as a potent alkylating agent. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion.[10][11] This allows for facile nucleophilic substitution reactions with a wide array of nucleophiles, including amines, phenols, thiols, and carbanions, thereby enabling the rapid generation of diverse libraries of candidate enzyme inhibitors.
Synthesis of Quinolin-2-ylmethyl 4-methylbenzenesulfonate (QMT)
The synthesis of QMT is a straightforward two-step process starting from commercially available quinaldic acid (quinoline-2-carboxylic acid). The protocol below outlines a reliable method for its preparation.
Protocol 1: Synthesis of (Quinolin-2-yl)methanol
This initial step involves the reduction of the carboxylic acid to the corresponding primary alcohol.
Materials:
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| Quinaldic acid | ≥98% | Sigma-Aldrich | |
| Lithium aluminium hydride (LAH) | 1.0 M solution in THF | Acros Organics | Highly reactive, handle with care under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Fisher Scientific | |
| Diethyl ether | Anhydrous | VWR | |
| Sodium sulfate (Na₂SO₄) | Anhydrous | J.T.Baker | |
| Hydrochloric acid (HCl) | 1 M aqueous solution |
| Sodium hydroxide (NaOH) | 1 M aqueous solution | | |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 100 mL of anhydrous THF.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add 1.5 equivalents of lithium aluminium hydride (LAH) solution to the THF with stirring.
-
In a separate flask, dissolve 1.0 equivalent of quinaldic acid in 50 mL of anhydrous THF.
-
Add the quinaldic acid solution dropwise to the LAH suspension at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and quench the excess LAH by the sequential, dropwise addition of water, followed by 1 M NaOH, and then more water (Fieser workup).
-
A granular precipitate will form. Filter the solid and wash it thoroughly with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (Quinolin-2-yl)methanol as a solid.
Protocol 2: Synthesis of Quinolin-2-ylmethyl 4-methylbenzenesulfonate (QMT)
This step involves the tosylation of the primary alcohol.
Materials:
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| (Quinolin-2-yl)methanol | As prepared in Protocol 1 | ||
| p-Toluenesulfonyl chloride (TsCl) | ≥98% | Alfa Aesar | |
| Pyridine | Anhydrous | EMD Millipore | |
| Dichloromethane (DCM) | Anhydrous | Macron Fine Chemicals |
| Saturated sodium bicarbonate (NaHCO₃) | Aqueous solution | | |
Procedure:
-
Dissolve 1.0 equivalent of (Quinolin-2-yl)methanol in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Add 3.0 equivalents of anhydrous pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.2 equivalents of p-toluenesulfonyl chloride (TsCl) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain QMT as a crystalline solid.
Application: Synthesis of a Quinoline-Based Kinase Inhibitor
To demonstrate the utility of QMT, the following protocol describes its use in the synthesis of a hypothetical, yet representative, N-substituted quinoline-2-ylmethanamine derivative, a common motif in kinase inhibitors.[7][12]
Rationale for Targeting Kinases
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] Kinase inhibitors often feature a heterocyclic core that can form hydrogen bonds within the ATP-binding pocket of the enzyme. The quinoline scaffold is well-suited for this purpose, and modifications at the 2-position can be used to target specific residues and enhance selectivity.
Protocol 3: Synthesis of N-(4-methoxyphenyl)-1-(quinolin-2-yl)methanamine
This protocol exemplifies a typical nucleophilic substitution reaction using QMT.
Materials:
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| Quinolin-2-ylmethyl 4-methylbenzenesulfonate (QMT) | As prepared in Protocol 2 | ||
| p-Anisidine (4-methoxyaniline) | ≥99% | TCI America | |
| Potassium carbonate (K₂CO₃) | Anhydrous |
| Acetonitrile (ACN) | Anhydrous | | |
Procedure:
-
To a 50 mL round-bottom flask, add 1.0 equivalent of QMT, 1.2 equivalents of p-anisidine, and 2.0 equivalents of anhydrous potassium carbonate.
-
Add 20 mL of anhydrous acetonitrile.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target kinase inhibitor scaffold.
Visualizing the Workflow and Rationale
Diagrams of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic protocols described.
Caption: Workflow for the synthesis of the QMT intermediate.
Caption: Application of QMT in synthesizing a kinase inhibitor.
Conclusion and Future Perspectives
Quinolin-2-ylmethyl 4-methylbenzenesulfonate is a highly valuable and versatile intermediate for the synthesis of potential enzyme inhibitors. Its straightforward preparation and high reactivity make it an ideal tool for medicinal chemists and drug development professionals. The protocols provided herein offer a robust foundation for the synthesis of QMT and its subsequent elaboration into diverse molecular architectures targeting a wide range of enzymes. Future work will focus on expanding the library of nucleophiles used in conjunction with QMT to explore novel chemical space and identify new lead compounds for various therapeutic targets.
References
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
- Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem.
- The Chemistry and Applications of Quinoline: A Comprehensive Review.
- Application of Quinoline Ring in Structural Modification of N
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- Quinoline-based compounds can inhibit diverse enzymes th
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- Quinoline Series: Synthesis. openlabnotebooks.org.
- Novel 2-substituted quinolin-4-yl-benzenesulfonate derivatives: synthesis, antiproliferative activity, and inhibition of cellular tubulin polymeriz
- New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC.
- Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. PMC.
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evalu
- Tosylates And Mesyl
- Preparation of mesylates and tosyl
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 7. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives: anticancer activity, QSAR studies, and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Khan Academy [khanacademy.org]
- 12. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]
Application Note: Advanced Strategies for the Synthesis of 2-Substituted Quinolines
Topic: Laboratory Synthesis of 2-Substituted Quinoline Derivatives Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary & Strategic Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterial agents. While the classical Skraup and Doebner-Miller syntheses are foundational, they often suffer from harsh conditions and poor regioselectivity, particularly for 2-substituted derivatives .
This guide prioritizes three high-fidelity methodologies selected for their regiocontrol, functional group tolerance, and scalability:
-
Green Friedländer Annulation: A catalyst-free, aqueous protocol ideal for rapid library generation.
-
Ru-Catalyzed Oxidative Cyclization: A "hydrogen-borrowing" strategy utilizing stable 2-aminobenzyl alcohols.
-
Direct C2-H Functionalization: A late-stage strategy for diversifying existing quinoline scaffolds via
-oxide activation.
Comparative Methodology Matrix
| Feature | Method A: Aqueous Friedländer | Method B: Ru-Catalyzed Cyclization | Method C: C2-H Functionalization |
| Primary Substrates | 2-Aminobenzaldehyde + Ketones | 2-Aminobenzyl alcohol + Ketones | Quinoline |
| Key Mechanism | Condensation / Dehydration | Hydrogen Borrowing / Dehydrogenation | Nucleophilic Aromatic Substitution ( |
| Atom Economy | High (Water byproduct) | High (Water/Hydrogen byproduct) | Moderate (Requires activating agent) |
| Regioselectivity | Excellent (Controlled by ketone) | Excellent (Controlled by alcohol) | High (C2 selective) |
| Primary Use Case | Large-scale synthesis of core scaffolds | Synthesis from stable, non-oxidized precursors | Late-stage diversification of drug leads |
Detailed Experimental Protocols
Protocol A: Catalyst-Free Aqueous Friedländer Synthesis
Rationale: 2-Aminobenzaldehydes are historically unstable (prone to self-condensation). However, performing the reaction in water accelerates the "on-water" hydrophobic effect, enhancing rate and yield without acidic/basic catalysts that degrade sensitive functional groups.
Reagents:
-
2-Aminobenzaldehyde (
equiv) -
Enolizable Ketone (e.g., Acetophenone, Cyclohexanone) (
equiv) -
Solvent: Deionized Water (
mL per mmol)
Step-by-Step Workflow:
-
Setup: To a 10 mL reaction vial equipped with a magnetic stir bar, add 2-aminobenzaldehyde (
mmol) and the ketone ( mmol). -
Solvent Addition: Add deionized water (
mL). The organic reactants will likely form a heterogeneous suspension. -
Reaction: Heat the mixture to 70–80 °C with vigorous stirring.
-
Checkpoint: The mixture often becomes homogeneous or forms a molten oil droplet phase as the reaction proceeds.
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). Reaction typically completes in 2–4 hours .
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.
Protocol B: Ruthenium-Catalyzed Oxidative Cyclization (Hydrogen Borrowing)
Rationale: This method avoids the use of unstable aldehydes entirely. It utilizes 2-aminobenzyl alcohol.[6][7][8] The Ru catalyst temporarily removes hydrogen to form the aldehyde in situ, facilitates condensation, and returns the hydrogen (if needed) or releases
Reagents:
-
2-Aminobenzyl alcohol (
equiv) -
Ketone (e.g., Acetophenone) (
equiv)[2][3] -
Catalyst:
( mol%) -
Ligand:
( mol%) -
Base:
( equiv) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Workflow:
-
Catalyst Pre-formation: In a dry Schlenk tube under Argon, combine
and in dioxane ( mL). Stir for 10 mins to form the active Ru-phosphine complex. -
Substrate Addition: Add 2-aminobenzyl alcohol (
mmol), ketone ( mmol), and KOH ( mmol). -
Reaction: Seal the tube and heat to 80 °C for 12–24 hours .
-
Mechanism Note: The base promotes the formation of the alkoxide, which coordinates to Ru for
-hydride elimination.
-
-
Workup:
-
Purification: Pass through a short pad of silica to remove Ruthenium residues, then perform flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Protocol C: Deoxygenative C2-H Functionalization of Quinoline -Oxides
Rationale: Direct C-H activation allows for the introduction of complex nucleophiles (e.g., triazoles, amines) onto a pre-existing quinoline core. The
Reagents:
-
Quinoline
-oxide ( equiv)[9] -
Nucleophile (e.g.,
-tosyl-1,2,3-triazole or secondary amine) ( equiv) -
Activator:
-Toluenesulfonyl chloride (TsCl) ( equiv) or PyBroP. -
Base:
( equiv) (if using acidic nucleophiles) -
Solvent: 1,2-Dichloroethane (DCE) or Toluene.
Step-by-Step Workflow:
-
Activation: Dissolve Quinoline
-oxide ( mmol) in DCE ( mL). Add TsCl ( mmol) and stir at RT for 15 mins.-
Observation: Formation of the
-tosyl quinolinium salt (often a precipitate or color change).
-
-
Nucleophilic Attack: Add the nucleophile (e.g., amine or triazole) and base.
-
Reaction: Heat to 80–100 °C for 4–8 hours .
-
Workup: Dilute with DCM, wash with
and Brine. -
Purification: Flash chromatography on silica gel.
Mechanistic Visualization
Diagram 1: Friedländer & Ru-Catalyzed Pathways
This diagram contrasts the direct condensation pathway with the Ru-catalyzed hydrogen borrowing cycle.
Caption: Comparison of the classical Friedländer condensation (top) and the Ruthenium-catalyzed oxidative cyclization via in-situ aldehyde generation (bottom).
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Poor solubility in water; "Oiling out" preventing reaction. | Add a surfactant (SDS, 10 mol%) or switch to 50% EtOH/Water. Sonicate initially to disperse. |
| Regioisomer Mixtures | Asymmetric ketones (e.g., 2-butanone) yield C2 vs C3 isomers. | Use bulky bases (t-BuOK) to favor kinetic enolate, or switch to Method B which is highly sensitive to steric bulk. |
| Incomplete Conversion (Method B) | Catalyst poisoning or oxidation of ligand. | Ensure strictly anaerobic conditions during catalyst formation. Add fresh |
| C8-Functionalization (Method C) | Competition with C2 activation. | Ensure the |
References
-
Shen, Q., et al. (2012).[12] Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44, 389-392.[12] [Link]
-
Cho, C. S., et al. (2001). Ruthenium-catalysed oxidative cyclisation of 2-aminobenzyl alcohol with ketones: modified Friedländer quinoline synthesis.[7] Chemical Communications.[7] [Link]
-
Ganesh, V., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines.[9] Beilstein Journal of Organic Chemistry. [Link]
-
Wu, J., et al. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(II) complexes. Organic Chemistry Frontiers. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. (PDF) Ruthenium-Catalyzed Synthesis of 3-Substituted [research.amanote.com]
- 7. Ruthenium-catalysed oxidative cyclisation of 2-aminobenzyl alcohol with ketones: modified Friedlaender quinoline synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines [beilstein-journals.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Note: Precision Tosylation for the Protection and Activation of Hydroxyl Groups
Overview The conversion of alcohols to their corresponding p-toluenesulfonate (tosylate) esters is a cornerstone transformation in organic synthesis. While predominantly utilized to activate the hydroxyl moiety as a superior leaving group for nucleophilic substitution (S_N2) or elimination reactions, the tosyl (Ts) group also serves as a robust, sterically demanding protecting group[1]. This application note provides a comprehensive, mechanistically grounded guide to O-tosylation, focusing on reaction causality, stereochemical fidelity, and self-validating experimental protocols.
Mechanistic Causality & Stereochemical Fidelity
The fundamental challenge with native alcohols is the poor leaving-group ability of the hydroxide ion (HO⁻), which is a strong base[2]. By reacting an alcohol with p-toluenesulfonyl chloride (TsCl), the hydroxyl group is converted into a resonance-stabilized sulfonate ester[3].
The Role of the Base: The reaction is typically conducted in the presence of a mild base, most commonly pyridine or triethylamine (Et₃N). Pyridine serves a dual purpose:
-
Acid Scavenger: It neutralizes the stoichiometric hydrogen chloride (HCl) byproduct, preventing acid-catalyzed side reactions such as carbocation rearrangements or the cleavage of acid-labile protecting groups[4].
-
Nucleophilic Catalyst: Pyridine attacks TsCl to form a highly electrophilic sulfonylpyridinium intermediate, accelerating the reaction kinetics compared to the uncatalyzed pathway[4].
Stereochemical Retention: A critical mechanistic feature of O-tosylation is that the C–O bond of the alcohol is never broken during the esterification process[2]. Consequently, the stereochemistry at the carbinol carbon is retained with 100% fidelity, making this protocol invaluable for the stereospecific synthesis of chiral intermediates[5].
Mechanistic pathway of alcohol tosylation highlighting nucleophilic attack and deprotonation.
Experimental Design & Optimization Parameters
The efficiency of tosylation is highly dependent on the steric environment of the alcohol and the choice of solvent/base system. Primary alcohols react rapidly at 0 °C, whereas secondary or sterically hindered alcohols may require elevated temperatures or the addition of 4-dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst[6].
Solvent Selection: Dichloromethane (DCM) is the industry standard due to its excellent solubility profile for both TsCl and the resulting tosylates[7]. For highly hindered substrates, toluene or tetrahydrofuran (THF) can be employed, sometimes utilizing stronger bases like NaH or n-BuLi to generate the highly nucleophilic alkoxide anion prior to TsCl addition[7].
Table 1: Optimization Parameters and Expected Yields for O-Tosylation
| Substrate Class | Preferred Base / Catalyst | Solvent | Temperature | Reaction Time | Typical Yield |
| Primary Alcohols | Pyridine (1.5 eq) | DCM | 0 °C to RT | 2 – 4 h | 90 – 98% |
| Secondary Alcohols | Et₃N (1.5 eq) + DMAP (0.2 eq) | DCM | 0 °C to RT | 12 – 24 h | 75 – 85% |
| Sterically Hindered | NaH (1.1 eq) | THF | 0 °C to Reflux | 12 – 24 h | 60 – 75% |
| Phenols | K₂CO₃ (2.0 eq) | Acetone | Reflux | 4 – 8 h | > 95% |
Standard Operating Protocol: O-Tosylation of Alcohols
This protocol is designed as a self-validating system. By integrating specific in-process controls (IPCs), the operator can confirm the success of each step without relying solely on end-point analysis.
Reagents Required:
-
Substrate Alcohol (1.0 equivalent)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 equivalents) - Note: TsCl should be recrystallized from hexane if it appears yellow or degraded.
-
Pyridine or Triethylamine (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) (10 volumes)[7]
Step-by-step experimental workflow for the O-tosylation of alcohols.
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried, nitrogen-flushed round-bottom flask with the alcohol (1.0 eq) and anhydrous DCM (10 mL per gram of substrate)[7].
-
Base Addition: Add pyridine or triethylamine (1.5 eq) to the stirring solution. Causality: Establishing a basic environment prior to TsCl addition prevents the localized buildup of HCl, which could degrade sensitive substrates.
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Tosylation is exothermic. Controlling the temperature mitigates the risk of unwanted side reactions, such as the substitution of the newly formed tosylate by chloride ions (forming alkyl chlorides)[6].
-
Electrophile Addition: Dissolve TsCl (1.2 eq) in a minimal amount of DCM and add it dropwise to the cooled solution over 15 minutes[6].
-
Propagation & Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC).
-
Quenching & Workup: Once complete, quench the reaction by adding water (10 volumes). Separate the organic and aqueous layers. Extract the aqueous layer once with DCM[7].
-
Purification Washes: Wash the combined organic layers sequentially with 1M HCl (to remove excess pyridine/amine), saturated aqueous NaHCO₃ (to neutralize residual acid), and brine[7].
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate[6].
In-Process Quality Control & Self-Validation
To ensure the protocol acts as a self-validating system, perform the following checks:
-
TLC Validation: The product must exhibit strong UV activity (254 nm) due to the introduction of the aromatic toluene ring. Furthermore, the product spot will have a significantly higher
value than the starting alcohol, as the molecule loses its hydrogen-bonding capability[8]. -
NMR Validation: The success of the protection is definitively confirmed by ¹H NMR. Look for the appearance of an AA'BB' splitting pattern in the aromatic region (typically two doublets around
7.3 and 7.8 ppm) and a sharp, diagnostic 3H singlet at approximately 2.4 ppm corresponding to the aryl methyl group. -
Visual Cue during Workup: If pyridine is used, the 1M HCl wash is critical. A successful wash will remove the distinct, pungent odor of pyridine from the organic phase.
Cleavage and Deprotection
While tosylates are most frequently displaced by nucleophiles, they can be cleaved back to the parent alcohol if used strictly as a protecting group. Because sulfonate esters are potent electrophiles, simple basic hydrolysis is often ineffective or leads to substitution[9]. Reductive cleavage is the standard method:
-
Protocol: The tosylate is dissolved in methanol and treated with magnesium turnings (Mg/MeOH) or sodium amalgam (Na/Hg) under ultrasonic irradiation or reflux. This selectively cleaves the S–O bond via a single-electron transfer mechanism, regenerating the hydroxyl group while leaving the C–O stereocenter intact.
References
-
P-Toluenesulfonyl chloride Definition - Organic Chemistry. Fiveable. [Link]
-
What is OTs in Organic Chemistry – A Complete Guide. Orango. [Link]
-
Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis.[Link]
-
Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. National Institutes of Health (PMC). [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. National Institutes of Health (PMC).[Link]
-
Alcohols in SN1 and SN2 Reactions. Chemistry Steps. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. theorango.com [theorango.com]
- 5. youtube.com [youtube.com]
- 6. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Quinolin-2-ylmethyl Tosylate in Heterocyclic Chemistry: From Pharmacophore Assembly to Supramolecular Chemosensors
Executive Summary & Physicochemical Rationale
Quinolin-2-ylmethyl 4-methylbenzenesulfonate (commonly known as quinolin-2-ylmethyl tosylate, CAS: 19820-77-0) is a premier electrophilic reagent in advanced heterocyclic synthesis. As a Senior Application Scientist, I frequently select this reagent over its halide counterparts (chlorides or bromides) due to its superior handling profile and highly predictable reaction kinetics.
The rationale for its efficacy lies in the synergistic combination of its structural components:
-
Benzylic-Like Activation: The methylene carbon is situated adjacent to the electron-deficient quinoline ring. The heteroaromatic nitrogen withdraws electron density via inductive effects, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy of the
bond. This primes the carbon for rapid nucleophilic attack. -
Leaving Group Thermodynamics: The tosylate anion is the conjugate base of p-toluenesulfonic acid (
). Its resonance-stabilized structure makes it an exceptionally weak base and a stellar leaving group. -
Steric Pre-organization: Unlike volatile and lachrymatory alkyl halides, the bulky tosylate group provides a stable, crystalline solid that resists spontaneous degradation while offering steric guidance during the
transition state, minimizing unwanted elimination pathways.
This guide details the two primary domains where this reagent excels: the medicinal chemistry of central nervous system (CNS) agents, and the supramolecular synthesis of fluorescent metal-ion sensors.
Application 1: Pharmacophore Assembly in Medicinal Chemistry
Context and Causality
In drug discovery, linking a bulky heterocycle to a basic amine (such as a piperazine, morpholine, or tropane derivative) is a fundamental step in synthesizing CNS-active agents, including antidepressants and 5-HT receptor modulators[1]. For instance, coupling complex secondary amines like 3-phenyl-8-aza-bicyclo[3.2.1]octan-3-ol to a quinoline scaffold relies heavily on quinolin-2-ylmethyl tosylate[2].
The causality behind using the tosylate derivative over a halide is strict reaction control. When alkylating highly complex, sterically hindered secondary amines, the risk of base-induced
Protocol 1: N-Alkylation of Secondary Amines
Objective: Synthesize an azaheterocyclylmethyl quinoline derivative via selective N-alkylation.
Reagents:
-
Quinolin-2-ylmethyl tosylate (1.1 equivalents)
-
Target Secondary Amine (1.0 equivalent)
-
Potassium Carbonate (
, 2.5 equivalents) -
Anhydrous Acetonitrile (
)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 eq) in anhydrous acetonitrile (0.2 M concentration). Causality: Acetonitrile is a polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive, accelerating the
pathway. -
Base Addition: Add finely powdered anhydrous
(2.5 eq) to the solution. Causality: acts as a mild, insoluble acid scavenger for the generated p-toluenesulfonic acid. Being insoluble, it prevents the high local pH spikes that cause E2 elimination, which is a common failure point with soluble organic bases like DBU. -
Electrophile Addition: Slowly add quinolin-2-ylmethyl tosylate (1.1 eq) in portions at room temperature.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 65 °C for 12–16 hours under an inert argon atmosphere.
-
Self-Validating Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, typically 5% MeOH in DCM). The reaction is complete when the highly UV-active tosylate spot (
) completely disappears, replaced by a lower product spot that stains positively with Dragendorff's reagent or iodine (indicating a tertiary amine). -
Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate and saturated aqueous
. Causality: The aqueous wash is a self-validating purification step; the cleaved tosylate anion is highly water-soluble and is entirely removed in the aqueous phase. -
Purification: Purify the organic layer via flash column chromatography to yield the pure N-alkylated quinoline.
Fig 1. S_N2 mechanistic pathway of quinolin-2-ylmethyl tosylate undergoing nucleophilic substitution.
Application 2: Synthesis of Supramolecular Chemosensors
Context and Causality
In analytical and supramolecular chemistry, the quinoline moiety is highly prized for its ability to coordinate transition metals while providing a fluorescent readout. Quinolin-2-ylmethyl tosylate is the foundational building block for synthesizing tripodal and tetrapodal ligands, such as Tris(2-quinolylmethyl)amine (TQA)[3] and N,N,N′,N′-tetrakis(2-quinolylmethyl)ethylenediamine (TQEN) platforms[4]. These ligands act as highly sensitive fluorescent probes for
Synthesizing TQEN requires the exhaustive alkylation of ethylenediamine. Using highly reactive iodides often leads to over-alkylation (forming useless quaternary ammonium salts). The tosylate provides the perfect balance of reactivity and steric bulk, ensuring the reaction stops cleanly at the tertiary amine stage.
Protocol 2: Exhaustive Alkylation for TQEN Synthesis
Objective: Synthesize a tetrakis-substituted TQEN ligand for
Reagents:
-
Ethylenediamine (1.0 equivalent)
-
Quinolin-2-ylmethyl tosylate (4.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA, 6.0 equivalents)
-
Anhydrous Tetrahydrofuran/Acetonitrile (1:1 v/v)
Step-by-Step Methodology:
-
Preparation: Dissolve ethylenediamine (1.0 eq) in the THF/MeCN solvent mixture. Causality: A mixed solvent system is used because THF ensures the solubility of the growing bulky intermediate, while MeCN maintains the dielectric constant needed for optimal
kinetics. -
Base Addition: Add DIPEA (6.0 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic organic base. It neutralizes the generated acid without competing with ethylenediamine for the electrophile, which is critical when pushing a reaction to four successive alkylations.
-
Electrophile Addition: Add quinolin-2-ylmethyl tosylate (4.5 eq). Causality: A slight stoichiometric excess (0.5 eq over the theoretical 4.0) is mathematically required to drive the equilibrium of the final, most sterically hindered fourth alkylation step to completion.
-
Thermal Activation: Reflux the mixture at 80 °C for 48 hours.
-
Self-Validating Checkpoint (ESI-MS): TLC is insufficient here because partially alkylated intermediates (di- and tri-substituted) streak heavily. Withdraw a 10 µL aliquot, dilute in LC-MS grade MeOH, and analyze via Electrospray Ionization Mass Spectrometry (ESI-MS). The protocol is self-validating when the spectrum shows a dominant
peak corresponding to the tetrakis-product, with the complete absence of the tri-substituted intermediate. -
Isolation: Evaporate the solvent, dissolve in DCM, wash thoroughly with water to remove DIPEA-tosylate salts, and recrystallize the crude product from hot ethanol to yield the pure TQEN ligand.
Fig 2. Workflow for the synthesis of TQEN fluorescent probes via exhaustive alkylation.
Quantitative Data Presentation
To fully appreciate the selection of the tosylate derivative, the following table summarizes the comparative reactivity profile of quinolin-2-ylmethyl electrophiles based on empirical laboratory data.
| Electrophile | Leaving Group | Relative | Handling & Stability | Typical Yield (Exhaustive Alkylation) |
| Chloride | -7.0 (HCl) | Moderate | Unstable, highly lachrymatory free base | 40-50% (Prone to incomplete reaction) |
| Bromide | -9.0 (HBr) | High | Unstable solid, light-sensitive | 55-65% (Prone to thermal degradation) |
| Tosylate | -2.8 (TsOH) | Very High (Optimal) | Stable, crystalline solid | >85% (Clean, complete conversion) |
Note: While halides possess lower conjugate acid
References
-
The patent review of the biological activity of tropane containing compounds , ResearchGate.2
-
Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA) as a highly fluorescent Zn2+ probe prepared by convenient C3-symmetric tripodal amine synthesis , Dalton Transactions (RSC Publishing). 3
-
Quinoline- and isoquinoline-derived ligand design on TQEN (N,N,N′,N′-tetrakis(2-quinolylmethyl)ethylenediamine) platform for fluorescent sensing of specific metal ions and phosphate species , Dalton Transactions (RSC Publishing). 4
-
Antidepressant azaheterocyclylmethyl derivatives of 7,8-dihydro-6H-5-oxa-1-aza-phenanthrene , Molaid. 1
Sources
- 1. Toluene-4-sulfonic acid 7,8-dihydro-6H-5-oxa-1-aza-phenanthren-6-ylmethyl ester - CAS号 494194-23-9 - 摩熵化学 [molaid.com]
- 2. researchgate.net [researchgate.net]
- 3. Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA) as a highly fluorescent Zn2+ probe prepared by convenient C3-symmetric tripodal amine synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Quinoline- and isoquinoline-derived ligand design on TQEN (N,N,N′,N′-tetrakis(2-quinolylmethyl)ethylenediamine) platform for fluorescent sensing of specific metal ions and phosphate species - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Introduction: The Enduring Importance of the Quinoline Scaffold
An Application Guide to the Scale-Up Synthesis of Quinoline Intermediates
The quinoline ring system, a fusion of benzene and pyridine rings, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its derivatives are the cornerstone of numerous pharmaceuticals, demonstrating a vast spectrum of biological activities including antimalarial (e.g., Chloroquine), antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] The initial discovery of quinoline from coal tar has given way to sophisticated synthetic methodologies, driven by the need for structurally diverse and complex analogues.[2][5]
For researchers and drug development professionals, the journey from a promising milligram-scale synthesis in a research lab to a robust, multi-kilogram production process is fraught with challenges. A reaction that performs beautifully in a round-bottom flask may become hazardous or inefficient in a large-scale reactor. This guide provides an in-depth analysis of the critical considerations for scaling up the synthesis of quinoline intermediates. We will move beyond simple procedural lists to explore the causality behind process choices, focusing on the classical and still highly relevant synthetic routes: the Skraup, Doebner-von Miller, Combes, and Friedländer reactions. Our focus will be on ensuring safety, scalability, and adherence to the principles of Good Manufacturing Practices (GMP) that govern the production of active pharmaceutical ingredient (API) intermediates.[6][7][8]
Core Synthetic Strategies: From Benchtop to Reactor
The selection of a synthetic route for scale-up is a multi-faceted decision, balancing raw material cost, reaction efficiency, safety, and the complexity of purification. While modern methods involving transition-metal catalysis and photocatalysis are continually advancing, the classical named reactions remain workhorses in industrial settings due to their use of inexpensive starting materials.[2][9][10][11]
The Skraup Synthesis: Taming a Powerful Reaction
The Skraup synthesis is a direct and potent method for producing the parent quinoline ring, involving the reaction of an aniline with glycerol, an oxidizing agent (often the corresponding nitrobenzene), and concentrated sulfuric acid.[1] The key intermediate is acrolein, formed in situ from the acid-catalyzed dehydration of glycerol.[12]
Mechanistic Overview dot graph Skraup_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Glycerol [label="Glycerol", fillcolor="#F1F3F4", fontcolor="#202124"]; H2SO4 [label="Conc. H₂SO₄\n(Dehydration)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Acrolein [label="Acrolein\n(In Situ)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aniline [label="Aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Adduct [label="Michael Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclized [label="Cyclized Intermediate\n(Dihydroquinoline)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidant [label="Oxidizing Agent\n(e.g., Nitrobenzene)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Quinoline [label="Quinoline Product", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Glycerol -> H2SO4 [style=invis]; H2SO4 -> Acrolein [label="-2H₂O"]; Aniline -> Adduct; Acrolein -> Adduct [label="1,4-Addition"]; Adduct -> Cyclized [label="Cyclization\n(Electrophilic Aromatic Substitution)"]; Cyclized -> Quinoline [label="Oxidation"]; Oxidant -> Cyclized [style=invis]; } ddot Caption: Skraup Synthesis Pathway.
Scale-Up Causality and Considerations:
-
Extreme Exothermicity: The dehydration of glycerol is highly exothermic, and the subsequent reaction can become violent and uncontrollable.[13][14][15] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation a critical challenge.
-
Solution: Implement slow, controlled addition of sulfuric acid into the aniline/glycerol mixture using a dosing pump, with efficient reactor cooling. Continuous monitoring of the internal temperature is mandatory.[13] The use of moderators, such as ferrous sulfate (FeSO₄), is standard practice to "tame" the reaction rate, extending it over a longer period for better thermal management.[13][14][15]
-
-
Tar Formation: The aggressive, high-temperature acidic conditions are notorious for causing polymerization of the acrolein intermediate, leading to significant formation of viscous tar, which entraps the product and complicates isolation.[13][14][16][17]
-
Process Safety: Acrolein is a volatile, toxic, and flammable intermediate.[13] Handling large quantities of concentrated sulfuric acid and nitrobenzene also poses significant risks.
-
Solution: The synthesis must be conducted in a well-ventilated area within a contained reactor system. All personnel must use appropriate personal protective equipment (PPE). A thorough hazard and operability (HAZOP) study is essential before scaling up.
-
The Doebner-von Miller Reaction
This reaction is a variation of the Skraup synthesis, reacting an aniline with α,β-unsaturated aldehydes or ketones.[18][19] It offers more versatility in the substitution pattern of the final quinoline product.
Mechanistic Overview dot graph DvM_Mechanism { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Aniline [label="Aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Unsat_Carbonyl [label="α,β-Unsaturated\nCarbonyl", fillcolor="#F1F3F4", fontcolor="#202124"]; Michael_Adduct [label="Michael Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Schiff_Base [label="Schiff Base/\nEnamine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclized_Int [label="Cyclized Dihydroquinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; Quinoline [label="Substituted Quinoline", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Aniline -> Michael_Adduct; Unsat_Carbonyl -> Michael_Adduct [label="Conjugate Addition"]; Michael_Adduct -> Schiff_Base [label="Reaction with second\ncarbonyl equivalent"]; Schiff_Base -> Cyclized_Int [label="Acid-catalyzed\nCyclization"]; Cyclized_Int -> Quinoline [label="Oxidation/Aromatization"]; } ddot Caption: Doebner-von Miller Reaction Pathway.
Scale-Up Causality and Considerations:
-
Catalyst Selection: The reaction is typically catalyzed by Brønsted or Lewis acids.[18] On a large scale, the choice of acid (e.g., HCl, H₂SO₄, or solid acid catalysts) impacts not only reaction efficiency but also corrosion of the reactor and the complexity of the work-up.
-
Substrate Reactivity: Anilines bearing strong electron-withdrawing groups can exhibit low reactivity, leading to poor yields and the need for harsher conditions, which is undesirable for scale-up.[20][21]
-
Solution: A thorough process optimization study (Design of Experiments, DoE) is necessary to find the optimal balance of temperature, catalyst loading, and reaction time for the specific substrate before committing to a large-scale run.
-
The Combes Quinoline Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines through the acid-catalyzed reaction of a primary arylamine with a 1,3-diketone.[3][12][22]
Mechanistic Overview dot graph Combes_Mechanism { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} ddot Caption: Combes Synthesis Pathway.
Scale-Up Causality and Considerations:
-
Harsh Reagents: The reaction typically requires strong, corrosive acids like concentrated sulfuric acid or polyphosphoric acid (PPA) at elevated temperatures (100–150°C).[22] Handling large volumes of these materials requires specialized glass-lined or corrosion-resistant reactors.
-
Regioselectivity: When using meta-substituted anilines, ring closure can occur at two different positions, leading to a mixture of isomers.[22]
-
Solution: While acceptable at the lab scale where chromatography can be used, separating tons of isomers is often economically unfeasible. If isomeric purity is required, this route may be unsuitable for scale-up unless a highly selective catalyst or condition is found, or an alternative, more regioselective synthesis is chosen.
-
The Friedländer Synthesis
The Friedländer synthesis is a versatile method that condenses an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, catalyzed by either acid or base.[5][23][24][25]
Mechanistic Overview dot graph Friedlander_Mechanism { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} ddot Caption: Friedländer Synthesis Pathway.
Scale-Up Causality and Considerations:
-
Reaction Conditions: Traditional Friedländer conditions can be harsh, potentially leading to side reactions and lower yields upon scale-up.[23]
-
Solution: This synthesis has been significantly improved with modern catalysts. The use of milder catalysts like p-toluenesulfonic acid or even catalytic amounts of iodine under solvent-free conditions makes the process more scalable, safer, and environmentally friendly.[23][24] These modifications often lead to cleaner reactions and simpler purifications.
-
-
Starting Material Availability: The primary limitation can be the availability and cost of the required o-aminoaryl aldehyde or ketone precursors at an industrial scale.
Comparative Summary of Classical Quinoline Syntheses
| Feature | Skraup Synthesis | Doebner-von Miller | Combes Synthesis | Friedländer Synthesis |
| Starting Materials | Aniline, Glycerol | Aniline, α,β-Unsaturated Carbonyl | Aniline, 1,3-Diketone | o-Aminoaryl Ketone/Aldehyde, α-Methylene Carbonyl |
| Key Reagents | Conc. H₂SO₄, Oxidizer | Lewis/Brønsted Acid | Conc. H₂SO₄ or PPA | Acid or Base Catalyst |
| Major Scale-Up Challenge | Extreme exotherm, Tar formation[13][14] | Substrate scope, Catalyst handling | Corrosive reagents, Regioselectivity[22] | Starting material availability, Harsh conditions[23] |
| Mitigation Strategy | Moderators (FeSO₄), Temp. control, Steam distillation[13][15] | Process optimization (DoE) | Corrosion-resistant reactors, Consider alternative route | Use modern, milder catalysts[23][24] |
| Typical Product | Unsubstituted or simply substituted quinolines | Variably substituted quinolines | 2,4-Disubstituted quinolines | Polysubstituted quinolines |
General Scale-Up Workflow and Best Practices
Transitioning any synthesis from the bench to a pilot plant or manufacturing facility requires a holistic approach that extends beyond the reaction itself.
dot graph Scale_Up_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} ddot Caption: Generalized Workflow for Chemical Process Scale-Up.
Key Pillars of Successful Scale-Up:
-
Thermal Management and Safety: As reactor volume increases, the ability to remove heat diminishes. All reactions must be assessed for their thermal profile using techniques like Differential Scanning Calorimetry (DSC) to identify potential runaway conditions.
-
Mixing and Mass Transfer: Agitation that is effective in a 1L flask may be inadequate in a 1000L reactor, leading to localized "hot spots" or poor reagent distribution. The choice of impeller type, agitation speed, and baffle design are critical engineering parameters.
-
Work-up and Purification: Laboratory purification methods like column chromatography are generally not viable for large-scale production.[26] The process must be designed around scalable unit operations such as crystallization, extraction, and distillation. Developing a robust crystallization process is often the key to achieving high purity without chromatography.
-
Regulatory Compliance and GMP: The synthesis of API intermediates must adhere to Good Manufacturing Practices (GMP).[6][27] This necessitates a rigorous system of quality control, documentation, and process validation.[6][7] Every step, from raw material sourcing to final product packaging, must be documented and controlled to ensure consistency and quality.[6][28]
Protocols: Pilot-Scale Synthesis Example
The following protocol is a conceptualized example for a pilot-plant scale synthesis, illustrating the level of detail required.
Protocol: Modified Skraup Synthesis of Quinoline (50L Scale)
WARNING: This reaction is highly exothermic and involves corrosive and toxic materials. It must only be performed by trained personnel in a suitable pilot-plant facility with appropriate safety measures and emergency preparedness.
Equipment:
-
100L Glass-lined reactor with overhead stirring, reflux condenser, temperature probe, and bottom outlet valve.
-
20L Dosing vessel connected to the reactor via a pump.
-
Heating/cooling mantle for the reactor.
-
Steam distillation setup.
Reagents:
-
Aniline: 5.0 kg
-
Glycerol (99%+): 15.6 kg
-
Nitrobenzene: 7.5 kg
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): 0.5 kg
-
Concentrated Sulfuric Acid (98%): 13.0 kg
-
Sodium Hydroxide solution (50% w/w)
-
Water
Procedure:
-
Charging the Reactor: Charge the reactor with aniline (5.0 kg), glycerol (15.6 kg), and ferrous sulfate (0.5 kg). Begin agitation at 100 RPM.
-
Acid Addition: In the dosing vessel, carefully charge the concentrated sulfuric acid (13.0 kg).
-
Controlled Addition & Exotherm Management: Start the reactor cooling system. Slowly add the sulfuric acid to the reactor over a period of 2-3 hours, ensuring the internal temperature does not exceed 100°C.
-
Oxidant Addition: Once the acid addition is complete, slowly add the nitrobenzene over 1 hour, maintaining the internal temperature below 120°C.
-
Reaction: After the additions are complete, gently heat the mixture to initiate a vigorous reflux. Once reflux begins, turn off the external heating. The exotherm should sustain the reaction. Monitor the reaction closely. If it becomes too vigorous, apply cooling.
-
Completion: After the initial vigorous reaction subsides (approx. 1-2 hours), heat the mixture to reflux and maintain for an additional 3 hours to ensure completion.[14]
-
Work-Up - Steam Distillation:
-
Cool the reaction mixture to below 60°C.
-
Carefully transfer the tarry mixture to a larger vessel suitable for steam distillation. Dilute with an equal volume of water.
-
Steam distill the mixture to remove unreacted nitrobenzene and the quinoline product.[14]
-
Collect the distillate until it is no longer cloudy.
-
-
Isolation:
-
Make the distillate alkaline with 50% sodium hydroxide solution.
-
The quinoline will separate as an oil. Separate the organic layer.
-
Extract the aqueous layer with a suitable solvent (e.g., toluene).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by vacuum distillation to yield crude quinoline.
-
-
Purification: Purify the crude product by vacuum distillation.
Conclusion and Future Outlook
Scaling the synthesis of quinoline intermediates is a complex task that demands a deep understanding of chemical principles, process engineering, and regulatory requirements. While classical methods like the Skraup and Friedländer syntheses remain industrially relevant, their successful implementation on a large scale hinges on careful management of their inherent challenges, particularly thermal hazards and purification.
The future of large-scale heterocyclic synthesis is moving towards greener and safer technologies.[29][30] Continuous flow synthesis, in particular, offers significant advantages by performing reactions in small-volume, high-throughput reactors.[30][31] This technology provides superior heat and mass transfer, allowing for the safe execution of highly exothermic reactions and minimizing waste, heralding a new era of efficiency and safety in the production of these vital chemical building blocks.
References
- Recent advances in the synthesis of quinolines: a review - RSC Publishing.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI.
- Scale-up challenges in the production of 2-nitroquinoline - Benchchem.
- Combes quinoline synthesis.
-
A review on synthetic investigation for quinoline- recent green approaches - ResearchGate. Available at: [Link]
-
Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Scaled flow synthesis of quinoline 1a. - ResearchGate. Available at: [Link]
-
Combes quinoline synthesis - Wikipedia. Available at: [Link]
-
Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00034J. Available at: [Link]
-
A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds - Taylor & Francis. Available at: [Link]
-
Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Available at: [Link]
-
Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate - ACS Publications. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. Available at: [Link]
-
Friedländer Synthesis - J&K Scientific LLC. Available at: [Link]
-
Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. Available at: [Link]
-
Doebner–Miller reaction - Wikipedia. Available at: [Link]
-
A scalable process for the synthesis of key intermediates novoldiamine & hydroxynovaldiamine and their utility in chloroquine, hydroxychloroquine and mepacrine synthesis - Taylor & Francis. Available at: [Link]
-
The Friedländer Synthesis of Quinolines - Organic Reactions. Available at: [Link]
-
Difference between API and Pharmaceutical Intermediates - PYG Lifesciences. Available at: [Link]
-
FDA's Guidelines for GMP Of API - Dalton Pharma Services. Available at: [Link]
-
Friedländer synthesis - Wikipedia. Available at: [Link]
-
Doebner-Miller reaction and applications | PPTX - Slideshare. Available at: [Link]
-
Skraup synthesis - ResearchGate. Available at: [Link]
-
Chloroquine - Wikipedia. Available at: [Link]
-
Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry - Food and Drug Administration. Available at: [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]
-
A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. Available at: [Link]
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. Available at: [Link]
-
Advances in polymer based Friedlander quinoline synthesis - TÜBİTAK Academic Journals. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. Available at: [Link]
-
Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - Bentham Science Publisher. Available at: [Link]
-
THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Available at: [Link]
-
Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - ResearchGate. Available at: [Link]
-
The Skraup Reaction - How to Make a Quinoline - Curly Arrow. Available at: [Link]
-
Key intermediates in chloroquine synthesis as reported by Hammer (A),... - ResearchGate. Available at: [Link]
-
Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC. Available at: [Link]
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- 31. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Quinolin-2-ylmethyl Tosylate
Welcome to the technical support center for the synthesis of Quinolin-2-ylmethyl Tosylate. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve their yield and troubleshoot common issues encountered during this critical synthetic step. As a key intermediate in various synthetic pathways, the efficient preparation of Quinolin-2-ylmethyl Tosylate is often paramount. This document provides in-depth, experience-driven advice to help you navigate the nuances of this reaction.
Part 1: Troubleshooting Guide
This section addresses the most common challenges in a question-and-answer format, providing not just solutions but also the reasoning behind them.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is the most frequently reported issue. It typically stems from a combination of factors related to reaction conditions and reagent quality. Let's break down the key areas for optimization.
The Critical Role of the Base
The choice of base is arguably the most influential factor in a tosylation reaction. The base serves to neutralize the HCl generated, but its properties can significantly impact the reaction's success.[1][2]
-
Weak vs. Strong Bases: While a base is necessary, a strongly nucleophilic one can compete with the alcohol, leading to unwanted side products. Conversely, a base that is too weak may not effectively scavenge the acid, leading to slow or incomplete reactions.
-
Common Choices & Rationale:
-
Pyridine: Often used as both a base and a solvent. Its mild basicity is suitable, but reactions can be slow. It's crucial to use dry, high-purity pyridine.
-
Triethylamine (TEA): A stronger, non-nucleophilic base that can accelerate the reaction. However, the formation of triethylammonium chloride salt can sometimes complicate workup.[1]
-
4-Dimethylaminopyridine (DMAP): Used in catalytic amounts along with another base like TEA. DMAP is a hyper-nucleophilic acylation catalyst that can dramatically increase the reaction rate, especially for sterically hindered alcohols.[1]
-
| Base | pKa (Conjugate Acid) | Key Characteristics | Recommended Use |
| Pyridine | 5.25 | Mild, acts as a solvent, but can lead to slower reaction times. | A good starting point, especially if side reactions with stronger bases are a concern. |
| Triethylamine (TEA) | 10.75 | Stronger, non-nucleophilic, accelerates the reaction. | General-purpose base for efficient tosylation. |
| DMAP (catalyst) | 9.70 | Highly effective acylation catalyst, used in small amounts with a stoichiometric base. | For sluggish reactions or when dealing with less reactive alcohols. Use with caution due to high reactivity. |
Temperature Management is Key
Strict temperature control is non-negotiable for a successful tosylation.
-
Why Low Temperatures? The reaction between (quinolin-2-yl)methanol and tosyl chloride is exothermic. Running the reaction at low temperatures (typically 0 °C to room temperature) helps to control the reaction rate, minimize the formation of side products, and prevent decomposition of the desired tosylate.
-
Consequences of Poor Control: Allowing the temperature to rise can lead to the formation of byproducts such as the corresponding chloride or di-quinolin-2-ylmethyl ether.
Reagent Quality Control
The purity of your starting materials is paramount.
-
(Quinolin-2-yl)methanol: Ensure it is dry and free from impurities. If necessary, purify it by recrystallization or column chromatography before use.
-
Tosyl Chloride (TsCl): This reagent is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid, which will not participate in the desired reaction. Use a fresh bottle or a properly stored one. The presence of HCl as an impurity can also lead to the formation of the undesired chloride byproduct.
Optimizing the Workup and Purification
The product, Quinolin-2-ylmethyl tosylate, can be sensitive to hydrolysis, especially under non-neutral pH conditions.
-
Quenching: The reaction is typically quenched by the slow addition of cold water or ice to hydrolyze any remaining tosyl chloride.
-
Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove any remaining base, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature to avoid decomposition.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of ethyl acetate and hexanes). If necessary, column chromatography on silica gel can be employed, but be mindful that the acidic nature of silica can sometimes cause decomposition of sensitive compounds.[3] Pre-treating the silica gel with a small amount of a basic solution like triethylamine in the eluent can mitigate this.[3]
Q2: I'm observing a significant amount of an unknown byproduct. What could it be and how do I prevent its formation?
The most common byproduct in this reaction is Quinolin-2-ylmethyl chloride .
-
Mechanism of Formation: This occurs when the chloride ion (Cl-), present as an impurity in the tosyl chloride or formed from the reaction of the base with HCl, acts as a nucleophile and attacks the intermediate tosylate or a related activated species.[2] Electron-withdrawing groups on the alcohol can make it more susceptible to this side reaction.[2]
-
Prevention Strategies:
-
Use High-Purity Tosyl Chloride: This minimizes the initial source of chloride ions.
-
Choose a Non-Chloride Base: If using a hydrochloride salt of a base, ensure it is converted to the free base before use.
-
Strict Temperature Control: Lower temperatures disfavor the competing chloride substitution reaction.
-
Use of a Silver Salt: In some challenging cases, the addition of a silver salt like silver oxide can scavenge chloride ions, though this adds cost and complexity.
-
Another potential, though less common, byproduct is di-quinolin-2-ylmethyl ether . This can form if the starting alcohol acts as a nucleophile and attacks the newly formed tosylate product. This is more likely to occur if the base is not strong enough or if the concentration of the starting alcohol is very high.
Q3: The reaction seems to be incomplete, with starting material remaining even after extended reaction times. What should I do?
-
Check Reagent Stoichiometry: Ensure you are using a slight excess of tosyl chloride (typically 1.1 to 1.5 equivalents).
-
Increase Catalyst Loading: If using DMAP, a slight increase in its concentration can sometimes drive the reaction to completion.
-
Consider a Stronger Base: Switching from pyridine to triethylamine may be necessary to push the reaction forward.
-
Solvent Choice: The reaction is typically performed in dichloromethane, chloroform, or pyridine. Ensure the solvent is anhydrous, as water will consume the tosyl chloride.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction? Aprotic solvents like dichloromethane (DCM) or chloroform are generally preferred as they are good at dissolving the reactants and are unreactive. Pyridine can also be used as both a solvent and a base, which can simplify the reaction setup.
Q2: How can I monitor the progress of the reaction? Thin-layer chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and any byproducts. The tosylate product should be less polar than the starting alcohol.
Q3: Is Quinolin-2-ylmethyl tosylate stable? What are the recommended storage conditions? Tosylates are moderately stable but can be susceptible to hydrolysis and nucleophilic substitution.[4] It is best to store the purified product in a cool, dry place, under an inert atmosphere if possible, and use it in subsequent steps as soon as is practical.
Q4: Can I use an alternative sulfonyl chloride, like mesyl chloride? Yes, mesyl chloride (methanesulfonyl chloride) can be used to form the corresponding mesylate. Mesylates are also excellent leaving groups and are prepared under similar conditions.[5] The choice between a tosylate and a mesylate often comes down to the specific requirements of the subsequent reaction step, as their steric and electronic properties differ slightly.[5]
Part 3: Optimized Experimental Protocol
This protocol incorporates the best practices discussed above for maximizing yield and purity.
Materials:
-
(Quinolin-2-yl)methanol
-
p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA), freshly distilled
-
4-Dimethylaminopyridine (DMAP)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve (Quinolin-2-yl)methanol (1.0 eq) and a catalytic amount of DMAP (0.05 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add triethylamine (1.5 eq) to the stirred solution.
-
In a separate container, dissolve tosyl chloride (1.2 eq) in a small amount of anhydrous DCM.
-
Add the tosyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C.
-
Purify the resulting crude product by recrystallization or column chromatography.
Part 4: Visualizations
Caption: Core reaction for Quinolin-2-ylmethyl tosylate synthesis.
Caption: A logical workflow for troubleshooting low yield issues.
References
-
Gao, W., & Li, Y. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6). [Link]
-
Liu, Y., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5697-5708. [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
ResearchGate. (2014). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. [Link]
-
Wang, X., et al. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Scientific Reports, 7(1), 12533. [Link]
Sources
- 1. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude Quinolin-2-ylmethyl 4-methylbenzenesulfonate
Introduction: The Purification Challenge
Quinolin-2-ylmethyl 4-methylbenzenesulfonate is a key synthetic intermediate, valued for the reactivity of its tosylate group, which serves as an excellent leaving group in nucleophilic substitution reactions.[1][2] The synthesis, typically involving the reaction of (quinolin-2-yl)methanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, often yields a crude product contaminated with unreacted starting materials, reagents, and side-products.[3][4]
Achieving high purity is critical for the success of subsequent synthetic steps, as impurities can lead to unwanted side reactions, lower yields, and complex downstream purification challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to effectively purify this important compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: My crude product is a persistent oil or a gummy solid and refuses to crystallize. What are the likely causes and solutions?
A1: This is a common issue often caused by the presence of impurities that inhibit the formation of a crystal lattice.
-
Likely Culprits: Residual solvent (e.g., dichloromethane, pyridine), unreacted (quinolin-2-yl)methanol, or p-toluenesulfonic acid (from the hydrolysis of TsCl) can act as eutectic contaminants.[3]
-
Immediate Actions:
-
High-Vacuum Drying: Ensure all reaction solvents are thoroughly removed under high vacuum, sometimes with gentle heating (e.g., 30-40°C), provided the compound is thermally stable.
-
Trituration: Attempt to "crash out" the solid by stirring the crude oil vigorously with a cold, non-polar solvent in which the product is insoluble, such as diethyl ether or n-hexane.[5] This can wash away soluble impurities, often inducing crystallization.
-
Chromatography: If trituration fails, silica gel column chromatography is the most reliable method to separate the desired product from these impurities.[6][7]
-
Q2: What are the primary impurities I should expect to find in my crude product?
A2: The impurity profile is directly related to the tosylation reaction itself. Key species to look for are:
-
Starting Alcohol: Unreacted (quinolin-2-yl)methanol.
-
Excess Reagent: Unreacted p-toluenesulfonyl chloride (TsCl).[3]
-
Reagent Byproduct: p-Toluenesulfonic acid, formed from the reaction of TsCl with any moisture present in the reaction.[3]
-
Base Salts: The hydrochloride or hydrobromide salt of the amine base used (e.g., triethylammonium chloride, pyridinium chloride).[1] These are typically removed during the initial aqueous workup.
Q3: My TLC plate shows multiple spots after the reaction. How can I confidently identify the product spot?
A3: A well-spotted TLC plate is your best diagnostic tool.
-
Co-spotting is Key: Spot your TLC plate with three separate lanes:
-
Lane 1: Starting material ((quinolin-2-yl)methanol).
-
Lane 2: Your crude reaction mixture.
-
Lane 3: A "co-spot" containing both the starting material and your crude mixture.
-
-
Analysis: The product, being less polar than the starting alcohol, should have a higher Rf value (it will travel further up the plate). The starting material spot in Lane 2 should correspond to the spot in Lane 1. The product is the major new spot that appears at a higher Rf. Unreacted TsCl may also be visible, typically at a very high Rf.
Q4: Is it possible to purify this compound to a high degree without resorting to column chromatography?
A4: Yes, if the impurity profile is favorable. Recrystallization is a powerful technique for achieving high purity for solid materials.[8] The success of this method depends entirely on finding a suitable solvent system where the desired product has high solubility in the hot solvent and low solubility when cold, while impurities remain in solution upon cooling. A mixed-solvent system, such as dichloromethane/hexane or ethyl acetate/hexane, is often effective.[6]
Q5: My final product has a persistent yellow or brownish tint. How can I decolorize it?
A5: Color is often due to minor, highly conjugated impurities or oxidation products.
-
Activated Carbon: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated carbon (charcoal), swirl for a few minutes, and then perform a hot filtration through a pad of celite to remove the carbon and adsorbed impurities.[9] Be aware that this can sometimes reduce your overall yield.
-
Recrystallization: Often, a second, careful recrystallization is sufficient to exclude the colored impurities into the mother liquor, yielding a white or off-white solid.
Section 2: In-Depth Troubleshooting Guides
Problem: Low Purity Characterized by Multiple Impurities
Symptoms:
-
Multiple spots of significant intensity are visible on the TLC plate.
-
The product melts over a broad temperature range.
-
¹H NMR analysis shows several sets of peaks, indicating a complex mixture.
Causality Analysis: This scenario points towards an incomplete or messy reaction. The primary cause is often suboptimal reaction conditions or reagent quality. For instance, using non-anhydrous solvents or bases can lead to the hydrolysis of tosyl chloride, reducing its availability and leaving starting material behind.[3]
Logical Flow for Purification Strategy
Caption: Decision workflow for selecting a purification method.
Problem: Contamination with Acidic Impurities (p-Toluenesulfonic Acid)
Symptoms:
-
The crude product is oily or difficult to handle.
-
An aqueous solution of the crude product is acidic (pH < 7).
-
¹H NMR may show a broad singlet corresponding to the acidic proton.
Causality Analysis: p-Toluenesulfonic acid is a common byproduct from the hydrolysis of TsCl.[10] If the aqueous workup is not thorough enough, this highly polar and non-volatile impurity will persist.
Solution: Enhanced Aqueous Workup Before concentrating the organic layer, perform a rigorous washing sequence in a separatory funnel:
-
Wash with 1M HCl to remove any residual amine base.
-
Wash twice with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Crucially, shake the funnel gently at first to release CO₂ gas, and ensure the final aqueous wash is basic (pH > 8) to confirm complete neutralization of acidic species.[4]
-
Wash with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.[3]
Section 3: Standard Purification Protocols
Protocol 1: Purification by Recrystallization
This method is ideal for purifying crude material that is already substantially pure and solid.
Step-by-Step Methodology:
-
Solvent Selection: Identify a suitable solvent or mixed-solvent system (e.g., Ethanol, Ethyl Acetate/Hexane, Dichloromethane/Hexane) by testing small aliquots. The ideal system dissolves the compound when hot but gives poor solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a spatula-tip of activated carbon, and heat back to boiling for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (and carbon, if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
This is the most versatile method for separating multiple components or purifying oils.[7]
Step-by-Step Methodology:
-
TLC Analysis: Determine the optimal eluent system using TLC. A good system will give the product an Rf value of ~0.25-0.35 and show good separation from all impurities. Common starting points are Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures.[3][6]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column, ensuring no air bubbles are trapped.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. This "dry loading" method often results in better separation.
-
Elution: Begin eluting the column with the solvent system determined by TLC, maintaining a constant head of solvent above the silica.
-
Fraction Collection: Collect fractions in an ordered array of test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified Quinolin-2-ylmethyl 4-methylbenzenesulfonate.
Section 4: Data Presentation & Purity Assessment
Confirming the identity and purity of the final product is a critical final step.
Table 1: Analytical Data for Purity Confirmation
| Analytical Method | Purpose | Expected Result for Pure Product |
| TLC | Purity Check | A single spot with a consistent Rf value. |
| Melting Point | Purity & Identity | A sharp melting point range that matches the literature value. A broad range indicates impurities. |
| ¹H NMR | Structural Confirmation & Purity | Clean spectrum with correct chemical shifts, integration values, and coupling constants. Absence of impurity peaks.[11] |
| ¹³C NMR | Structural Confirmation | Correct number of signals corresponding to the carbon atoms in the molecule.[11] |
| HPLC | Quantitative Purity | A single major peak, allowing for the calculation of purity (e.g., >98%).[11] |
Table 2: Characteristic ¹H NMR Chemical Shifts
(Note: Shifts are approximate and can vary based on solvent and instrument. Protons are labeled on the accompanying structure.)
(Self-generated image for illustrative purposes)
| Proton(s) | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a (Tosyl-CH₃) | 2.4 | Singlet | 3H |
| H-b (-CH₂-) | 5.4 | Singlet | 2H |
| H-c, H-d (Tosyl-ArH) | 7.3-7.8 | AA'BB' System (2 Doublets) | 4H |
| H-e to H-j (Quinoline-ArH) | 7.5-8.4 | Complex Multiplets | 6H |
References
- Analytical methods for "Quinoline, (1-methylethyl)-". (2025). Benchchem.
- Technical Support Center: Troubleshooting Incomplete Tosylation Reactions. (2025). Benchchem.
- Organic Syntheses Procedure: Compound 2 Purification. Organic Syntheses.
- Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. (n.d.). Journal of Chemistry Letters.
- Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. (n.d.). Sciencemadness.org.
- An In-depth Technical Guide to the Synthesis and Purification of Tos-PEG7-OH. (2025). Benchchem.
- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2011). Molecules, 16(7), 5665-5672.
- How can I tosylate an hindered secondary alcohol? (2013). ResearchGate.
- Srivastava, P. C., & Knapp, F. F. (2015). All About Tosylates and Mesylates. Master Organic Chemistry.
- Saeed, A. E. M., & Elhadi, S. A. (2024). Conventional technique for the synthesis of substituted 2-phenylquinoline-4-carboxylic acid. World Journal of Pharmaceutical Research, 13(9), 452.
- Chemical Properties of Benzenesulfonic acid, 4-methyl- (CAS 104-15-4). (n.d.). Cheméo.
- Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates. (2011). PubMed.
- Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps.
- Tosylation of ethanolamine (??). (2017). Sciencemadness.org.
- 2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates [mdpi.com]
- 5. jchemlett.com [jchemlett.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Benzenesulfonic acid, 4-methyl- (CAS 104-15-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions in the tosylation of quinoline alcohols.
Welcome to the Quinoline Derivatization Support Center. This guide addresses the specific chemical challenges encountered when converting quinoline alcohols (hydroxyquinolines and quinoline-alkanols) to their corresponding tosylates. Due to the dual nature of the quinoline ring (electron-deficient pyridine ring fused to an electron-rich benzene ring) and the nucleophilic nitrogen, standard textbook protocols often fail, leading to side reactions that are distinct from simple aliphatic alcohol tosylation.
⚠️ Critical Troubleshooting Tickets (FAQs)
Case #001: "My Mass Spec shows a product with -35/37 mass units instead of the Tosyl group."
Diagnosis: Unintended Chlorination Status: Common in electron-deficient benzylic-like systems.
-
The Issue: You attempted to synthesize a quinolinyl-alkyl tosylate (e.g., 2-(hydroxymethyl)quinoline
OTs), but isolated the corresponding alkyl chloride . -
The Mechanism:
-
The alcohol reacts with Tosyl Chloride (TsCl) to form the desired tosylate intermediate.[1][2][3][4][5]
-
The chloride ion (
), generated as a byproduct or present in the hydrochloride salt of the base (e.g., Pyridine HCl), acts as a nucleophile. -
Because the quinoline ring is electron-withdrawing (similar to a nitrobenzyl group), the adjacent carbon is highly activated for
attack. -
The chloride displaces the newly formed tosylate group.[2]
-
-
The Fix:
-
Switch Reagent: Use p-Toluenesulfonic Anhydride (
) instead of TsCl. This eliminates the source of nucleophilic chloride ions. -
Change Base/Solvent: If you must use TsCl, use DIPEA (Hünig's base) in DCM at
. Avoid pyridine as a solvent, as Pyridine HCl solubilizes chloride ions, promoting the side reaction.
-
Case #002: "The reaction mixture turned into a viscous red oil or insoluble gum."
Diagnosis: Self-Quaternization (Intermolecular N-Alkylation) Status: Critical failure mode for free-base quinoline alkanols.
-
The Issue: The reaction starts well but slowly deposits a gummy solid or oil that is insoluble in organic solvents and dissolves in water (often lost during aqueous workup).
-
The Mechanism:
-
The O-tosylate forms successfully.
-
The quinoline nitrogen of Molecule A is a nucleophile. The alkyl tosylate of Molecule B is an electrophile.
-
Molecule A attacks Molecule B, displacing the tosylate and forming a quaternary ammonium dimer or polymer (an ionomer).
-
-
The Fix:
-
Concentration Control: Run the reaction in high dilution to statistically favor reaction with the sulfonylating agent over intermolecular attack.
-
Biphasic Conditions: Use a biphasic system (DCM/Aq. Base) with a phase transfer catalyst to keep the free base concentration low in the organic phase.
-
Salt Formation: If the alcohol is stable to acid, pre-form the quinoline hydrochloride salt before adding TsCl (though this may deactivate the alcohol, necessitating a stronger base added slowly).
-
Case #003: "I cannot get the O-tosylate of 4-hydroxyquinoline; I only see N-tosyl products."
Diagnosis: Tautomeric Misalignment Status: Structural limitation.
-
The Issue: 4-Hydroxyquinoline exists predominantly as the 4-quinolone tautomer (keto form), where the proton resides on the nitrogen. Reaction with TsCl preferentially occurs at the nitrogen.
-
The Fix:
-
Silver Salts: Use Silver(I) Oxide (
) or Silver Carbonate ( ) with Alkyl Halides (though less applicable to TsCl). -
Hard/Soft Acid Base (HSAB): O-sulfonylation is difficult. Consider converting the alcohol to a chloride first (
) and then reacting with silver tosylate ( ) if the O-tosylate is strictly required.
-
🔬 Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired pathway and the two primary failure modes: Chlorination and Quaternization.
Figure 1: Reaction landscape showing how the desired O-tosylate is often an intermediate en route to unwanted chloride or quaternary salt byproducts.[6]
📊 Optimized Protocol: The "Safe" Method
This protocol is designed to minimize chlorination and quaternization for quinoline-alkanols (e.g., 2-quinolineethanol).
| Parameter | Recommendation | Rationale |
| Reagent | Eliminates | |
| Solvent | DCM (Anhydrous) | Non-nucleophilic; good solubility for the substrate but poor for quaternary salts (precipitates them if they form). |
| Base | Avoids Pyridine. Pyridine can act as a nucleophilic catalyst that shuttles the tosyl group but also promotes side reactions. | |
| Catalyst | Optional. Can accelerate the reaction without the risks of DMAP (which can cause N-tosylation). | |
| Temp | -10°C to 0°C | Low temperature suppresses the activation energy required for the |
Step-by-Step Procedure:
-
Dissolve: Dissolve 1.0 eq of Quinoline Alcohol in anhydrous DCM (0.1 M concentration).
-
Cool: Cool the solution to -10°C (ice/salt bath).
-
Base: Add 1.5 eq of Triethylamine (TEA) or DIPEA.
-
Reagent Addition: Add 1.1 eq of p-Toluenesulfonic Anhydride (
) portion-wise over 15 minutes. Note: If using TsCl, add it as a solution in DCM very slowly. -
Monitor: Stir at 0°C. Monitor by TLC every 30 minutes. Do not let the reaction run overnight. The product is kinetically formed but thermodynamically unstable toward displacement.
-
Quench: Once starting material is consumed, immediately quench with cold saturated
. -
Workup: Extract rapidly with DCM. Wash with water (to remove salts). Dry over
and concentrate below 30°C .-
Warning: Do not heat the crude residue; thermal elimination to vinyl-quinoline is possible.
-
📚 References
-
Ding, Q. et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.[2][4] Molecules, 16(7), 5665-5673. [Link]
-
Kishore, D. et al. (2008). Synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at position 4. Journal of Heterocyclic Chemistry, 45, 593. [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
-
Organic Chemistry Portal. Synthesis of Quinolines and Functionalization. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. BJOC - Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Solubility of Quinoline Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the low aqueous solubility of quinoline derivatives, a common challenge in experimental and preclinical settings. Our approach is to explain the fundamental principles behind solubility issues to empower you to make informed decisions and design robust experimental protocols.
Section 1: Foundational Concepts - Understanding Quinoline Solubility
This section addresses the fundamental physicochemical properties of quinoline derivatives that govern their behavior in aqueous buffers.
Q1: Why is my quinoline-based compound poorly soluble in aqueous buffers to begin with?
A: The core of your issue lies in the inherent structure of the quinoline molecule. Quinoline is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring.[1] This fused, double-ring structure is predominantly non-polar and hydrophobic, meaning it prefers to interact with non-polar solvents rather than the highly polar environment of water. While quinoline itself is slightly soluble in cold water, its derivatives often have additional hydrophobic substituents that further decrease their affinity for aqueous media.[2][3][4] Think of it as trying to mix oil and water; the non-polar regions of your molecule are repelled by the water molecules, leading to low solubility or precipitation.
Q2: How does pH critically influence the solubility of my quinoline derivative?
A: This is the most critical parameter you can manipulate. The quinoline structure contains a nitrogen atom within its pyridine ring, which has a lone pair of electrons. This nitrogen atom makes quinoline and its derivatives weak bases.[2][5] The pKa of quinoline's conjugate acid is approximately 4.9.[1][6]
This means:
-
At a pH above the pKa (e.g., pH 7.4): The quinoline nitrogen is primarily in its neutral, free-base form. This form is less polar and, consequently, less soluble in water.[2]
-
At a pH below the pKa (e.g., pH 4.0): The nitrogen atom becomes protonated, forming a cationic salt (e.g., a quinolinium ion). This ionization introduces a formal charge, dramatically increasing the molecule's polarity and its ability to interact favorably with water molecules, thus significantly enhancing its aqueous solubility.[2]
Therefore, by simply lowering the pH of your buffer to be 1-2 units below the specific pKa of your derivative, you can often achieve complete dissolution.
Caption: pH-dependent ionization of the quinoline ring.
Section 2: Primary Troubleshooting Strategies & Protocols
This section provides practical, step-by-step solutions to the most common solubility problems encountered in the lab.
Q3: My compound, dissolved in a DMSO stock, precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how do I fix it?
A: You are observing a very common phenomenon often called "crashing out" or "DMSO shock."[7] Your compound is highly soluble in the 100% DMSO stock solution. However, when you introduce a small volume of this stock into a large volume of aqueous buffer, the local concentration of DMSO is drastically and rapidly reduced. The buffer is unable to solubilize the high concentration of the hydrophobic compound, causing it to precipitate out of the solution before it can properly disperse.[7]
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to determine if your final assay concentration exceeds the compound's kinetic solubility limit in the final buffer composition. Try preparing a lower final concentration.[7]
-
Modify Dilution Technique: Instead of pipetting the DMSO stock directly into the bulk buffer, add the stock solution dropwise to the side of the tube while vigorously vortexing the buffer. This rapid mixing helps disperse the compound molecules quickly, preventing localized high concentrations that lead to precipitation.[7]
-
Increase Final Co-solvent Concentration: The final percentage of DMSO (or another co-solvent) in your assay buffer may be too low. While most cell-based assays tolerate up to 0.5-1% DMSO, some biochemical assays can tolerate more. Check your assay's tolerance and consider slightly increasing the final DMSO percentage (e.g., from 0.5% to 1% or 2%).
Q4: How do I properly use pH adjustment to improve solubility? What is a reliable protocol?
A: A systematic approach is crucial. Simply adding acid without a plan can alter experimental conditions undesirably. The goal is to find the highest pH that maintains your compound's solubility and is compatible with your experimental system.
Objective: To determine the optimal pH for solubilizing a quinoline derivative in an aqueous buffer.
Materials:
-
Your quinoline derivative (powder).
-
A set of buffers with overlapping pH ranges (e.g., Citrate for pH 3-6, Phosphate for pH 6-8, Tris for pH 7.5-9).
-
Small volumes of 1M HCl and 1M NaOH for fine pH adjustments.
-
Vortex mixer and/or sonicator.
-
pH meter.
-
Analytical method to quantify the dissolved compound (e.g., UV-Vis spectrophotometer, HPLC).[8]
Procedure:
-
Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., from pH 4.0 to 7.5 in 0.5 pH unit increments).
-
Supersaturated Slurry: Add an excess amount of your solid quinoline derivative to a fixed volume of each buffer in separate vials. The goal is to have undissolved solid remaining at the bottom.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours. This allows the solution to reach equilibrium with the solid, defining the thermodynamic solubility.
-
Separation: After equilibration, separate the undissolved solid. The most effective method is centrifugation at high speed (>10,000 x g) for 15-30 minutes, followed by careful collection of the supernatant. Avoid filtration, as the compound may adsorb to the filter membrane.
-
Quantification: Measure the concentration of the dissolved compound in each supernatant using your chosen analytical method.
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of each buffer. This plot will reveal the pH at which solubility dramatically increases, which should correlate with the compound's pKa. Select the highest pH that provides sufficient solubility for your stock solution.
Q5: What are co-solvents, and how do I select and use them effectively?
A: A co-solvent is a water-miscible organic solvent that, when added to an aqueous buffer, increases the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[2][7] For quinoline derivatives, this is a highly effective strategy, often used in conjunction with pH adjustment.
| Co-solvent | Typical Starting Concentration (v/v) | Properties & Considerations |
| DMSO (Dimethyl sulfoxide) | 0.5% - 5% | Excellent solubilizing power for a wide range of compounds. Standard for stock solutions. Can be cytotoxic at >1%.[7] |
| Ethanol | 1% - 10% | Good solubilizer, less toxic than DMSO for some cell lines. More volatile. |
| PEG 400 (Polyethylene Glycol 400) | 1% - 20% | Low toxicity, often used in in vivo formulations. Can be viscous.[7] |
| NMP (N-methyl-2-pyrrolidone) | 0.5% - 5% | Strong solubilizer, but has higher toxicity concerns and should be used with caution.[7] |
Causality: The choice of co-solvent depends on a balance between solubilizing power and the tolerance of your experimental system (e.g., cells, enzymes) to that solvent. Always run a vehicle control (buffer + co-solvent) to ensure the co-solvent itself does not affect your assay results.
Section 3: Advanced Solubilization Techniques
For particularly challenging "brick-dust" compounds, primary methods may not be sufficient. Here are advanced strategies used in pharmaceutical development that can be adapted for the lab.
Q6: My compound is still not soluble enough even with pH and co-solvent adjustments. When should I consider using excipients like cyclodextrins?
A: You should consider excipients when you have exhausted pH and co-solvent optimization, or when the required concentration of co-solvent is toxic to your experimental system.
-
Cyclodextrins: These are sugar-based molecules with a hydrophobic inner cavity and a hydrophilic exterior. They work by encapsulating the non-polar quinoline part of your molecule within their core, while the hydrophilic exterior interacts with water, effectively shuttling the drug into solution.[2][9][10] Beta-cyclodextrins and their chemically modified derivatives (e.g., HP-β-CD, SBE-β-CD) are commonly used. This is an excellent choice for in-vitro experiments as they are generally well-tolerated.
-
Surfactants: Surfactants like Polysorbate 80 (Tween 80) or Poloxamer 407 can solubilize hydrophobic compounds by forming micelles in aqueous solution above a certain concentration (the critical micelle concentration, or CMC). The hydrophobic core of the micelle entraps the quinoline derivative.[11] This method is effective but requires careful validation, as surfactants can interfere with biological assays or disrupt cell membranes.
Q7: What are solid dispersions and how can they help?
A: A solid dispersion is an advanced formulation where your compound (the drug) is dispersed at a molecular level within a solid, inert carrier, typically a polymer like polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[9][12][13] This is achieved by dissolving both the compound and the polymer in a common organic solvent and then removing the solvent, trapping the drug molecules in an amorphous, high-energy state.[2][7] When this solid dispersion is added to your aqueous buffer, the polymer dissolves and releases the drug molecules in a supersaturated but transiently stable state, significantly enhancing dissolution and apparent solubility. While more complex to prepare, this technique can be exceptionally powerful for compounds that are otherwise impossible to dissolve.[2][14]
Section 4: Systematic Troubleshooting Workflow
A logical, stepwise approach is the key to efficiently solving solubility issues. The following workflow guides you from initial observation to an effective solution.
Caption: A systematic workflow for troubleshooting quinoline derivative solubility.
References
- BenchChem. (2025). Overcoming poor solubility of quinoline derivatives in reactions. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. BenchChem Technical Support.
- DiFranco, N., & Glassco, J. (2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review.
- Lubrizol. (2022, March 29).
- Vedantu. Quinoline: Structure, Properties & Uses Explained. Vedantu.
- Pharma's Almanac. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Pharma's Almanac.
- Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
- National Center for Biotechnology Inform
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113.
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113.
- Yu, X., Zipp, G. L., & Davidson, G. W. 3rd. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical research, 11(4), 522–527.
- Pharma's Almanac. (2016, March 29). Optimising Excipients to Improve Bioavailability. Pharma's Almanac.
- ECHEMI. (n.d.). Quinoline. ECHEMI.
- BenchChem. (2025). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline. BenchChem Technical Support.
- LookChem. (n.d.). Cas 91-22-5, Quinoline. LookChem.
- Pilkington, L. I., et al. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & medicinal chemistry, 37, 116092.
- Novelty Journals. (2022, June 20).
- Al-Sabakha, M. S., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Arabian Journal of Chemistry, 16(8), 104910.
- G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212.
- World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Sharma, D., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Drug Delivery, 3(1), 1-11.
- Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
- Al-Suhaimi, K. S., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(23), 7859.
- International Journal for Multidisciplinary Research. (2025, November 15).
- Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs.
- IJCRT. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org.
- Longdom Publishing. (n.d.). Quinoline Derivatives Thermodynamic Properties during Phase Trans. Longdom Publishing.
- MDPI. (2025, July 23).
- Zakerinasab, B., et al. (2015). Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent.
- BenchChem. (n.d.). Troubleshooting guide for reactions involving Quinoline, 2,3-dimethyl-, 1-oxide. BenchChem Technical Support.
- BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. BenchChem Technical Support.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR.
- Wikipedia. (n.d.). Quinoline. Wikipedia.
Sources
- 1. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. ijfmr.com [ijfmr.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. pharmasalmanac.com [pharmasalmanac.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 14. researchgate.net [researchgate.net]
Optimizing reaction conditions for sulfonamide bond formation.
Sulfonamide Synthesis Technical Support Hub Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Sulfonamide Bond Formation
Welcome to the Technical Support Center
I am Dr. Aris, your Senior Application Scientist. You are likely here because the "standard" textbook protocol for sulfonamide formation—mixing an amine and sulfonyl chloride in DCM—has failed you.
In drug discovery, the sulfonamide moiety is a critical pharmacophore (e.g., Celecoxib, Sildenafil), yet its synthesis is often plagued by hydrolysis, bis-sulfonylation, or poor nucleophilicity. This guide moves beyond basic recipes to provide a causal analysis of failure modes and self-validating protocols to correct them.
Module 1: The "Golden Standard" Protocol (Baseline)
Before troubleshooting, we must establish a robust control. This protocol is optimized for secondary amines or reactive primary amines .
The Logic: We use Dichloromethane (DCM) for its solubility profile (product usually soluble, salts insoluble) and Pyridine as both a base and a weak nucleophilic catalyst.
Standard Operating Procedure (SOP-001)
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Solvation: Dissolve Amine (1.0 equiv) in anhydrous DCM (0.2 M concentration) .
-
Base Addition: Add Pyridine (3.0 equiv) .
-
Note: If the amine is an HCl salt, increase base to 4.0 equiv.
-
-
Reagent Addition: Cool to 0°C . Add Sulfonyl Chloride (1.1 – 1.2 equiv) dropwise.
-
Why? Exotherm control prevents decomposition and bis-sulfonylation.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 2–12 hours.
-
Checkpoint (Self-Validation): Perform TLC.
-
Success: Amine spot disappears; a less polar sulfonamide spot appears.
-
Failure: If amine persists after 4 hours, proceed to Module 2 .
-
Data Table 1: Solvent & Base Compatibility Matrix
| Solvent | Recommended Base | Application | Pros/Cons |
| DCM | Pyridine or Et₃N | Standard Synthesis | Pro: Easy workup. Con: Not green; volatile. |
| THF | DIPEA (Hünig's Base) | Polar Substrates | Pro: Solubilizes salts. Con: Water miscible (harder drying). |
| Cyrene™ | N-Methylmorpholine | Green Chemistry | Pro: Bio-based, high flash point.[1] Con: Viscous; difficult removal. |
| Water | Na₂CO₃ | Schotten-Baumann | Pro: Cheap. Con: High hydrolysis risk for reactive R-SO₂Cl. |
Module 2: Troubleshooting Reactivity (Low Yields)
User Complaint: "My sulfonyl chloride is gone, but I have no product," or "My amine won't react."
Scenario A: The Hydrolysis Trap
Diagnosis: Sulfonyl chlorides are moisture-sensitive.[2] If water is present, R-SO₂Cl converts to R-SO₃H (Sulfonic acid), which is unreactive to amines. The Fix:
-
Switch Solvent: Use anhydrous DCM or THF.[3]
-
Reagent Quality: Check your sulfonyl chloride. If it smells like HCl or is a liquid that has turned solid/gummy, it has hydrolyzed.
-
Protocol Adjustment: Add the amine before the base to ensure the nucleophile is ready waiting for the electrophile.
Scenario B: The "Dead" Nucleophile (Deactivated Anilines)
Diagnosis: Electron-deficient anilines (e.g., nitro-anilines) are poor nucleophiles. Pyridine is not strong enough to activate the reaction. The Fix: Nucleophilic Catalysis (DMAP) Add 10 mol% 4-Dimethylaminopyridine (DMAP) .
-
Mechanism: DMAP attacks the sulfonyl chloride first, forming a highly reactive N-sulfonylpyridinium intermediate. This species is far more electrophilic than the starting chloride, allowing even weak amines to attack it.
Visualizing the Catalytic Cycle:
Figure 1: The DMAP catalytic cycle activates the sulfonyl chloride, lowering the activation energy for poor nucleophiles.
Module 3: Troubleshooting Selectivity (Impure Profiles)
User Complaint: "I see two product spots on TLC," or "I cannot purify the mixture."
Scenario C: The Bis-Sulfonylation Nightmare
Diagnosis: Primary amines (
-
Stoichiometry Flip: Use a slight excess of Amine (1.1 equiv) and limiting Sulfonyl Chloride (1.0 equiv) .
-
Bulky Base: Switch from Et₃N to DIPEA (Hünig's Base) . The steric bulk prevents deprotonation of the formed sulfonamide but still neutralizes the HCl byproduct.
-
Stepwise Protection: If the problem persists, use an N-Silyl amine (see Module 4).
Scenario D: Regioselectivity (Multiple Amines)
Diagnosis: Substrate has both aliphatic and aromatic amines. The Fix:
-
Aliphatic amines are more nucleophilic (higher pKa). Perform the reaction at -78°C or 0°C with 1.0 equiv of sulfonyl chloride to selectively target the aliphatic amine.
-
Anilines require forcing conditions (Heat/DMAP), so they will remain unreacted at low temps.
Module 4: Advanced Architectures (SuFEx & Green Chem)
User Complaint: "My sulfonyl chloride is unstable," or "I need a click-chemistry approach."
The SuFEx Solution (Sulfur-Fluoride Exchange)
Developed by K. Barry Sharpless, this is the modern alternative to unstable chlorides.
-
Reagent: Sulfonyl Fluorides (R-SO₂F) .[4][5] These are incredibly stable to water and heat but react specifically with silyl ethers or amines under activation.
-
Protocol:
-
Mix Sulfonyl Fluoride + Amine .
-
Add DBU or BTMG (superbase) as a catalyst.
-
Reaction proceeds via a defined "click" mechanism with no hydrolysis side-products.
-
Decision Tree for Optimization:
Figure 2: Troubleshooting logic flow for selecting the correct optimization pathway.
References & Authoritative Grounding
-
Standard Synthesis & Optimization:
-
BenchChem Technical Support. "Optimization of Sulfonamide Synthesis." 3
-
-
DMAP Catalysis Mechanism:
-
SuFEx Click Chemistry:
-
Cold Spring Harbor Laboratory. "Accelerated SuFEx Click Chemistry for Modular Synthesis." 8
-
-
Green Solvents (Cyrene):
-
Bis-Sulfonylation Prevention:
-
National Institutes of Health (NIH). "Novel bis-arylsulfonamides... (Synthesis protocols)." 9
-
Sources
- 1. acs.org [acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. repository.cshl.edu [repository.cshl.edu]
- 9. Novel bis-arylsulfonamides and aryl sulfonimides as inactivators of plasminogen activator inhibitor-1 (PAI-1) - PMC [pmc.ncbi.nlm.nih.gov]
Quinolin-2-ylmethyl 4-methylbenzenesulfonate stability and storage conditions.
Executive Overview
Quinolin-2-ylmethyl 4-methylbenzenesulfonate (CAS 19820-77-0) is a highly reactive electrophilic alkylating agent frequently utilized in the synthesis of complex N-heterocycles, pharmaceutical intermediates, and proteomic research probes[1][2].
From a mechanistic standpoint, this compound presents a unique handling challenge: its molecular structure pairs a potent electrophile (the methyl tosylate moiety) with a nucleophile (the quinoline nitrogen). This dual nature, combined with the extreme moisture sensitivity typical of alkyl tosylates[3], makes the compound exceptionally prone to rapid degradation if storage conditions are not strictly controlled.
This guide provides drug development professionals and synthetic chemists with the causal reasoning behind reagent failure, self-validating protocols for quality control, and optimized handling workflows.
Troubleshooting & FAQs
Q1: My stored reagent has formed an insoluble gum or solid at the bottom of the vial. What happened? A: You are observing intermolecular self-alkylation (quaternization). Because the quinoline ring contains a nucleophilic nitrogen and the tosylate is an excellent leaving group, molecules of the reagent can attack one another[4]. This forms a polymeric or dimeric quaternary ammonium salt, which is highly polar and completely insoluble in standard organic solvents like dichloromethane (DCM) or diethyl ether. Causality: This reaction is kinetically accelerated by heat, light, and high concentrations. Storing the reagent at room temperature or maintaining it in concentrated stock solutions will rapidly drive this degradation pathway.
Q2: My O-alkylation/N-alkylation reactions are yielding high amounts of quinolin-2-ylmethanol instead of the desired product. Why? A: The tosylate group is highly sensitive to moisture[3]. If the reagent is exposed to atmospheric humidity during storage, aliquoting, or reaction setup, ambient water acts as a nucleophile. This hydrolyzes the ester to yield quinolin-2-ylmethanol and p-toluenesulfonic acid (TsOH). Causality: The generation of TsOH further lowers the pH of your reaction mixture, which can protonate your intended nucleophile (e.g., an amine) and completely stall the desired alkylation workflow.
Q3: How can I verify the integrity of my batch before committing it to a complex, late-stage synthesis? A: Implement a self-validating quality control check using a rapid solubility assay and Thin-Layer Chromatography (TLC).
-
Solubility Check: Intact quinolin-2-ylmethyl tosylate is readily soluble in anhydrous DCM. If the material fails to dissolve and leaves a gummy residue, it has polymerized. Do not use it.
-
TLC Check: Run a TLC using a 3:1 Hexanes:Ethyl Acetate solvent system. The intact tosylate will migrate with a distinct Rf value, while any quaternary ammonium degradation product will remain irreversibly stuck at the baseline. Hydrolyzed product (quinolin-2-ylmethanol) will appear as a highly polar spot distinct from the starting material.
Standard Operating Protocols (SOPs)
Protocol: Aliquoting and Long-Term Storage
To prevent both moisture-driven hydrolysis and heat-driven self-alkylation, follow this step-by-step methodology immediately upon receiving the reagent:
-
Environmental Control: Transfer the sealed bulk reagent into a dry glovebox or a nitrogen-purged atmospheric tent before opening.
-
Solid-State Aliquoting: Divide the bulk powder into single-use aliquots in amber glass vials. Crucial: Do not store this reagent as a stock solution. Solvation increases molecular mobility, which exponentially increases the rate of self-alkylation.
-
Inert Purging: Purge the headspace of each individual vial with dry Argon. Argon is denser than Nitrogen and provides a superior protective blanket against ambient moisture[3].
-
Hermetic Sealing: Seal the vials with PTFE-lined caps and tightly wrap the junction with Parafilm.
-
Cryogenic Storage: Transfer the sealed vials into a desiccator box containing active Drierite, and store the box at -20°C.
-
Thawing (Self-Validating Step): Before use, remove the sealed vial from the freezer and allow it to warm to room temperature inside a desiccator for at least 30 minutes. Opening a cold vial will cause immediate condensation of atmospheric moisture onto the reagent, leading to rapid hydrolysis.
Empirical Stability Data
The following matrix summarizes the quantitative shelf-life expectations based on environmental conditions:
| Storage Condition | Temperature | Atmosphere | Estimated Shelf-Life | Primary Degradation Risk |
| Optimal | -20°C | Argon / Nitrogen | 12 - 24 Months | None |
| Acceptable | 2 - 8°C | Argon / Nitrogen | 3 - 6 Months | Slow Self-Alkylation |
| Suboptimal | 20 - 25°C | Ambient Air | < 1 Week | Hydrolysis & Polymerization |
| Destructive | Solution (DCM/DMF) | Ambient Air | < 24 Hours | Rapid Quaternization |
Visualizations
Mechanistic pathways of Quinolin-2-ylmethyl tosylate degradation.
Optimal step-by-step storage workflow to prevent degradation.
References
Sources
Technical Support Center: TLC Monitoring of Tosylation Reactions
Welcome to the technical support center for monitoring tosylation reactions using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals who rely on the conversion of alcohols to tosylates, a cornerstone transformation in organic synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and interpret your results with confidence.
The conversion of an alcohol to a p-toluenesulfonate (tosylate) is a critical step for transforming a poor leaving group (-OH) into an excellent one (-OTs)[1]. The success of subsequent reactions, often nucleophilic substitutions, hinges on the successful and complete formation of the tosylate ester. TLC is an invaluable, rapid, and cost-effective technique to monitor this process in real-time[2][3]. The core principle is straightforward: the tosylated product is significantly less polar than the starting alcohol. On a normal-phase silica TLC plate, this translates to the product traveling further up the plate, resulting in a higher Retention Factor (Rf)[2].
This guide will walk you through the intricacies of using TLC for this application, from choosing the right conditions to deciphering complex or unexpected results.
Core Principles: What Your TLC Plate is Telling You
Before diving into troubleshooting, it's crucial to understand what a "perfect" TLC progression for a tosylation reaction looks like. The reaction involves treating an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine (TEA), which neutralizes the HCl byproduct[3].
The Polarity Shift:
-
Starting Material (Alcohol): Highly polar due to the hydroxyl group's ability to hydrogen bond with the silica gel stationary phase. This results in a low Rf value.
-
Product (Tosylate): The polar -OH group is replaced by the bulkier, less polar -OTs group. This reduces interaction with the silica gel, leading to a higher Rf value[2][4].
-
Reagents: Tosyl chloride (TsCl) is relatively non-polar, while any hydrolyzed TsCl (p-toluenesulfonic acid) is extremely polar and often remains at the baseline[2]. The amine base (e.g., pyridine) and its hydrochloride salt are also very polar.
The progression from a low Rf spot to a high Rf spot is the primary indicator of a successful reaction.
Caption: Idealized TLC progression of a tosylation reaction over time.
Troubleshooting Guide
This section addresses the most common issues encountered when monitoring tosylation reactions by TLC.
Question 1: My TLC plate only shows the starting material spot, even after several hours. What's wrong?
This indicates the reaction has not initiated or is proceeding extremely slowly. The root cause is often related to reagent quality or reaction conditions.[2]
Possible Causes & Solutions:
-
Hydrolyzed Tosyl Chloride (TsCl): TsCl is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid, which is unreactive.[2][5]
-
Wet Reagents or Solvent: Water will preferentially react with TsCl, quenching it before it can react with your alcohol.[2]
-
Insufficient Reagents: Stoichiometry is key.
-
Low Temperature: Many tosylations are started at 0 °C to control reactivity, but some less reactive alcohols may require warming to room temperature or even gentle heating to proceed.[3]
Caption: Troubleshooting workflow for lack of product formation.
Question 2: My spots are streaking up the TLC plate. How can I get clean spots?
Streaking is a common issue that obscures the Rf value and makes it difficult to judge reaction completion.[8]
Possible Causes & Solutions:
-
Sample Overloading: This is the most frequent cause. Applying too much material saturates the stationary phase.[8][9]
-
Solution: Take a small aliquot of the reaction mixture (~1 drop) and dilute it with 0.5-1.0 mL of a suitable solvent (like DCM or ethyl acetate) before spotting.[10]
-
-
Acidic or Basic Compounds: Both p-toluenesulfonic acid (a potential byproduct) and amine bases can interact strongly with the acidic silica gel, causing tailing.[8][10]
-
Compound Decomposition: Some compounds may be unstable on the acidic silica gel.[9][11]
Question 3: All my spots are stuck on the baseline or have run to the solvent front.
This is a classic eluent polarity problem. The mobile phase you've chosen is either too weak or too strong to achieve good separation. An ideal Rf value is between 0.2 and 0.6.[12][13]
Logic & Solutions:
-
Spots on Baseline (Low Rf): Your eluent is not polar enough to move the compounds up the polar silica plate.[14][15]
-
Spots at Solvent Front (High Rf): Your eluent is too polar. It carries all compounds with it, resulting in no separation.[13][15]
-
Solution: Decrease the polarity of the mobile phase. If you are using 1:1 Hexane:Ethyl Acetate, try changing to 4:1 or 9:1.[14]
-
| Eluent System (Non-polar:Polar) | Relative Polarity | Typical Use Case |
| 9:1 Hexanes:Ethyl Acetate | Low | Good starting point for many tosylations.[2] |
| 4:1 Hexanes:Ethyl Acetate | Medium-Low | Increases elution of slightly more polar tosylates. |
| 1:1 Hexanes:Ethyl Acetate | Medium | For more polar substrates or when lower Rf values are needed. |
| 19:1 DCM:Methanol | Medium-High | Useful for more polar alcohols that are insoluble in hexanes. |
| Table 1: Common Eluent Systems for Tosylation Reactions. Adjusting the ratio of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is the most common way to optimize Rf values.[12][16] |
Question 4: I see a new spot, but there's also a third or fourth spot. What are these?
Observing multiple spots indicates the formation of byproducts or the presence of unreacted starting materials.
Possible Identities of Unexpected Spots:
-
Alkyl Chloride: A common byproduct where the chloride ion from TsCl displaces the newly formed tosylate. This is more prevalent with extended reaction times or with activated alcohols (e.g., benzylic).[2] The alkyl chloride often has a polarity very similar to the desired tosylate, making them difficult to separate.
-
p-Toluenesulfonic Acid: The hydrolysis product of TsCl.
-
Identification: Extremely polar, this will almost always be a streak on the baseline.
-
-
Di-tosylated Product: If your starting material has more than one hydroxyl group, you may see products of mono- and di-tosylation.
-
Identification: The di-tosylated product will be less polar and have a higher Rf than the mono-tosylated product.
-
Question 5: My compounds are aromatic, but I can't see anything under the UV lamp.
While the tosyl group is UV-active, sometimes the concentration is too low for visualization, or your starting alcohol may not be UV-active. In these cases, chemical staining is required.[17]
Solutions: Visualization Techniques
| Staining Method | Target Functional Groups | Appearance |
| UV Light (254 nm) | Aromatic rings, conjugated systems.[17] | Dark spots on a fluorescent green background. |
| Iodine (I₂) Chamber | General purpose, good for unsaturated and aromatic compounds.[17][18][19] | Yellow-brown spots on a tan background. Spots fade over time. |
| Potassium Permanganate (KMnO₄) | Oxidizable groups, especially alcohols and alkenes.[20][21] | Bright yellow/orange spots on a purple background. Excellent for seeing if starting alcohol is consumed. |
| p-Anisaldehyde | Many functional groups, especially good for alcohols, aldehydes, ketones.[17] | Spots of various colors (pinks, blues, purples) after heating. |
| Phosphomolybdic Acid (PMA) | General purpose, good for alcohols, phenols, and many carbonyls.[17][20][22] | Dark blue/green spots on a yellow-green background after heating. |
| Table 2: Common TLC Visualization Stains. The KMnO₄ stain is particularly useful for tosylation reactions as it reacts strongly with the starting alcohol but weakly or not at all with the tosylate product. |
Experimental Protocols
Protocol 1: Step-by-Step Monitoring of a Tosylation Reaction by TLC
-
Prepare the Eluent: Start with a 4:1 mixture of Hexanes:Ethyl Acetate in a TLC chamber.[2] Add a piece of filter paper to saturate the chamber atmosphere and place a lid or watch glass on top.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Spot the Plate:
-
SM Lane: Using a capillary tube, make a small spot of a dilute solution of your starting alcohol on the "SM" mark.
-
RXN Lane: Take an aliquot from your reaction mixture (dilute if necessary, as described in Troubleshooting Q2) and spot it on the "RXN" mark.
-
CO Lane: First, spot the starting material on the "CO" mark. Then, without changing capillary tubes, spot the reaction mixture directly on top of the SM spot. This co-spot is crucial for confirming the identity of the starting material spot in the reaction lane.[2]
-
-
Develop the Plate: Carefully place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the solvent to evaporate completely in a fume hood.
-
Visualize the plate under a UV lamp and circle any visible spots with a pencil.[18]
-
If needed, use a chemical stain (like KMnO₄, see Protocol 2) for further visualization.
-
-
Analyze the Results: The reaction is complete when the spot corresponding to the starting alcohol (confirmed by the SM and CO lanes) has completely disappeared from the RXN lane, and a new, higher-Rf spot corresponding to the product is prominent.[2]
Protocol 2: Preparation and Use of Potassium Permanganate (KMnO₄) Stain
This stain is highly effective for visualizing alcohols.
-
Stain Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water. Add 1.25 mL of 10% NaOH solution. This solution is stable for months when stored in a dark bottle.[21]
-
Staining Procedure:
-
After developing your TLC plate and letting it dry, hold it with forceps and quickly dip it into the KMnO₄ solution.
-
Remove the plate immediately and let the excess stain drip off.
-
Gently heat the plate with a heat gun. Alcohols and other oxidizable compounds will appear as yellow or orange spots against a purple background.
-
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has turned cloudy and a white solid has precipitated. Is this a problem? A: On the contrary, this is often a good sign! In tosylations using amine bases like TEA or pyridine, the HCl byproduct reacts with the base to form an ammonium hydrochloride salt (e.g., triethylammonium hydrochloride).[2] These salts are often insoluble in common organic solvents like DCM and precipitate out, indicating the reaction is proceeding.[2]
Q2: What does the "co-spot" lane tell me? A: The co-spot is a critical internal standard. It helps you definitively identify the starting material spot within the complex reaction mixture lane. If the Rf of the lower spot in your "RXN" lane perfectly matches the Rf of your "SM" and "CO" spots, you can be certain it is unreacted starting material. This prevents misinterpretation due to slight variations in spotting or plate development.[2]
Q3: How can I remove unreacted TsCl after the reaction is complete? A: While TLC guides the purification, it doesn't perform it. The most common method is purification by flash column chromatography on silica gel, using the eluent system you optimized with TLC.[2][23] An alternative workup procedure involves quenching the reaction with an amine or even using cellulosic material like filter paper, which reacts with the excess TsCl to form a bulky, easily separable tosylated cellulose.[23][24]
Q4: The Rf values of my product and a byproduct are very close. How can I improve separation on the TLC plate? A: If a standard Hexane/Ethyl Acetate system doesn't provide adequate separation, you may need to try a different solvent system. Sometimes, switching to a system with a different character, like Dichloromethane/Methanol or Toluene/Acetone, can alter the selectivity and improve separation. Running the plate multiple times in the same eluent (multiple developments) can also sometimes amplify small differences in Rf values.
References
-
Green Chemistry - RSC Publishing. (Source: Royal Society of Chemistry) [Link]
-
Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. (Source: Organic-synthesis.com) [Link]
-
Ch8 : Tosylates - University of Calgary. (Source: University of Calgary) [Link]
-
Tosylation of ethanolamine (??) - Sciencemadness.org. (Source: Sciencemadness.org) [Link]
-
Tosylates And Mesylates - Master Organic Chemistry. (Source: Master Organic Chemistry) [Link]
-
Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC. (Source: National Center for Biotechnology Information) [Link]
-
Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? - Reddit. (Source: Reddit) [Link]
-
How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - alwsci. (Source: alwsci.com) [Link]
-
Thin-Layer Chromatography (TLC) User Guide - J&K Scientific LLC. (Source: J&K Scientific LLC) [Link]
-
TLC troubleshooting - ChemBAM. (Source: ChemBAM) [Link]
-
Trouble with tosylation reaction - Reddit. (Source: Reddit) [Link]
-
TLC and LC-MS monitoring chromatography free synthesis of monotosylation of glycols and diols - Morressier. (Source: Morressier) [Link]
-
Issues - Chemistry Teaching Labs - University of York. (Source: University of York) [Link]
-
TLC Tips and Tricks - Merck Millipore. (Source: Merck Millipore) [Link]
-
Troubleshooting: TLC - Chemistry - University of Rochester. (Source: University of Rochester) [Link]
-
Tailing in TLC - can anyone help? - ResearchGate. (Source: ResearchGate) [Link]
-
Thin layer chromatography - UVic. (Source: University of Victoria) [Link]
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (Source: Chemistry LibreTexts) [Link]
-
Thin Layer Chromatography - Unknown Source. (Source: PDF hosted online) [Link]
-
TLC Visualization Techniques - Scribd. (Source: Scribd) [Link]
-
7.8: TLC Visualization Methods - Chemistry LibreTexts. (Source: Chemistry LibreTexts) [Link]
-
EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. (Source: Royal Society of Chemistry) [Link]
-
CHEM 344 Thin Layer Chromatography - University of Wisconsin-Madison. (Source: University of Wisconsin-Madison) [Link]
-
Mesylates and Tosylates with Practice Problems - Chemistry Steps. (Source: Chemistry Steps) [Link]
-
Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. (Source: Tetrahedron Letters) [Link]
-
Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions - ResearchGate. (Source: ResearchGate) [Link]
-
Procedure of tosylation of p-aminochlorobenzene - Sciencemadness.org. (Source: Sciencemadness.org) [Link]
-
Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases - ResearchGate. (Source: ResearchGate) [Link]
-
-
Thin Layer Chromatography - West Virginia University. (Source: West Virginia University) [Link]
-
-
6.2: Thin Layer Chromatography (TLC) - Chemistry LibreTexts. (Source: Chemistry LibreTexts) [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (Source: Chemistry Hall) [Link]
Sources
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- 24. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Removing Unreacted p-Toluenesulfonyl Chloride (TsCl)
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of removing excess p-toluenesulfonyl chloride (TsCl) from their reaction mixtures. Incomplete removal of this reactive reagent can complicate downstream applications, interfere with product purification, and compromise the purity and safety of your final compound.[1]
This document provides a series of in-depth, question-and-answer-based troubleshooting guides and detailed protocols. We will explore the chemistry behind various purification strategies, from classical aqueous workups to modern scavenger-based techniques, to empower you to make informed decisions for your specific chemical system.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary methods for removing unreacted p-toluenesulfonyl chloride (TsCl)?
Unreacted TsCl is a frequent impurity in reactions where it is used in excess to drive the consumption of a valuable substrate, such as an alcohol or amine.[2] The choice of removal method is dictated by the chemical stability of your desired product, the scale of the reaction, and the available resources. The most effective strategies involve converting TsCl into a derivative with significantly different physical properties, facilitating its separation.
The core methods include:
-
Aqueous Workup (Quenching): The most common approach, where TsCl is hydrolyzed to the highly polar and water-soluble p-toluenesulfonic acid (TsOH) or its corresponding salt.[3][4]
-
Scavenging Resins: Utilizes polymer-bound nucleophiles (typically amines) that selectively react with and immobilize excess TsCl, allowing for removal by simple filtration.[1][3]
-
Chromatographic Separation: Direct purification via flash column chromatography can be effective, as TsCl often has a high Rf value in standard solvent systems.[3]
-
Precipitation/Recrystallization: An excellent method if your desired product is a crystalline solid, leveraging differences in solubility between the product and impurities.[3][5]
-
Eco-Friendly Methods: Novel approaches, such as reacting excess TsCl with cellulosic materials (e.g., filter paper), offer a simple and green alternative for its removal.[2][3]
Q2: My product is stable in water. How do I perform a standard aqueous workup to remove TsCl?
An aqueous workup is the first line of defense for most tosylation reactions. The principle is to convert the relatively non-polar, organic-soluble TsCl into a highly polar, water-soluble species that can be easily extracted into an aqueous phase.
The Chemistry: There are two primary quenching reactions:
-
Hydrolysis: TsCl reacts with water to form p-toluenesulfonic acid (TsOH) and hydrochloric acid (HCl). This process is often accelerated by a base, which neutralizes the acidic byproducts and forms the even more water-soluble tosylate salt (e.g., sodium p-toluenesulfonate).[1][3][4]
-
Aminolysis: Quenching with a simple amine (e.g., ammonia, ethanolamine) converts TsCl into a p-toluenesulfonamide.[3][6] This derivative is typically much more polar than TsCl, making it easier to separate by either extraction or chromatography.[6]
A basic wash is highly effective for removing both unreacted TsCl (via hydrolysis) and any acidic TsOH that may have formed during the reaction.[3][4]
See Protocol 1: Removal of TsCl by Aqueous Basic Workup (Quenching) for a detailed, step-by-step procedure.
Q3: My product contains base-labile functional groups (e.g., esters). How can I remove TsCl without using a base?
This is a critical troubleshooting scenario where a standard basic wash would cleave sensitive functional groups. Fortunately, several effective alternatives exist.
-
Solution 1: Neutral Aqueous Wash: While slower than a basic wash, quenching with plain water or brine can still hydrolyze TsCl to TsOH. Several washes may be necessary to ensure complete removal.
-
Solution 2: Amine Quench (Non-Aqueous): Before the aqueous workup, add a simple, non-nucleophilic amine like diethylamine or a water-soluble one like ethanolamine to the organic reaction mixture.[5] This will convert the TsCl into a stable sulfonamide. The sulfonamide, being more polar, can often be separated during chromatography.
-
Solution 3: Scavenger Resins: This is arguably the most elegant solution for sensitive substrates. Amine-functionalized scavenger resins react selectively with the excess TsCl. The resulting polymer-bound sulfonamide is then removed by simple filtration, leaving your sensitive product untouched in the solution.[1] This method avoids aqueous conditions entirely if desired. See Protocol 2 for methodology.
-
Solution 4: Cellulosic Scavengers: A simple and mild method involves adding a cellulosic material like filter paper to the reaction mixture, often with sonication to accelerate the process.[2][3] The hydroxyl groups on the cellulose react with the excess TsCl, which can then be filtered off.[2][3]
Q4: I tried quenching, but my product is still co-eluting with an impurity during column chromatography. What can I do?
Co-elution is a common frustration, often occurring when the polarity of the desired product is very similar to that of the unreacted TsCl or its sulfonamide byproduct.[1]
-
Step 1: Confirm the Quench was Successful: First, use Thin Layer Chromatography (TLC) to ensure the initial TsCl spot has completely disappeared after your workup.[1] If it hasn't, the quenching reaction may have been incomplete due to insufficient quenching agent, low temperature, or poor mixing.[1] Repeat the workup, ensuring vigorous stirring and an adequate excess of your quenching agent.[1]
-
Step 2: Optimize Chromatography: If the quench was successful but you are now co-eluting with the new byproduct (e.g., a sulfonamide), you must optimize your chromatography conditions.
-
Change Solvent System: The key is to find a solvent system that maximizes the polarity difference. If you are using a standard ethyl acetate/hexanes system, try switching to a different solvent family. For instance, using a dichloromethane/methanol gradient or adding a small amount of toluene to a hexane-based eluent can alter the selectivity of the silica gel and improve separation.[7]
-
Consider a Different Stationary Phase: If silica gel fails, consider using alumina or a reverse-phase column (C18), which separates compounds based on different principles and can often resolve challenging co-elution problems.
-
Q5: Is recrystallization a viable method for purification?
Absolutely. If your desired tosylated product is a solid, recrystallization is one of the most powerful and scalable purification techniques, capable of yielding very high-purity material without the need for chromatography.[3][5]
The Principle: The method relies on finding a solvent or solvent system in which your product has high solubility at an elevated temperature but low solubility at a cool temperature, while the impurities (like TsCl, TsOH, or sulfonamides) remain dissolved in the cold solvent.[3]
See Protocol 3: Purification by Recrystallization for a detailed guide.
Methodology Comparison
The following table provides a comparative summary of the primary methods for removing tosyl-containing impurities.
| Method | Principle of Removal | Advantages | Disadvantages / Limitations | Best Suited For |
| Aqueous Wash (Base) | Converts acidic TsOH or unreacted TsCl into a water-soluble salt.[3] | Fast, inexpensive, scalable, removes large quantities of impurities. | Product must be stable to basic conditions; emulsions can form. | Removing TsOH and large excesses of TsCl. |
| Scavenger Resins | Covalent binding of the impurity to a solid support, followed by filtration.[3] | High selectivity, simple filtration-based removal, can be used with sensitive substrates.[3] | Higher cost, requires stoichiometric amounts, may require extended reaction time. | Removing small to moderate amounts of excess TsCl from sensitive products. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel).[3] | High resolving power, applicable to a wide range of products (oils and solids). | Can be time-consuming, requires significant solvent, may be difficult to scale up. | Isolating products when quenching is incomplete or when multiple byproducts are present. |
| Recrystallization | Purification based on differences in solubility between the product and impurities in a given solvent.[3][5] | Can yield very high purity material, scalable, avoids chromatography.[3] | Product must be a solid, requires finding a suitable solvent system, can lead to yield loss. | Purifying solid products from all types of tosyl-containing impurities. |
Visualized Workflows and Chemistry
Diagrams can help clarify the decision-making process and the underlying chemical transformations.
Caption: Decision workflow for selecting a TsCl purification method.
Caption: Chemical transformations of TsCl during various workup procedures.
Experimental Protocols
Protocol 1: Removal of TsCl by Aqueous Basic Workup (Quenching)
This protocol describes the most common method for removing excess TsCl and acidic byproducts from a reaction mixture where the desired product is stable to mild base.
Materials:
-
Reaction mixture in an organic solvent (e.g., DCM, Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Cool the Reaction: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath. This mitigates any exotherm from the quenching process.
-
Quench: Slowly and carefully add a saturated aqueous solution of NaHCO₃ to the reaction flask with vigorous stirring.[3] Be cautious, as CO₂ gas evolution may cause pressure buildup. Continue stirring for 15-30 minutes to ensure all TsCl has been hydrolyzed.[1]
-
Transfer: Transfer the entire biphasic mixture to a separatory funnel.
-
Extract and Wash: Shake the funnel vigorously, venting frequently to release any CO₂ pressure.[3] Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Wash: Wash the organic layer again with a fresh portion of saturated NaHCO₃ solution, followed by a final wash with brine to help break up any emulsions and remove residual water.[3][8]
-
Dry and Concentrate: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, now free of TsCl and TsOH.
Protocol 2: Removal of TsCl using a Polymer-Bound Amine Scavenger
This method is ideal for base-sensitive substrates or when a non-aqueous workup is preferred.
Materials:
-
Reaction mixture containing excess TsCl
-
Amine-functionalized scavenger resin (e.g., aminomethyl polystyrene, Si-NH₂)
-
An appropriate reaction solvent
-
Filtration apparatus (e.g., fritted funnel or a cotton plug in a pipette)
Procedure:
-
Select the Scavenger: Choose a scavenger resin with appropriate reactivity. Aminomethyl polystyrene is a common and effective choice.
-
Addition: To the completed reaction mixture, add the scavenger resin. Typically, 2-4 equivalents of the resin are used relative to the initial excess of TsCl.[3]
-
Agitation: Stir or gently agitate the resulting slurry at room temperature. The time required can vary from 1 to 24 hours. Monitor the disappearance of the TsCl spot by TLC to determine completion.[3]
-
Filtration: Once all the TsCl has been consumed, filter the mixture to remove the resin beads. A fritted funnel or a simple filter plug is effective.[3]
-
Rinsing and Concentration: Rinse the filtered resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now free of TsCl.[3]
Protocol 3: Purification by Recrystallization
This protocol provides a general workflow for purifying a solid product from tosyl-containing impurities.
Materials:
-
Crude solid product
-
A suitable recrystallization solvent or solvent pair
-
Erlenmeyer flask
-
Heat source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the crude product when hot but not when cold, while the impurities should remain soluble at all temperatures.[3] Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves. Add more solvent in small portions if needed, but avoid using a large excess, as this will reduce product recovery.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[3]
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of your product.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
References
- Technical Support Center: Removal of Tosyl-Containing Byproducts. (2025). Benchchem.
- Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). (2025). Benchchem. [https://vertexaisearch.cloud.google.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Unwanted C-Sulfonylation in Quinoline Synthesis & Functionalization
Welcome to the Technical Support Center. As researchers and drug development professionals, achieving precise chemoselectivity during the functionalization of quinoline scaffolds is critical. A frequent and frustrating pitfall during O- or N-sulfonylation is the competitive C-sulfonylation side reaction , where the sulfonyl group erroneously attaches to a carbon atom on the quinoline ring or its alkyl substituents.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maintain absolute control over your reaction's chemoselectivity.
Quantitative Reaction Parameters & Selectivity
The divergence between desired heteroatom sulfonylation and unwanted C-sulfonylation is primarily governed by kinetic control. The table below summarizes how specific reaction parameters dictate the pathway of the reaction[1],[2].
| Reaction Parameter | Conditions Favoring Desired O/N-Sulfonylation | Conditions Triggering C-Sulfonylation (Side Reaction) |
| Sulfonyl Chloride | 1.0 – 1.1 equivalents | > 2.0 equivalents (Drives bis-sulfonylation) |
| Base Selection | Pyridine (1.2 eq) or controlled Et₃N | Excess strong base (e.g., Et₃N + catalytic DMAP) |
| Temperature | 0 °C initial, warming to Room Temperature | Elevated temperatures (> 60 °C) |
| Solvent Environment | Anhydrous DCM or CHCl₃ | Presence of moisture (Causes reagent hydrolysis) |
| Reaction Time | 4 – 12 hours (Strictly monitored by TLC) | Prolonged exposure after starting material consumption |
Troubleshooting FAQs: Mechanistic Insights
Q1: Why am I observing C-sulfonylation instead of the desired O- or N-sulfonylation on my quinoline core? Answer: The causality of C-sulfonylation depends entirely on the electronic nature of your specific quinoline derivative:
-
For Alkylquinolines (e.g., 4-methylquinoline): The reaction proceeds via an initial N-sulfonylation to form a highly reactive pyridinium salt. Deprotonation by the base yields an N-sulfonyl alkylidene dihydropyridine intermediate. If excess sulfonyl chloride is present, this nucleophilic intermediate undergoes a formal C-H activation, resulting in unwanted C-sulfonylation at the alkyl position[2].
-
For Hydroxyquinolines (e.g., 2-Methyl-8-quinolinol): C-sulfonylation is a kinetically competitive Electrophilic Aromatic Substitution (SEAr) side reaction. Harsh conditions, elevated temperatures, or excess sulfonyl chloride force the electrophile to attack the electron-rich carbon atoms of the carbocyclic ring rather than the target hydroxyl oxygen[1].
Q2: How do water and ambient moisture impact the chemoselectivity of this reaction? Answer: Moisture hydrolyzes the sulfonyl chloride reactant into the corresponding sulfonic acid and hydrochloric acid[1]. This hydrolysis not only consumes your primary reagent (leading to incomplete conversion) but also neutralizes the base. Operators often mistakenly compensate by adding excess sulfonyl chloride and base to force completion, inadvertently creating the high-concentration, harsh environment that drives the bimolecular C-sulfonylation pathway[1].
Q3: How can I adjust my stoichiometry to prevent these side reactions? Answer: Strict stoichiometric control is paramount. Limit the sulfonyl chloride to a slight excess (1.05 – 1.1 equivalents) to prevent bis-sulfonylation[1]. For base selection, use 1.2 equivalents of a mild base like anhydrous pyridine. Avoid strong bases or catalytic DMAP unless specifically required for unreactive substrates, as DMAP accelerates the formation of the dihydropyridine intermediate that leads to C-sulfonylation in alkylated substrates[2].
Mechanistic Divergence Diagram
Mechanistic divergence of unwanted C-sulfonylation in alkyl- vs hydroxy-quinolines.
Self-Validating Protocol: Selective O-Sulfonylation of 2-Methyl-8-quinolinol
Scientific Rationale: This methodology utilizes strictly anhydrous conditions and a mild base (pyridine) to kinetically favor O-sulfonylation while suppressing SEAr-mediated C-sulfonylation. The acidic workup is a critical self-validating step; it protonates residual pyridine, ensuring the final product crystallizes cleanly rather than forming an intractable oil[1].
Materials Required:
-
2-Methyl-8-quinolinol (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq) - Must be freshly opened or purified to prevent hydrolysis artifacts[1]
-
Anhydrous Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl), Saturated NaHCO₃, and Brine
Step-by-Step Workflow:
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-Methyl-8-quinolinol (1.0 eq) in anhydrous DCM[1].
-
Thermal Control: Cool the solution to 0 °C using an ice bath. Causality: Initial cooling controls the exothermic nature of the sulfonylation, preventing localized heating that provides the activation energy for C-sulfonylation[1].
-
Base Addition: Add anhydrous pyridine (1.2 eq) and stir for 10 minutes to ensure homogeneous distribution.
-
Electrophile Addition: Slowly add benzenesulfonyl chloride (1.1 eq) dropwise. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing bimolecular side reactions.
-
Reaction Propagation: Allow the mixture to naturally warm to room temperature. Stir for 4–12 hours, monitoring strictly by TLC to prevent over-reaction[1].
-
Quench and Acid Wash: Once complete, dilute the mixture with additional DCM. Wash the organic layer with 1M HCl. Causality: This step removes basic impurities like pyridinium hydrochloride. If skipped, the product will trap pyridine and oil out during isolation[1].
-
Neutralization and Isolation: Wash the organic layer with saturated NaHCO₃, followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via column chromatography if trace impurities are detected by NMR[1].
Step-by-step experimental workflow for selective O-sulfonylation.
References
-
Tun, S. L., Shivers, G. N., & Pigge, F. C. (2023). "C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates". The Journal of Organic Chemistry (ACS Publications). URL:[Link]
Sources
Challenges in the crystallization of oily sulfonate ester products.
Welcome to the technical support center for the crystallization of oily sulfonate ester products. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining crystalline solids from these often-difficult compounds. The inherent nature of sulfonate esters, particularly their tendency to form oils, presents unique hurdles in the solid-state development of pharmaceuticals and other advanced materials.[1][2][3]
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and guide you toward successful crystallization.
I. Understanding the Core Challenge: Why Do Sulfonate Esters "Oil Out"?
The primary challenge in the crystallization of many sulfonate esters is a phenomenon known as "oiling out" or liquid-liquid phase separation (LLPS).[4][5] Instead of forming a well-ordered crystalline solid from a supersaturated solution, the solute separates as a liquid, supercooled below its melting point. This oily phase is often a precursor to an amorphous solid or a poorly crystalline material, which can be detrimental to the purity, stability, and handling properties of the final product.[5]
Several factors contribute to the propensity of sulfonate esters to oil out:
-
Low Melting Point: Many sulfonate esters have low melting points, making it more likely for the compound to separate as a liquid at typical crystallization temperatures.[6]
-
High Solubility: Their often high solubility in common organic solvents can necessitate reaching a very high level of supersaturation for nucleation to occur, which can favor the formation of an oil over a crystal.
-
Structural Flexibility: The molecular structure of some sulfonate esters allows for a high degree of conformational freedom, which can hinder the ordered packing required for crystallization.
-
Impurities: The presence of impurities can significantly depress the melting point of the mixture and inhibit crystallization.[6]
-
Solvent Effects: The choice of solvent is critical. A solvent that is too good will require excessive cooling or high concentrations of anti-solvent to induce crystallization, increasing the risk of oiling out.
II. Troubleshooting Guide: From Persistent Oils to Crystalline Solids
This section is structured in a question-and-answer format to directly address the specific problems you may be encountering in your experiments.
My sulfonate ester consistently oils out upon cooling. What are my immediate next steps?
When oiling out occurs, the primary goal is to shift the system's thermodynamics and kinetics to favor nucleation and crystal growth over liquid-liquid phase separation.
Immediate Corrective Actions:
-
Re-dissolve and Dilute: Gently warm the mixture to re-dissolve the oil. Add a small amount of the primary solvent to reduce the overall supersaturation. A slower, more controlled approach to reaching the metastable zone is often necessary.[6]
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass can act as nucleation sites.
-
Seeding: If you have a small amount of crystalline material from a previous attempt (even if it's of poor quality), introduce a "seed crystal" into the slightly supersaturated solution. This bypasses the difficult primary nucleation step.[7][8] The seed provides a template for further crystal growth.[8]
-
Lower the Cooling Rate: Rapid cooling can shock the system into oiling out.[9] Employ a slower, more controlled cooling ramp to allow sufficient time for molecular ordering.
I've tried basic troubleshooting, but the oiling persists. What advanced techniques can I employ?
If simple measures fail, a more systematic approach to crystallization development is required.
Advanced Strategies:
-
Anti-Solvent Addition: This is a powerful technique for compounds that are highly soluble in one solvent but poorly soluble in another. The key is the rate and method of addition.
-
Mechanism: The anti-solvent reduces the solubility of the sulfonate ester in the primary solvent, inducing supersaturation.[10][11]
-
Protocol: Dissolve your compound in a minimal amount of a "good" solvent. Slowly add a "poor" solvent (the anti-solvent) in which your compound is insoluble. The addition should be dropwise, and ideally at a slightly elevated temperature to allow for equilibration.
-
-
Vapor Diffusion: This is a gentle and effective method for growing high-quality single crystals, especially with limited material.[12]
-
Setup: Dissolve your compound in a small vial with a suitable solvent. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the primary solvent, gradually inducing crystallization.
-
-
Thermal Cycling: This technique involves repeatedly heating and cooling the solution within a narrow temperature range.[13][14][15]
How do I choose the right solvent system?
Solvent selection is arguably the most critical factor in successful crystallization.
Solvent Screening Guidelines:
A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.
| Solvent Property | Rationale | Example Solvents to Consider |
| Good Solvents | High solubility at elevated temperatures. | Dichloromethane, Ethyl Acetate, Acetone, Toluene[17] |
| Poor Solvents (Anti-Solvents) | Low solubility at all temperatures. | Heptane, Hexane, Diethyl Ether, Water[18] |
| Hydrogen Bonding | Can either promote or hinder crystallization depending on the sulfonate ester's structure. | Alcohols (Ethanol, Methanol), Water |
Workflow for Solvent Selection:
Caption: Workflow for solvent system selection.
My product crystallizes, but as a different polymorphic form. How can I control polymorphism?
Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in drug development as different polymorphs can have different physical properties.[19]
Controlling Polymorphism:
-
Seeding: Seeding with the desired polymorph is the most direct way to control the crystal form.[7] The seed crystals act as templates, directing the crystallization of the desired form.[7]
-
Solvent Choice: Different solvents can stabilize different polymorphs. A systematic screen of various solvents is recommended.
-
Temperature: The temperature of crystallization can influence which polymorph is kinetically or thermodynamically favored.
III. Detailed Experimental Protocols
Protocol 1: Anti-Solvent Crystallization
-
Dissolution: In a clean flask, dissolve the oily sulfonate ester in the minimum amount of a "good" solvent at a slightly elevated temperature (e.g., 40-50 °C).
-
Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration.
-
Anti-Solvent Addition: While stirring, slowly add the anti-solvent dropwise to the warm solution until a slight turbidity persists.
-
Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, transfer the flask to a refrigerator (2-8 °C).
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Protocol 2: Seeding
-
Prepare a Saturated Solution: Prepare a saturated or nearly saturated solution of the sulfonate ester in a suitable solvent system at a temperature where the compound is fully dissolved.
-
Cool to Metastable Zone: Slowly cool the solution to a temperature where it is supersaturated but has not yet spontaneously nucleated. This is often about one-third of the way into the metastable zone.[20]
-
Introduce Seed Crystals: Add a small number of well-formed seed crystals of the desired polymorph to the solution.[20]
-
Controlled Growth: Continue to cool the solution slowly to allow the seed crystals to grow. Avoid rapid cooling, which can lead to secondary nucleation and the formation of smaller crystals.
-
Isolation: Isolate the crystals as described in the anti-solvent protocol.
Caption: Step-by-step seeding protocol workflow.
IV. Frequently Asked Questions (FAQs)
Q1: Can stirring too vigorously cause oiling out? A1: Yes, in some cases, high shear from aggressive agitation can introduce enough energy to favor the formation of an oil over a crystal, especially if the system is close to the oiling out point. Gentle, consistent stirring is generally recommended.
Q2: My sulfonate ester forms an amorphous solid. How can I crystallize it? A2: An amorphous solid is essentially a "frozen" liquid. You can treat it similarly to an oil. Try dissolving it in a suitable solvent and attempting one of the crystallization techniques described above. Slurrying the amorphous solid in a non-solvent can sometimes induce crystallization over time.
Q3: Are there any specific safety considerations for crystallizing sulfonate esters? A3: Sulfonate esters are known to be potential alkylating agents and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Some sulfonate esters may also be respiratory irritants. Always work in a well-ventilated area or a fume hood.
Q4: How can I confirm that I have a crystalline solid and not an amorphous one? A4: Several analytical techniques can be used to differentiate between crystalline and amorphous solids:
-
Polarized Light Microscopy: Crystalline materials will typically be birefringent and will show interference colors under cross-polarized light, while amorphous solids will appear dark.
-
X-Ray Powder Diffraction (XRPD): Crystalline materials produce a distinct diffraction pattern with sharp peaks, whereas amorphous materials show a broad, diffuse halo.
-
Differential Scanning Calorimetry (DSC): Crystalline solids will exhibit a sharp melting endotherm, while amorphous solids will show a glass transition followed by a broader crystallization exotherm and then a melting endotherm.
V. References
-
Seeding Techniques and Optimization of Solution Crystallization Processes - ACS Publications. (2020, September 15). Retrieved from
-
Seeding: A Simple but Effective Method for Crystallisation Control - CatSci. (2021, August 25). Retrieved from
-
Antisolvent membrane crystallization of pharmaceutical compounds - PubMed. (2009, December 15). Retrieved from
-
Three-Step Mechanism of Antisolvent Crystallization - NSF PAR. (2022, April 20). Retrieved from
-
Crystallisation Techniques. (2006, January 8). Retrieved from
-
Thermal cycling for crystallization control - APC. (2021, September 17). Retrieved from
-
Understanding Oiling-Out in Crystallization Processes. (2024, December 25). Retrieved from
-
Cycling Temperature Strategy: A Method to Improve the Efficiency of Crystallization Condition Screening of Proteins - ACS Publications. (2008, October 22). Retrieved from
-
Application of temperature cycling for crystal quality control during crystallization - CrystEngComm (RSC Publishing). Retrieved from
-
Application of temperature cycling for crystal quality control during crystallization - Scite.ai. Retrieved from
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Retrieved from
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. (2024, September 30). Retrieved from
-
(PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - ResearchGate. (2024, September 30). Retrieved from
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations | European Journal of Chemistry. (2024, September 30). Retrieved from
-
Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from
-
Oiling Out in Crystallization - Mettler Toledo. Retrieved from
-
Troubleshooting - Chemistry LibreTexts. (2022, August 16). Retrieved from
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa - White Rose Research Online. (2024, June 1). Retrieved from
-
Polymorphism in Lipids: Influence and Control in Pharmaceutical Applications - IOIOLEO. (2023, October 20). Retrieved from
Sources
- 1. eurjchem.com [eurjchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations | European Journal of Chemistry [eurjchem.com]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. xray.teresebergfors.com [xray.teresebergfors.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. approcess.com [approcess.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Application of temperature cycling for crystal quality control during crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. scite.ai [scite.ai]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. depts.washington.edu [depts.washington.edu]
- 19. Polymorphism in Lipids: Influence and Control in Pharmaceutical Applications - IOIOLEO [ioioleo.de]
- 20. catsci.com [catsci.com]
Validation & Comparative
Quinolin-2-ylmethyl Tosylate vs. Mesylate: A Guide to Alcohol Activation
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals[1]
Executive Summary: The "Picolyl" Paradox
For researchers attempting to activate Quinolin-2-ylmethanol (Quinaldyl alcohol), the choice between Tosylate (OTs) and Mesylate (OMs) is not merely a matter of leaving group ability. It is a battle against the inherent instability of the 2-substituted quinoline system.
Unlike simple aliphatic alcohols, 2-hydroxymethyl-quinolines possess a nucleophilic ring nitrogen positioned perfectly to displace the leaving group at the benzylic position. This leads to self-quaternization (polymerization) or decomposition upon concentration.
-
The Verdict:
-
Select Quinolin-2-ylmethyl Tosylate if you must attempt isolation. Its crystallinity offers a narrow window for purification and storage (at low temperatures), though it remains liable to decomposition.
-
Select Quinolin-2-ylmethyl Mesylate for in situ generation. It is kinetically faster to form but is generally an unstable oil that should be reacted immediately with the target nucleophile.
-
The Superior Alternative: For most alkylation applications, converting the alcohol to 2-(chloromethyl)quinoline hydrochloride is the industry standard. The protonated nitrogen prevents self-destruction, rendering the salt indefinite stable.
-
Critical Stability Analysis: The Mechanism of Decomposition
Before comparing reagents, one must understand the substrate's behavior. The quinoline nitrogen lone pair is capable of intramolecular or intermolecular nucleophilic attack on the activated methylene carbon.
Figure 1: The Self-Quaternization Pathway
The following diagram illustrates why free-base quinolin-2-ylmethyl sulfonates are prone to rapid degradation.
Caption: Pathway of self-quaternization in 2-substituted quinolines. Protonation (green box) shuts down this pathway.
Comparative Analysis: Tosylate vs. Mesylate
When the specific synthesis demands a sulfonate (e.g., to avoid strong acid or for specific solubility reasons), the choice relies on physical properties and kinetics.
| Feature | Quinolin-2-ylmethyl Tosylate | Quinolin-2-ylmethyl Mesylate |
| Reagent | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) |
| Reaction Kinetics | Slower (Steric bulk of aryl ring) | Fast (Less hindered sulfur) |
| Physical State | Likely Solid (Crystalline) | Likely Oil (Viscous liquid) |
| Purification | Can often be recrystallized (if rapid). UV active. | Difficult to purify; usually used crude. |
| Stability | Moderate. Crystal lattice may inhibit bimolecular decomposition. | Low. Liquid state allows rapid intermolecular collision/polymerization. |
| Atom Economy | Lower (Loss of heavy toluenesulfonate) | Higher (Loss of small methanesulfonate) |
| Primary Use Case | When isolation/purification is required before the next step. | One-pot "telescoped" reactions (Make & Use). |
Experimental Protocols
Safety Note: All steps involving sulfonyl chlorides must be performed in a fume hood. Quinolinyl sulfonates are potent alkylating agents—avoid skin contact.
Protocol A: Preparation of Quinolin-2-ylmethyl Tosylate (Isolation Method)
Use this method if you need to store the intermediate or verify purity.
-
Dissolution: Dissolve Quinolin-2-ylmethanol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Base Addition: Add Triethylamine (TEA) (1.5 equiv) and DMAP (0.1 equiv) as a catalyst. Cool to 0°C.
-
Why DMAP? TsCl is less reactive; DMAP forms a reactive N-acylpyridinium intermediate that accelerates the reaction, minimizing the time the unstable product sits in the reaction mixture.
-
-
Sulfonylation: Add TsCl (1.2 equiv) portion-wise. Stir at 0°C for 2–4 hours. Monitor by TLC (The product will be UV active and less polar than the alcohol).
-
Workup (Critical):
-
Quench with cold water.
-
Wash rapidly with cold saturated NaHCO₃ and brine.
-
Dry over Na₂SO₄ and concentrate at low temperature (< 30°C). Do not heat.
-
-
Crystallization: Triturate the residue with cold Hexanes/Et₂O. If a solid forms, filter and store at -20°C immediately.
Protocol B: Preparation of Quinolin-2-ylmethyl Mesylate (In-Situ Method)
Use this method for maximum efficiency and to avoid decomposition.
-
Dissolution: Dissolve Quinolin-2-ylmethanol (1.0 equiv) in anhydrous DCM or THF . Cool to -10°C to 0°C .
-
Base Addition: Add Triethylamine (1.5 equiv).
-
Sulfonylation: Add MsCl (1.1 equiv) dropwise via syringe. The reaction is usually complete within 15–30 minutes.
-
Coupling (Telescoping): Do not isolate. Add the nucleophile (e.g., amine, thiol, or enolate) directly to this cold solution.
-
Note: If the nucleophile requires a different solvent (e.g., DMF), evaporate the DCM under high vacuum at 0°C and immediately redissolve the residue in the new solvent.
-
Decision Framework: The "Activation" Workflow
Use this logic gate to determine the correct pathway for your specific drug development application.
Caption: Decision logic for selecting the optimal activation group for quinaldyl alcohol.
References
-
Master Organic Chemistry. Tosylates and Mesylates. (General reactivity and mechanistic comparison of sulfonate esters). [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. (Detailed mechanisms for formation and substitution). [Link]
-
MDPI. An Unexpected Synthesis of 2-Sulfonylquinolines. (Contrasts stable sulfones with the reactive esters discussed here). [Link]
-
National Institutes of Health (PubMed). Efficient 2-sulfolmethyl quinoline formation. (Demonstrates the reactivity of the 2-methyl position). [Link]
Sources
A Comparative Guide to Base Selection for the Synthesis of Sulfonate Esters
For researchers, medicinal chemists, and professionals in drug development, the conversion of alcohols to sulfonate esters is a cornerstone of synthetic strategy. This transformation converts a poor leaving group, the hydroxyl moiety, into an excellent one, paving the way for a multitude of nucleophilic substitution and elimination reactions.[1] The choice of base in this reaction is not a trivial matter; it profoundly influences reaction rates, yields, and even the product distribution. This guide provides an in-depth comparison of commonly employed bases for sulfonate ester synthesis, supported by experimental data and mechanistic insights to empower you in making informed decisions for your specific synthetic challenges.
The Critical Role of the Base in Sulfonylation
The synthesis of a sulfonate ester from an alcohol and a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl).[2] The primary role of the base is to neutralize this strong acid, preventing it from protonating the starting alcohol or the product and driving the reaction to completion.[3][4] However, the base can also play a more nuanced role, acting as a nucleophilic catalyst or influencing the chemoselectivity of the reaction. The properties of the base—its basicity, steric hindrance, and nucleophilicity—are therefore key determinants of the reaction's success.
Comparing the Workhorses: A Head-to-Head Analysis
The most frequently utilized bases in sulfonate ester synthesis are tertiary amines, with pyridine, triethylamine (TEA), and 4-dimethylaminopyridine (DMAP) being the most prominent. Let's delve into a comparative analysis of their key attributes.
| Base | Structure | pKa of Conjugate Acid (in Acetonitrile) | Steric Hindrance | Nucleophilicity | Key Characteristics & Applications |
| Pyridine | 12.53[5] | Low | Moderate[2][6] | Acts as both a base and a nucleophilic catalyst.[2][7] Often used as a solvent. Can lead to the formation of N-sulfonylpyridinium salts, which are highly reactive intermediates.[2][7] However, its nucleophilicity can sometimes lead to side reactions, such as the formation of alkyl chlorides.[8] | |
| Triethylamine (TEA) | 18.46[9] | Moderate | Low | A stronger, non-nucleophilic base compared to pyridine. Its bulkier ethyl groups hinder its ability to act as a nucleophile.[10] A common choice for general-purpose sulfonylation, particularly when nucleophilic catalysis is not required or desired.[11] | |
| 4-Dimethylaminopyridine (DMAP) | 17.73 | Low | High[12][13] | A highly efficient nucleophilic catalyst, often used in catalytic amounts alongside a stoichiometric base like TEA.[12][13][14] It dramatically accelerates the rate of sulfonylation, especially for sterically hindered alcohols.[12][15] Forms a highly reactive N-sulfonyl-DMAP intermediate.[12] | |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | 19.33[9] | High | Very Low | A very hindered, non-nucleophilic base.[10] Its steric bulk prevents it from acting as a nucleophile, making it an excellent choice when side reactions from nucleophilic attack by the base are a concern.[10] |
Mechanistic Considerations: Understanding the "Why"
The choice of base directly impacts the reaction mechanism. Two primary pathways are generally considered:
-
General Base Catalysis: In this mechanism, the base's primary role is to deprotonate the alcohol, increasing its nucleophilicity for the subsequent attack on the sulfonyl chloride. This is the predominant pathway when using non-nucleophilic, sterically hindered bases like triethylamine or DIPEA.
-
Nucleophilic Catalysis: With bases like pyridine and, most notably, DMAP, a different mechanism is at play.[7][16] The base first acts as a nucleophile, attacking the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium or N-sulfonyl-DMAP salt.[2][7][12] This intermediate is a much more potent sulfonylating agent than the sulfonyl chloride itself and is readily attacked by the alcohol. This catalytic cycle significantly accelerates the reaction.[12][16]
Experimental Data: A Comparative Look at Performance
The following table summarizes representative experimental data for the tosylation of benzyl alcohol, a common benchmark substrate.
| Entry | Base(s) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyridine | Pyridine | -10 | 0.25 | >95 | [1] |
| 2 | Triethylamine (TEA) / DMAP (cat.) | Dichloromethane | 0 to 15 | 12.5 | High (not specified) | [1] |
| 3 | Triethylamine (TEA) | Dichloromethane | 0 to RT | 6 | High (not specified) | [11] |
| 4 | Potassium Carbonate | Solvent-free | RT | 0.17 | 95 | [17] |
Note: "High" yields are often reported in the literature without a specific percentage. The data presented here is for illustrative purposes and direct comparison should be made with caution due to variations in reaction conditions.
As the data suggests, the choice of base and reaction conditions significantly impacts the reaction time and yield. The use of a highly nucleophilic catalyst like DMAP can dramatically reduce reaction times.[1]
Side Reactions and Chemoselectivity: Navigating the Pitfalls
A common side reaction, particularly when using pyridine, is the formation of the corresponding alkyl chloride.[8] This occurs via nucleophilic attack of the chloride ion (from the pyridinium hydrochloride salt) on the initially formed sulfonate ester.[8] This is more prevalent with activated alcohols like benzylic and allylic alcohols. Using a non-nucleophilic base like triethylamine or DIPEA can mitigate this issue.
When dealing with polyols, achieving chemoselective sulfonylation of one hydroxyl group over others is a significant challenge. Steric hindrance plays a crucial role here. Less sterically hindered primary alcohols are generally more reactive towards sulfonylation than secondary or tertiary alcohols.[18] The choice of a bulky sulfonylating agent (e.g., tosyl chloride vs. mesyl chloride) and a sterically demanding base can enhance selectivity for the less hindered alcohol.
Experimental Protocols: Putting Theory into Practice
Here are detailed, step-by-step methodologies for the synthesis of sulfonate esters using different bases.
Protocol 1: Tosylation of a Primary Alcohol using Pyridine
This protocol is a classic method suitable for many primary alcohols.[1]
Materials:
-
Primary Alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine (anhydrous, as solvent)
-
5N Sulfuric Acid (cold)
-
Heptane
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve p-toluenesulfonyl chloride in anhydrous pyridine.
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add the primary alcohol to the cooled solution. A slight exotherm may be observed.
-
Maintain the reaction mixture at -10 °C for 15-30 minutes. The formation of a precipitate (pyridinium hydrochloride) is expected.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the rapid addition of cold 5N sulfuric acid while maintaining cooling.
-
Wash the resulting crystalline product with cold heptane and then with cold water.
-
Dry the purified benzyl tosylate under vacuum.
Protocol 2: Mesylation of a Secondary Alcohol using Triethylamine
This protocol is a general and rapid procedure for the synthesis of mesylates.[19]
Materials:
-
Secondary Alcohol (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM, anhydrous)
-
Water
-
10% Hydrochloric acid (cold)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the secondary alcohol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with cold 10% HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the filtrate under reduced pressure to obtain the crude mesylate, which can be further purified by column chromatography if necessary.
Protocol 3: Tosylation of a Sterically Hindered Alcohol using DMAP (Catalytic) and Triethylamine
This protocol is effective for less reactive, sterically hindered alcohols.[1]
Materials:
-
Sterically Hindered Alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)
-
Dichloromethane (DCM, anhydrous)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the sterically hindered alcohol in anhydrous dichloromethane at 0 °C, add triethylamine and a catalytic amount of DMAP.
-
Add a solution of p-toluenesulfonyl chloride in dichloromethane dropwise to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, add water to quench the reaction.
-
Separate the organic layer and wash it sequentially with a saturated solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
The selection of a base for sulfonate ester synthesis is a critical decision that should be guided by the specific characteristics of the alcohol substrate and the desired reaction outcome. For simple primary alcohols, the classic pyridine method is often sufficient. For a more general and non-nucleophilic approach, triethylamine is a reliable choice. When faced with sterically hindered alcohols or when rapid reaction rates are desired, the use of catalytic DMAP in conjunction with a stoichiometric base like triethylamine is the superior strategy. By understanding the interplay between the base's properties and the reaction mechanism, researchers can optimize their synthetic routes to achieve high yields and minimize unwanted side reactions, ultimately accelerating the pace of drug discovery and development.
References
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Yoshida, Y., Shimonishi, K., Sakakura, Y., Okada, S., Aso, N., & Tanabe, Y. (1999). Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. Synthesis, 1999(09), 1633–1636. [Link]
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Shokri, E., & Grivas, J. A. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816. [Link]
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Chem LibreTexts. (2020, May 29). 02.11 Formation of Sulfonate Esters from Alcohols. [Link]
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Wang, B., et al. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 19(3), 3436-3446. [Link]
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OrgoSolver. (n.d.). TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2). [Link]
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Kazemi, F., Kiasat, A. R., & Ebrahimi, S. (2007). Consideration of selectivity in tosylation of alcohols in the absence of KOH. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(10), 2379-2384. [Link]
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Naaz, F., Srivastava, R., Singh, V. K., & Singh, R. K. (2022). DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety. Journal of Molecular Structure, 1264, 133256. [Link]
-
Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?. [Link]
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ResearchGate. (2025, August 7). Nucleophilic Catalysis by 4-(Dialkylamino)pyridines Revisited—The Search for Optimal Reactivity and Selectivity. [Link]
-
ReactionWeb.io. (2025, July 12). Alcohol Tosylation with TsCl and Pyridine. [Link]
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Tanabe, Y., et al. (2006). Practical and Safe Sulfonylation of 2-Alkynyl and 2-Alkenyl Alcohols Using the Combined Bases of a Catalytic Amount of Tertiary Amine and Potassium Carbonate. Bulletin of the Chemical Society of Japan, 79(7), 1126-1135. [Link]
-
Knapp, D. M., et al. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. Journal of the American Chemical Society, 131(23), 8349–8351. [Link]
-
Tayebee, R. (2013). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. International Journal of Organic Chemistry, 3(2), 119-123. [Link]
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Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]
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Figshare. (2010, July 15). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. [Link]
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Carbery, D. (2012). Asymmetric Nucleophilic Catalysis. Young Chemist's Panel - Review Meeting 2012. [Link]
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Stenfors, B. A., & Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. [Link]
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Novatia, LLC. (2010, March 10). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. [Link]
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Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
Periodic Chemistry. (2019, February 25). Sulfonate Esters. [Link]
-
ResearchGate. (n.d.). Effect of different bases for the protection of benzyl alcohol with triisopropylsilyl chloride using microwave irradiation. [Link]
-
Chemical Research in Chinese Universities. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]
-
ResearchGate. (2025, August 30). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. [Link]
-
University of Southern California. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. [Link]
-
University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). [Link]
-
Kьtt, A., et al. (2021). Strengths of Acids in Acetonitrile. European Journal of Organic Chemistry, 2021(10), 1407-1419. [Link]
-
ResearchGate. (n.d.). Plot of pKa values against mole fraction of acetonitrile in the binary.... [Link]
-
Semantic Scholar. (2010, March 10). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. [Link]
-
ResearchGate. (n.d.). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). [Link]
-
Semantic Scholar. (2005, August 5). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). [Link]
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Spectroscopic Characterization of Quinolin-2-ylmethyl 4-methylbenzenesulfonate: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Quinoline derivatives, in particular, represent a privileged scaffold, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a tosylate group, a versatile leaving group, onto a quinoline scaffold, as in Quinolin-2-ylmethyl 4-methylbenzenesulfonate, opens up a myriad of possibilities for further molecular elaboration and the synthesis of complex drug candidates.
This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of Quinolin-2-ylmethyl 4-methylbenzenesulfonate. Moving beyond a mere listing of spectral data, this guide delves into the causality behind the observed spectroscopic signals, offering a comparative analysis with a structurally related analogue, 8-Benzamidoquinolin-5-yl 4-methylbenzenesulfonate. By understanding the "why" behind the data, researchers can gain a deeper and more predictive understanding of their molecules, ensuring the scientific integrity of their findings. This guide is designed for researchers, scientists, and drug development professionals who require a robust and validated approach to structural confirmation.
Comparative Spectroscopic Analysis: Unraveling the Molecular Architecture
The definitive structural confirmation of Quinolin-2-ylmethyl 4-methylbenzenesulfonate relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an irrefutable identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy stands as the most powerful tool for delineating the carbon-hydrogen framework of a molecule.[1] Both ¹H and ¹³C NMR provide exquisitely detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure.
¹H NMR Spectroscopy:
The proton NMR spectrum of Quinolin-2-ylmethyl 4-methylbenzenesulfonate is predicted to exhibit distinct signals corresponding to the quinoline, methylene, and tosyl moieties. The aromatic protons of the quinoline ring typically resonate in the downfield region, generally between 7.0 and 9.0 ppm.[3] Their specific chemical shifts and coupling constants are highly diagnostic of the substitution pattern. Protons on the quinoline ring are influenced by the electron-withdrawing effect of the nitrogen atom, leading to a general downfield shift.[1]
For comparison, let's examine the ¹H NMR data of a related compound, 8-Benzamidoquinolin-5-yl 4-methylbenzenesulfonate.[4]
| Proton Assignment (Predicted for Target Molecule) | Expected Chemical Shift (ppm) | Comparative Data: 8-Benzamidoquinolin-5-yl 4-methylbenzenesulfonate (ppm)[4] | Rationale |
| Quinoline Protons | 7.5 - 8.5 | 7.04 - 8.86 | The electron-withdrawing nature of the quinoline nitrogen and the aromatic ring currents cause these protons to be deshielded. |
| Methylene Protons (-CH₂-) | ~5.3 | N/A | The protons of the methylene bridge are expected to appear as a singlet, deshielded by the adjacent oxygen and quinoline ring. |
| Tosyl Aromatic Protons | 7.3 - 7.8 | 7.30 - 7.85 | The four protons of the para-substituted benzene ring of the tosyl group will appear as two distinct doublets. |
| Tosyl Methyl Protons (-CH₃) | ~2.4 | 2.45 | The methyl protons of the tosyl group will appear as a characteristic singlet in the upfield region. |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbons of the quinoline ring will resonate at lower field due to aromaticity and the influence of the nitrogen atom.[1]
| Carbon Assignment (Predicted for Target Molecule) | Expected Chemical Shift (ppm) | Comparative Data: 8-Benzamidoquinolin-5-yl 4-methylbenzenesulfonate (ppm)[4] | Rationale |
| Quinoline Carbons | 120 - 150 | 115.41 - 148.96 | Aromatic carbons of the heterocyclic ring system. The carbons directly attached to nitrogen (C2 and C8a) are typically shifted further downfield.[1] |
| Methylene Carbon (-CH₂-) | ~70 | N/A | The methylene carbon is shifted downfield due to the attachment of the electronegative oxygen atom. |
| Tosyl Aromatic Carbons | 128 - 145 | 128.72 - 145.84 | Carbons of the para-substituted benzene ring. |
| Tosyl Methyl Carbon (-CH₃) | ~21 | 21.74 | The methyl carbon of the tosyl group appears in the upfield aliphatic region. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is an indispensable technique for the rapid identification of key functional groups within a molecule.[2] The vibrational frequencies of different bonds provide a characteristic "fingerprint" of the compound.
For Quinolin-2-ylmethyl 4-methylbenzenesulfonate, the most informative IR absorptions are expected to be from the sulfonyl (S=O) group of the tosylate and the C=N and C=C bonds of the quinoline ring.
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Rationale |
| S=O Stretch (asymmetric) | 1350 - 1300 | Characteristic stretching vibration for sulfonyl groups.[3] |
| S=O Stretch (symmetric) | 1160 - 1150 | Characteristic stretching vibration for sulfonyl groups.[3] |
| C=N and C=C Stretch (Quinoline) | 1600 - 1400 | Aromatic ring stretching vibrations.[3] |
| C-O Stretch | 1200 - 1000 | Stretching vibration of the ester C-O bond. |
The presence of strong absorption bands in these regions provides compelling evidence for the presence of both the quinoline and tosylate moieties.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.[2] For Quinolin-2-ylmethyl 4-methylbenzenesulfonate, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
The expected protonated molecule [M+H]⁺ would confirm the molecular weight. A characteristic fragmentation pattern for tosylates often involves the cleavage of the C-O bond, leading to the formation of a stable quinolin-2-ylmethyl cation and a p-toluenesulfonate anion. Another common fragmentation pathway for sulfonamides is the loss of SO₂ (64 Da).[3]
Comparative HRMS Data:
For 8-Benzamidoquinolin-5-yl 4-methylbenzenesulfonate, the calculated [M+H]⁺ is 419.1060 and the found value is 419.1061, demonstrating the high accuracy of this technique for structural confirmation.[4]
Experimental Protocols for Spectroscopic Characterization
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Synthesis and Purification Workflow
Caption: A general experimental workflow for the synthesis and spectroscopic characterization of Quinolin-2-ylmethyl 4-methylbenzenesulfonate.
Detailed Protocol for Synthesis:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-quinolinemethanol in an anhydrous solvent such as dichloromethane (DCM) or pyridine.[5]
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a suitable base, such as pyridine or triethylamine, to act as a scavenger for the HCl byproduct.[5] Add p-toluenesulfonyl chloride portion-wise while maintaining the temperature at 0 °C.
-
Monitoring: Allow the reaction to stir at 0 °C for a specified time and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).[6]
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.[6]
-
Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[6] Concentrate the solution under reduced pressure. The crude product is then purified by silica gel column chromatography or recrystallization to yield the pure Quinolin-2-ylmethyl 4-methylbenzenesulfonate.[6]
NMR Spectroscopy Protocol
Caption: A standardized workflow for NMR data acquisition and processing.
Detailed Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[1]
-
Data Processing: Process the raw free induction decay (FID) data by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.[3]
-
Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]
FT-IR Spectroscopy Protocol
Caption: A general workflow for FT-IR data acquisition.
Detailed Protocol for FT-IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or by preparing a KBr pellet containing a small amount of the compound.[1] For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly on the ATR crystal.[3]
-
Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum over the typical wavenumber range of 4000-400 cm⁻¹.[1]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.[1]
High-Resolution Mass Spectrometry (HRMS) Protocol
Caption: A standardized workflow for HRMS data acquisition.
Detailed Protocol for HRMS:
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode ESI.[3]
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI). Acquire the mass spectrum in the desired mass range.
-
Data Analysis: Determine the accurate mass of the molecular ion peak ([M+H]⁺) and compare it with the calculated theoretical mass to confirm the elemental composition.
Conclusion
The thorough spectroscopic characterization of Quinolin-2-ylmethyl 4-methylbenzenesulfonate is a critical step in its journey from a novel chemical entity to a potential drug candidate. By employing a multi-technique approach encompassing NMR, IR, and MS, researchers can achieve an unambiguous structural confirmation. This guide has provided not only the expected spectroscopic data but also the underlying principles and comparative data that empower scientists to interpret their results with confidence. The detailed, self-validating protocols outlined herein are designed to ensure the generation of high-quality, reliable data, thereby upholding the highest standards of scientific integrity in the competitive field of drug development.
References
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-
ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]
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-
CNR-IRIS. (n.d.). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. Retrieved from [Link]
-
ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Retrieved from [Link]
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Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]
-
mzCloud. (2016, February 11). 4 Methyl N 2 quinolinyl benzenesulfonamide. Retrieved from [Link]
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Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]
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Journal of Chemistry Letters. (n.d.). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Retrieved from [Link]
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PMC. (n.d.). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Copper(II) Catalyzed Domino Synthesis of Quinoline Derivatives from Arylamines and Alkynes. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). Retrieved from [Link]
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PMC. (n.d.). Ultrasound assisted synthesis of hybrid quinoline anchored with 4-R-benzenesulfonamide moiety with potential antimicrobial activity. Retrieved from [Link]
-
Royal Society Publishing. (2019, February 13). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved from [Link]
-
GEO-LEO e-docs. (n.d.). Supplementary of Molecules. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylbenzenesulfonate;morpholin-4-ium. Retrieved from [Link]
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Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]
-
MDPI. (2020, June 26). Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity. Retrieved from [Link]
-
MDPI. (2023, June 19). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonamide, 4-methyl-. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 3-({[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S4. 13 C-NMR spectrum of.... Retrieved from [Link]
-
ResearchGate. (n.d.). (A) infrared experimental spectra of 4‐(quinolin‐2‐ylmethylene)aminophenol (QMAP). Retrieved from [Link]
-
PubMed. (2011, June 6). Novel 2-substituted quinolin-4-yl-benzenesulfonate derivatives: synthesis, antiproliferative activity, and inhibition of cellular tubulin polymerization. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methyl-N-(naphthalen-2-ylmethyl)benzenesulfonamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Quinolin-8-ylmethanesulfonamide Spectroscopic Analysis. BenchChem.
-
Indian Academy of Sciences. (n.d.). Reaction of 2-hydrazino-4-methyl-6-substituted quinolines with ethylacetoacetate: A structural reinvestigation. Retrieved from [Link]
-
MDPI. (2023, June 19). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]
-
IDR@NITK. (n.d.). New quinoline derivatives: Synthesis and investigation of antibacterial and antituberculosis properties. Retrieved from [Link]
-
PubChem. (n.d.). 8-(Methylsulfonylamino)quinoline. Retrieved from [Link]
-
ResearchGate. (2017, October 16). Synthesis, spectroscopic investigations, antioxidants and DNA binding studies of a charge transfer of benzimidazole with 4-methylbenzenesulfonic acid. Retrieved from [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
Comprehensive Guide to 1H and 13C NMR Analysis of Quinoline Tosylates
This guide provides a rigorous technical comparison and procedural framework for the NMR analysis of quinoline tosylates, designed for pharmaceutical scientists and process chemists.
Executive Summary: The Strategic Value of Tosylate Salts
In drug development, the quinoline scaffold is ubiquitous (e.g., antimalarials, kinase inhibitors). However, free base quinolines often suffer from poor aqueous solubility. The formation of p-toluenesulfonate (tosylate) salts is a critical strategy to enhance crystallinity and bioavailability.
From an analytical perspective, Quinoline Tosylates offer a distinct advantage over Hydrochloride (HCl) or Mesylate salts: the counter-ion possesses a UV-active chromophore and distinct NMR signals. This allows for simultaneous in-situ stoichiometry verification without external standards—a capability lacking in HCl salts.
This guide details the spectral characterization of these salts, distinguishing the cation (drug) from the anion (counter-ion) and validating the 1:1 stoichiometry essential for regulatory compliance.
Chemical Context & Mechanism
The formation of quinolinium tosylate involves the protonation of the quinoline nitrogen (
Diagram 1: Salt Formation & Analytical Workflow
Caption: Workflow for the synthesis and analytical validation of Quinoline Tosylate salts.
Comparative Analysis: Tosylate vs. Alternatives
The choice of salt affects not just solubility, but analytical clarity. The table below compares the NMR performance of Tosylates against common alternatives.
Table 1: NMR Analytical Performance of Common Quinoline Salts
| Feature | Tosylate Salt | Hydrochloride (HCl) | Mesylate Salt |
| Counter-ion Signals | Distinct: Methyl singlet (~2.3 ppm) & AA'BB' aromatic system (~7.1/7.5 ppm). | None: Cl⁻ is NMR silent. | Simple: Methyl singlet (~2.3-2.8 ppm). |
| Stoichiometry Check | Self-Validating: Integration of Tosyl-CH3 (3H) vs Quinoline-H (1H). | Impossible: Requires Elemental Analysis or Ion Chromatography. | Possible: Integration of Mesyl-CH3 (3H). |
| Spectral Crowding | High: Tosylate aromatics may overlap with drug signals in the 7.0-8.0 ppm region. | Low: Clean aromatic region (only drug signals). | Low: Methyl signal is usually isolated. |
| Hygroscopicity | Low: Generally crystallizes well; stable water baseline. | High: Often hygroscopic; large HOD peak can obscure signals. | Moderate: Can be hygroscopic.[1] |
| Recommendation | Preferred for complex molecules where internal stoichiometry confirmation is required. | Preferred only if the aromatic region is too crowded for Tosylate signals. | Alternative if Tosylate aromatics obscure critical drug peaks. |
1H NMR Analysis: The Protocol
Objective: Confirm structure, purity, and 1:1 salt stoichiometry.
Sample Preparation[2]
-
Solvent: DMSO-
is the standard. It prevents stacking interactions common in quinolines (which broaden peaks in CDCl ) and ensures full solubility of the salt. -
Concentration: 5–10 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
Key Spectral Features (DMSO- )
-
The "Salt Shift" (Deshielding):
-
Upon protonation, the electron density on the quinoline ring decreases.
-
H-2 (Ortho to N): Shifts downfield significantly (
to ppm). Expect this signal >9.0 ppm. -
H-4: Also shifts downfield due to resonance effects.
-
-
The Tosylate Signature:
-
Methyl Group: Sharp singlet at ~2.29 ppm .
-
Aromatic Ring: AA'BB' system appearing as two doublets (J ~8 Hz) at ~7.11 ppm and ~7.48 ppm .
-
-
Exchangeable Proton:
-
The N-H
proton is often broad and may appear between 12–14 ppm, or be invisible depending on water content/exchange rate.
-
Self-Validating Stoichiometry Calculation
To validate the salt form, perform the following integration logic:
-
Calibrate the Tosylate Methyl singlet (approx 2.3 ppm) to an integral of 3.00 .
-
Integrate the Quinoline H-2 (most downfield doublet/singlet, approx 9.0-9.2 ppm).
-
Acceptance Criteria: The Quinoline H-2 integral must be 1.00 ± 0.05 .
-
If < 0.95:[2] Excess acid or impurities present.
-
If > 1.05: Incomplete salt formation (presence of free base).
-
13C NMR Analysis: Structural Confirmation
Objective: Verify carbon count and differentiate the salt environment.
Distinguishing Features[4]
-
Tosylate Carbons:
-
Methyl Carbon: ~21 ppm.
-
Aromatic Carbons: Four signals. Two intense signals (CH) at ~125 ppm and ~128 ppm, and two quaternary carbons (C-S and C-Me) at ~138 ppm and ~145 ppm.
-
-
Quinoline Carbons:
-
Protonation affects the
-carbons (C-2 and C-8a) most significantly. -
Look for the C-2 signal shifting downfield compared to the free base reference.
-
Diagram 2: Signal Logic & Assignment Strategy
Caption: Logical flow for assigning signals in a Quinoline Tosylate 1H NMR spectrum.
Experimental Protocol: Step-by-Step
Materials
-
Analyte: Quinoline derivative (Free base).
-
Reagent: p-Toluenesulfonic acid monohydrate (highly pure).
-
Solvent: Ethanol (for synthesis), DMSO-
(for analysis).
Synthesis (Micro-scale for Validation)
-
Dissolve 50 mg of Quinoline derivative in minimal hot ethanol.
-
Add 1.05 equivalents of p-TsOH monohydrate dissolved in ethanol.
-
Reflux for 30 minutes, then cool to 0°C.
-
Filter the precipitate (Tosylate salt) and dry under vacuum.
NMR Acquisition Parameters (qNMR Standard)
To ensure the integration ratios are accurate for stoichiometry:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (d1): Must be
.-
Note: The methyl protons of the tosylate have a shorter
(~1-2s) than the aromatic quinoline protons (~3-5s). -
Setting: Set d1 = 20 - 30 seconds to ensure full relaxation of the rigid quinoline core. Failure to do this will result in under-integration of the quinoline peaks and a false stoichiometric calculation.
-
-
Scans (ns): 16 or 32 (sufficient for 10 mg sample).
-
Temperature: 298 K (25°C).
Troubleshooting & Common Pitfalls
Issue: "Roofing" Effect in Tosylate Signals
-
Observation: The AA'BB' doublets of the tosylate group lean heavily toward each other.
-
Cause: Strong coupling (second-order effects) at lower field strengths (300 MHz).
-
Solution: Analyze at
400 MHz for cleaner separation, or rely on the methyl singlet for integration.
Issue: Broad Peaks / Missing Multiplicity
-
Cause: Aggregation of the planar quinoline rings (pi-stacking) in the salt form.
-
Solution:
-
Ensure solvent is DMSO-
(disrupts stacking). -
Run the experiment at elevated temperature (e.g., 313 K or 323 K) to sharpen peaks.
-
Issue: Extra Peaks in Aliphatic Region
-
Cause: Ethanol trapped in the crystal lattice (solvate formation).
-
Identification: Triplet at 1.05 ppm, Quartet at 3.44 ppm (in DMSO).
-
Action: Dry sample at >60°C under high vacuum; quantify solvate using NMR integration if it persists.
References
-
National Institutes of Health (PMC). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. [Link]
-
Royal Society of Chemistry. Copper(II) Catalyzed Domino Synthesis of Quinoline Derivatives. [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts. [Link]
-
University of Colorado (KGroup). NMR Chemical Shifts of Trace Impurities in Deuterated Solvents. [Link]
Sources
Mass spectrometry fragmentation pattern of benzenesulfonate compounds.
High-Resolution Orbitrap HCD vs. Triple Quadrupole CID for the Mass Spectrometric Analysis of Benzenesulfonates
Executive Summary
Benzenesulfonates are ubiquitous chemical entities, serving globally as anionic surfactants (e.g., linear alkylbenzenesulfonates, LAS) and as highly stable counterions in pharmaceutical formulations (besylates). Accurate structural elucidation and trace-level quantification of these compounds in complex matrices demand rigorous mass spectrometry (MS) workflows. As a Senior Application Scientist, I have evaluated numerous analytical strategies for these compounds. This guide objectively compares the performance of Triple Quadrupole (QqQ) systems utilizing Collision-Induced Dissociation (CID) against High-Resolution Mass Spectrometry (HRMS) Orbitrap systems utilizing Higher-energy Collisional Dissociation (HCD), providing field-proven, self-validating protocols for both.
Mechanistic Causality: The Gas-Phase Chemistry of Benzenesulfonates
To optimize any MS method, one must first understand the causality of the molecule's gas-phase fragmentation. In negative-ion Electrospray Ionization (ESI-), benzenesulfonates readily deprotonate to form highly stable [M-H]⁻ precursor ions. However, their behavior upon collisional activation is uniquely energy-dependent.
-
Alkyl Chain Cleavage (Low Energy): For alkyl-substituted variants like LAS, the initial fragmentation pathway involves the energetically favorable cleavage of the alkyl chain, yielding the core ethylene-substituted benzenesulfonate moiety at m/z 183[1].
-
The Smiles-Type Rearrangement (Medium Energy): The hallmark of benzenesulfonate fragmentation is the neutral loss of sulfur dioxide (64 Da). Causally, this is not a simple bond cleavage; it is driven by an intramolecular oxygen transfer to the benzene ring—a gas-phase Smiles-type rearrangement. This rearrangement yields a highly stable phenoxide anion (e.g., m/z 119 for ethylene-substituted phenoxide, or m/z 93 for unsubstituted phenoxide)[2].
-
Radical Anion Formation (High Energy): At significantly elevated collision energies, the SO₂ radical anion (m/z 64) is generated. This fragment is highly diagnostic but often missed by traditional ion trap or QqQ systems due to low-mass cutoff limitations[3].
Fig 1: Gas-phase fragmentation pathway of benzenesulfonates detailing the Smiles rearrangement.
Technology Comparison: QqQ (CID) vs. Orbitrap (HCD)
The choice of fragmentation platform fundamentally alters the data acquired.
Triple Quadrupole (CID): CID operates via resonant excitation. While highly efficient for generating the m/z 183 fragment, traditional CID inherently suffers from a "low-mass cutoff" (typically one-third of the precursor m/z). Therefore, fragments like the m/z 64 radical anion are physically impossible to trap and detect in standard ion trap CID[3]. However, for targeted quantification, the [M-H]⁻ → 183 transition is the gold standard due to its unmatched signal-to-noise ratio[4].
Orbitrap HRMS (HCD): HCD is a beam-type, non-resonant fragmentation technique. Because fragmentation occurs in a multipole before injection into the Orbitrap analyzer, there is no low-mass cutoff. This allows for the simultaneous detection of high-mass precursor ions and low-mass diagnostic fragments (m/z 64) with sub-ppm mass accuracy, making it superior for structural elucidation and distinguishing isobaric interferences[3].
Table 1: Quantitative and Qualitative Performance Comparison
| Parameter | Triple Quadrupole (CID) | Orbitrap HRMS (HCD) | Causality / Analytical Impact |
| Mass Resolution | Unit mass (~0.7 Da FWHM) | Ultra-High (>100,000 FWHM) | HRMS resolves isobaric matrix interferences in complex environmental samples. |
| Low-Mass Cutoff | Yes (Resonant excitation limit) | No (Beam-type fragmentation) | HCD allows detection of the diagnostic m/z 64 (SO₂ radical anion). |
| Primary Diagnostic Ions | m/z 183, m/z 119 | m/z 183, m/z 119, m/z 93, m/z 64 | CID is limited to primary/secondary fragments; HCD maps the entire pathway. |
| Linear Dynamic Range | 5–6 orders of magnitude | 3–4 orders of magnitude | QqQ remains the superior choice for absolute quantification across wide concentrations. |
| Optimal Application | High-throughput targeted quantitation | Unknown elucidation & mechanistic studies | Choose QqQ for routine monitoring; choose Orbitrap for drug metabolite profiling. |
Self-Validating Experimental Protocols
A robust analytical method must be a self-validating system. Below are the optimized, step-by-step methodologies for both platforms.
Fig 2: Comparative LC-MS/MS workflow for benzenesulfonate analysis using QqQ and Orbitrap HRMS.
Protocol A: High-Throughput Targeted Quantification via QqQ (CID)
Objective: Quantify trace LAS in environmental water.
-
Sample Preparation: Utilize an online Solid Phase Extraction (SPE) system. Causality: Direct injection of environmental water introduces hydrophilic matrices that cause severe ESI ion suppression. Online SPE concentrates the benzenesulfonates while washing away salts[4].
-
Chromatography: Use a C18 column (2.0 mm x 100 mm, 2.2 µm) at 40°C. Mobile phase A: 50 mM ammonium formate + 0.1% formic acid. Mobile phase B: Acetonitrile.
-
Ionization: ESI in negative mode. Capillary voltage: 3.0 kV.
-
MRM Setup: Set Q1 to the specific [M-H]⁻ precursor (e.g., m/z 297 for C10-LAS). Set Q3 to the quantifier ion m/z 183 (Collision Energy: 25 eV) and the qualifier ion m/z 119 (Collision Energy: 40 eV)[5].
-
Self-Validation Gate (Ion Ratio): The system must automatically calculate the m/z 183 / m/z 119 ratio. If the ratio in an unknown sample deviates by >15% from the calibration standards, the data point is flagged for matrix interference, preventing false positives.
Protocol B: Structural Elucidation via Orbitrap HRMS (HCD)
Objective: Confirm the Smiles rearrangement and profile unknown benzenesulfonate metabolites.
-
Sample Introduction: Direct infusion or LC separation using the gradient described above.
-
Ionization: ESI in negative mode.
-
HCD Fragmentation: Apply a Stepped Normalized Collision Energy (NCE) of 20, 40, and 60. Causality: Benzenesulfonate fragmentation is highly energy-dependent. A stepped NCE ensures that low-energy fragments (alkyl cleavage) and high-energy fragments (SO₂ radical anion) are captured within a single, composite high-resolution MS/MS scan[3].
-
Mass Analysis: Set Orbitrap resolution to 120,000 FWHM at m/z 200.
-
Self-Validation Gate (Mass Accuracy): To definitively assign the m/z 93 peak as the phenoxide anion (confirming the Smiles rearrangement), the theoretical exact mass must be calculated. The observed mass must fall within a < 3 ppm mass error window. If the error exceeds 3 ppm, the peak must be rejected as an isobaric background artifact.
References
- Determination of Linear Alkylbenzenesulfonates and Their Degradation Products in Soils by Liquid Chromatography-Electrospray-Ion Trap Multiple-Stage Mass Spectrometry.
- Determination of Linear Alkylbenzenesulfonates and Their Degradation Products in Soils by Liquid Chromatography-Electrospray-Ion Trap Multiple-Stage Mass Spectrometry.
- Mass Spectrometry of Deprotonated N-benzoylbenzenesulfonamide. National Institute of Standards and Technology (NIST).
- Analysis of linear alkylbenzene sulfonate in environmental water using online SPE LC system coupled with LC-MS/MS. Shimadzu.
- Unexpected Gas-Phase Nitrogen-Oxygen Smiles Rearrangement: Collision-induced Dissociation of Deprotonated 2-(N-Methylanilino)
Sources
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- 2. Unexpected Gas-Phase Nitrogen-Oxygen Smiles Rearrangement: Collision-induced Dissociation of Deprotonated 2-(N-Methylanilino)ethanol and Morpholinylbenzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. pubs.acs.org [pubs.acs.org]
The Contenders: A Quantitative Comparison of Spectral Databases
Navigating the Chemical Space: A Comparative Guide to Mass Spectral Databases and Matching Algorithms in High-Resolution Mass Spectrometry
In untargeted metabolomics, exposome research, and drug metabolism studies, the analytical bottleneck has definitively shifted from data acquisition to data annotation. Modern Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) platforms routinely generate tens of thousands of tandem mass spectra (MS/MS) per run. Translating these spectral fingerprints into high-confidence chemical structures relies entirely on matching experimental spectra against mass spectral libraries[1].
As a Senior Application Scientist, I frequently observe laboratories defaulting to a single database or legacy scoring metrics, which inevitably leads to high False Discovery Rates (FDR) or missed annotations. This guide objectively compares the leading spectral databases and dissects the critical mechanistic shift from traditional Cosine (Dot Product) similarity to advanced Spectral Entropy algorithms.
Choosing the right spectral library dictates the boundaries of your chemical search space. The ecosystem is broadly divided into highly curated commercial databases and rapidly expanding open-source repositories. To achieve comprehensive coverage, a multi-database approach is mandatory.
-
mzCloud (Thermo Fisher Scientific): mzCloud is a premium commercial database that uniquely arranges mass spectral data from different levels of MSn into a "spectral tree"[2]. It is arguably the highest-quality database for Orbitrap users, though its closed ecosystem can limit integration into open-source pipelines.
-
NIST 23 Tandem Mass Spectral Library: The gold standard for standardized, multi-instrument data. NIST meticulously evaluates consensus spectra and includes diverse collision energy records from Q-TOFs, ion traps, and Orbitraps.
-
MassBank & GNPS: Community-driven, open-access platforms. While spectral quality can be heterogeneous, their sheer scale and integration with molecular networking make them indispensable for discovering novel analogs or uncharacterized metabolites.
Table 1: Quantitative Comparison of Major Spectral Databases
| Feature | mzCloud | NIST 23 (Tandem MS) | MassBank.us / GNPS |
| Access Model | Commercial | Commercial (via Distributors) | Open-Source / Public |
| Spectral Count | >16,000,000[3] | ~2,400,000[4] | >2,000,000 (MassBank)[4] |
| Unique Compounds | ~30,200[3] | ~51,000 | >34,000 (Combined Open)[5] |
| Data Structure | MSn Spectral Trees[2] | Consensus Spectra | Heterogeneous / Networked |
| Primary Strength | Unmatched Orbitrap HRAM quality | Broad instrument coverage | Novel analog discovery via networking |
Mechanistic Deep Dive: Overcoming the Dot Product Bottleneck
Having a massive library is futile if the search algorithm cannot accurately align experimental data with reference spectra. Most traditional software programs rely on dot product (cosine) similarity scores[1]. However, experimental spectra inevitably contain chemical noise from co-eluting isobars. The traditional dot product algorithm heavily penalizes these unmatched noise peaks, leading to false negatives.
Recent advancements have introduced Spectral Entropy Similarity , an algorithm adapted from information theory. Spectral entropy quantifies the shared information content between spectra rather than just vector alignment. This algorithm has been proven to outperform 42 alternative similarity algorithms, including the dot product, especially when handling noisy experimental spectra[1].
Logical comparison of Cosine Similarity vs. Spectral Entropy algorithms.
Experimental Protocol: A Self-Validating Annotation Workflow
To achieve Level 2a (probable structure by library spectrum match) identification, researchers must implement a multi-database, multi-algorithm consensus approach. The following protocol outlines a self-validating workflow for processing LC-HRMS/MS data.
Step 1: LC-HRMS/MS Data Acquisition (Iterative Stepped Fragmentation)
-
Protocol: Acquire data using a Data-Dependent Acquisition (DDA) top-N method. Apply stepped Normalized Collision Energies (NCE) at 20, 40, and 60.
-
Causality: A single collision energy often yields an incomplete fragmentation picture. Stepped NCE creates a composite spectrum capturing both fragile precursor neutral losses (low energy) and robust core structural fragments (high energy). This maximizes the probability of a high-scoring match across diverse databases, particularly when cross-referencing against mzCloud's multi-stage spectral trees[2].
Step 2: Feature Extraction and Deconvolution
-
Protocol: Utilize software (e.g., MS-DIAL, Thermo Compound Discoverer) to perform peak picking, retention time alignment, and deconvolution. Group isotopes and adducts (e.g., [M+H]+, [M+Na]+) into a single consensus feature.
-
Causality: Raw MS data contains redundant signals. Deconvolution isolates the pure MS/MS spectrum of the target metabolite from co-eluting background noise, which is critical for downstream algorithmic accuracy.
Step 3: Multi-Database Query via Spectral Entropy
-
Protocol: Export the deconvoluted MS/MS spectra and query them against mzCloud, NIST 23, and GNPS simultaneously. Utilize the Spectral Entropy similarity algorithm rather than the legacy Cosine metric.
-
Causality: Spectral entropy quantifies the shared information content, proving highly robust against random noise ions and drastically reducing false negatives compared to vector-based alignment[1].
Step 4: Orthogonal Validation & Consensus Scoring
-
Protocol: Filter database hits using an entropy similarity score threshold of ≥0.75. Cross-reference the top spectral match with orthogonal data: precursor mass accuracy (<5 ppm), isotopic pattern fidelity, and retention time (RT) plausibility.
-
Causality: A spectral match alone is insufficient. Applying the 0.75 entropy threshold has been empirically validated to keep False Discovery Rates (FDR) below 10%[1]. Orthogonal checks act as a self-validating failsafe against structurally similar isomers that yield identical MS/MS spectra.
Self-validating experimental workflow for LC-HRMS/MS data cross-referencing.
Conclusion
Effective spectral cross-referencing requires moving beyond the "black box" approach of trusting a single database's top hit. By understanding the structural differences between databases like mzCloud and NIST 23, and by upgrading from Cosine similarity to Spectral Entropy matching, laboratories can drastically reduce their False Discovery Rates. Implementing the self-validating protocol outlined above ensures that every annotated compound is backed by robust, orthogonal scientific evidence.
References
1.[1] Title: Spectral entropy outperforms MS/MS dot product similarity for small-molecule compound identification - PMC Source: nih.gov URL: 1 2.[2] Title: Mass spectral database-based methodologies for the annotation and discovery of natural products Source: cjnmcpu.com URL: 2 3.[3] Title: Efficient generation of open multi-stage fragmentation mass spectral libraries - ChemRxiv Source: chemrxiv.org URL: 3 4.[5] Title: A Decade of Computational Mass Spectrometry from Reference Spectra to Deep Learning - CHIMIA Source: chimia.ch URL: 5 5.[4] Title: Flash entropy search to query all mass spectral libraries in real time - PMC Source: nih.gov URL: 4
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- 2. Mass spectral database-based methodologies for the annotation and discovery of natural products [cjnmcpu.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Flash entropy search to query all mass spectral libraries in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition - A Comparative Efficacy Guide
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- 4. mdpi.com [mdpi.com]
- 5. Combining the Tyrosine Kinase Inhibitor Cabozantinib and the mTORC1/2 Inhibitor Sapanisertib Blocks ERK Pathway Activity and Suppresses Tumor Growth in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.protocols.io [content.protocols.io]
Comparative analysis of quinoline-based inhibitors for neurodegenerative diseases.
An In-Depth Comparative Guide to Quinoline-Based Inhibitors for Neurodegenerative Diseases
The complex and multifactorial nature of neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, necessitates innovative therapeutic strategies that can address multiple pathological pathways simultaneously. The quinoline scaffold, a nitrogen-containing heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, aromatic structure is readily functionalized, making it an ideal backbone for designing multi-target-directed ligands (MTDLs) capable of interacting with several key targets involved in neurodegeneration.[3][4][5]
This guide provides a comparative analysis of leading quinoline-based inhibitors, grounded in experimental data. We will explore the causal biochemistry behind experimental design, present validated protocols for inhibitor assessment, and visualize the complex signaling pathways these compounds modulate.
The Strategic Advantage of Multi-Target-Directed Ligands (MTDLs)
Neurodegenerative diseases are not caused by a single aberrant protein or pathway but by a cascade of interconnected events, including protein misfolding, oxidative stress, neuroinflammation, and neurotransmitter deficits.[3][6] The MTDL strategy aims to design a single chemical entity that can simultaneously engage multiple targets.[3] Quinoline derivatives are exceptionally well-suited for this approach, with various hybrids showing concurrent inhibition of cholinesterases, amyloid-β (Aβ) aggregation, and monoamine oxidases (MAO), among other activities.[3][5][6]
Comparative Analysis of Leading Quinoline Inhibitors
The therapeutic potential of a quinoline derivative is defined by its specific targets and inhibitory potency. The following sections and data table compare prominent compounds across different neurodegenerative diseases.
Inhibitors Primarily Targeting Alzheimer's Disease
Alzheimer's disease (AD) pathology is characterized by amyloid-beta plaques, neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau, and cholinergic neuron loss.[7][8] Quinoline-based strategies often focus on inhibiting cholinesterases to boost acetylcholine levels, preventing protein aggregation, and chelating metal ions that promote plaque formation.[5][9]
-
Tacrine-Quinoline Hybrids: Tacrine, an early acetylcholinesterase (AChE) inhibitor, was limited by hepatotoxicity.[5] Modern hybrids link the tacrine moiety to a quinoline structure, often an 8-hydroxyquinoline for metal chelation.[5] These MTDLs show potent dual inhibition of both AChE and butyrylcholinesterase (BuChE) and can block Aβ aggregation induced by these enzymes.[5]
-
Clioquinol and PBT2: These 8-hydroxyquinoline derivatives are metal-binding compounds.[4] They function by chelating excess copper and zinc ions, which are implicated in the aggregation of Aβ, thereby helping to disrupt plaque formation.[4]
-
Quinoline-Sulfonamides and Hybrids: Novel hybrids incorporating sulfonamide, oxadiazole, or ferulic acid moieties have been developed as potent inhibitors of AChE, BuChE, and MAO enzymes, demonstrating the versatility of the quinoline core.[3][8][10] For instance, certain 1,3,4-oxadiazole-quinoline hybrids exhibit AChE inhibition with IC50 values in the nanomolar range.[8]
Inhibitors Primarily Targeting Parkinson's Disease
Parkinson's disease (PD) involves the progressive loss of dopaminergic neurons and is associated with oxidative stress and neuroinflammation.[11] Key therapeutic targets include MAO-B, which degrades dopamine, and phosphodiesterase 10A (PDE10A), which regulates striatal signaling.[3][12][13]
-
Quinoline-Sulfonamides: Certain derivatives have been engineered to be potent dual inhibitors of MAO-A and MAO-B, which are crucial enzymes in neurotransmitter metabolism. Inhibition of these enzymes can increase dopamine levels and reduce the production of neurotoxic reactive oxygen species (ROS).[3]
-
Quinoline and Quinazoline Alkaloids: Computational and in vitro studies have identified several quinoline and quinazoline alkaloids as potential inhibitors of PDE10A, a key enzyme in the dopamine-deficient striatal pathways of PD.[12][13][14]
Inhibitors Primarily Targeting Huntington's Disease
Huntington's disease (HD) is a genetic disorder caused by a CAG repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin (mHtt) protein.[15] Therapeutic strategies aim to reduce mHtt expression, mitigate its toxicity, or address downstream pathological events like excitotoxicity.
-
Clioquinol: Beyond its use in AD models, clioquinol has been shown to down-regulate the expression of mutant huntingtin in vitro and improve motor performance and lifespan in a mouse model of HD.[15]
-
Laquinimod: This quinoline-3-carboxamide, an immunomodulator, has been found to increase levels of brain-derived neurotrophic factor (BDNF) and improve motor function in HD mouse models.[16]
-
Quinazoline Derivatives: These related compounds have been found to block the store-operated calcium entry signaling pathway, a newly identified therapeutic target in Huntington's nerve cells.[17]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro efficacy of representative quinoline-based inhibitors against key enzymatic targets.
| Compound Class | Specific Compound | Target Enzyme(s) | IC50 Value (µM) | Primary Disease Target |
| Quinoline-Oxadiazole Hybrid | Compound 5a | Acetylcholinesterase (AChE) | 0.033 | Alzheimer's Disease[8] |
| Tacrine-Quinoline Hybrid | Compound 16e | AChE / BuChE | 0.10 / 0.043 | Alzheimer's Disease[5] |
| Quinoline-Sulfonamide | Compound a12 | Monoamine Oxidase B (MAO-B) | 0.47 | Parkinson's Disease[3] |
| Quinoline-Sulfonamide | Compound a11 | Butyrylcholinesterase (BuChE) | 0.58 | Alzheimer's Disease[3] |
| Quinoline-Sulfonamide | Compound a5 | Monoamine Oxidase A (MAO-A) | 0.59 | Parkinson's Disease[3] |
| Quinoline-Ferulic Acid Hybrid | Compound 26b | Butyrylcholinesterase (BuChE) | 0.10 | Alzheimer's Disease[10] |
| Quinoline-O-Carbamate | Compound 3f | AChE / BuChE | 1.3 / 0.81 | Alzheimer's Disease[4] |
Experimental Protocol: Evaluating Cholinesterase Inhibition
The following is a detailed, self-validating protocol for determining the potency of a quinoline-based inhibitor against acetylcholinesterase using the standard Ellman's method.[8]
Objective: To determine the IC50 value of a test compound against AChE.
Materials:
-
Acetylcholinesterase (AChE), e.g., from electric eel
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) - Chromogen
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Test inhibitor (e.g., quinoline derivative) dissolved in a minimal amount of DMSO, then diluted in buffer
-
Positive control inhibitor (e.g., Donepezil)
-
96-well microplate and microplate reader capable of kinetic measurements at 412 nm
Step-by-Step Methodology:
-
Reagent Preparation: Prepare fresh solutions of ATCI (15 mM) and DTNB (3 mM) in the pH 8.0 buffer. Prepare the AChE solution (e.g., 0.25 U/mL) in the same buffer.
-
Serial Dilution: Prepare a series of dilutions of the quinoline test compound and the positive control in the buffer. Ensure the final DMSO concentration in the well is below 1% to avoid solvent interference.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
140 µL of sodium phosphate buffer (pH 8.0)
-
20 µL of the test compound dilution (or buffer for control/blank)
-
20 µL of DTNB solution
-
-
Enzyme Addition & Pre-incubation: Add 20 µL of the AChE solution to all wells except the blank (add 20 µL of buffer to the blank instead). Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the ATCI substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every 60 seconds for 10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Scientific Principle: The assay measures the activity of AChE, which hydrolyzes ATCI into thiocholine and acetate. The product, thiocholine, reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that absorbs light at 412 nm. The rate of color formation is directly proportional to the enzyme's activity.
-
pH 8.0 Buffer: This pH is near the optimal activity level for AChE, ensuring a robust signal and high sensitivity to inhibition.[9]
-
Kinetic Measurement: An endpoint reading can be misleading due to substrate depletion or enzyme instability. A kinetic (rate) measurement provides a more accurate representation of the enzyme's initial velocity (V₀), which is the most reliable parameter for inhibition studies.
-
Pre-incubation: Allowing the inhibitor to pre-incubate with the enzyme before adding the substrate is crucial, especially for slow-binding or irreversible inhibitors, ensuring that an equilibrium is reached between the enzyme and the inhibitor.
Visualizing Mechanisms and Workflows
Understanding the complex biological environment is key to rational drug design. The following diagrams illustrate the signaling pathways targeted by quinoline inhibitors and the general workflow for their development.
Caption: Key signaling pathways in Alzheimer's and Parkinson's disease modulated by quinoline-based inhibitors.
Caption: Standardized workflow for the discovery and development of novel quinoline-based neurotherapeutics.
Conclusion and Future Outlook
The quinoline scaffold is a cornerstone in the development of MTDLs for neurodegenerative diseases. As demonstrated, derivatives can be rationally designed to potently inhibit key targets in Alzheimer's, Parkinson's, and Huntington's disease. The most promising candidates, such as novel tacrine hybrids and multifunctional sulfonamides, exhibit low micromolar to nanomolar efficacy in vitro.[3][5][8] The future of this field lies in refining these scaffolds to enhance blood-brain barrier penetration, improve safety profiles, and optimize their multi-target engagement. The experimental and analytical frameworks provided in this guide offer a robust foundation for researchers to advance the next generation of quinoline-based inhibitors from the laboratory to the clinic.
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Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media. Available at: [Link]
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Kosolapov, A.D., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. PMC. Available at: [Link]
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Singh, T., & Sharma, P. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Quinolin-2-ylmethyl 4-methylbenzenesulfonate
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Quinolin-2-ylmethyl 4-methylbenzenesulfonate (CAS 19820-77-0), a compound that, while not extensively characterized for its specific hazards, belongs to chemical families with known risks. By understanding the rationale behind each step, you can ensure the safe and compliant disposal of this and similar research chemicals.
Hazard Assessment and Triage: Why Extra Caution is Warranted
Quinolin-2-ylmethyl 4-methylbenzenesulfonate is comprised of a quinoline moiety and a tosylate (4-methylbenzenesulfonate) group. A thorough risk assessment necessitates evaluating the hazards associated with each component.
-
The Quinoline Core: Quinoline and its derivatives are often classified as hazardous.[1] They can be toxic if swallowed or in contact with skin, may cause cancer, are suspected of causing genetic defects, and are toxic to aquatic life with long-lasting effects.[1][2] Therefore, any waste containing this compound must be treated as hazardous and never be disposed of down the drain or in regular trash.[1][3][4]
-
The Tosylate Group: Tosylates are reactive compounds commonly used in organic synthesis. While specific toxicity data for this entire compound is scarce, the reactivity of the tosylate group warrants careful handling to avoid unexpected reactions.[5]
Given these potential hazards, all waste containing Quinolin-2-ylmethyl 4-methylbenzenesulfonate must be handled as hazardous chemical waste .
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any waste handling procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable standard for minimizing exposure risks.[6]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[7] | Protects against accidental splashes of liquid waste or airborne solid particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[6] | Prevents skin contact. Gloves should be inspected for tears or holes before use and disposed of as hazardous waste after handling.[1] |
| Protective Clothing | A full-length laboratory coat.[6] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | To be used in a well-ventilated area, preferably a chemical fume hood, especially when handling powders or creating aerosols.[8] | Minimizes the risk of inhaling fine particles or vapors.[7] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of waste containing Quinolin-2-ylmethyl 4-methylbenzenesulfonate.
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[9]
-
Solid Waste:
-
Collect all solid waste, including residual amounts of the compound, contaminated weighing papers, and used gloves or pipette tips, in a dedicated, clearly labeled hazardous waste container.[10]
-
This container must be made of a compatible material (e.g., a high-density polyethylene pail) and have a secure, sealable lid.[11]
-
-
Liquid Waste:
-
Collect all solutions containing Quinolin-2-ylmethyl 4-methylbenzenesulfonate in a dedicated liquid hazardous waste container.
-
This container should be shatter-resistant (e.g., a plastic-coated glass bottle) and have a screw-top cap.[12]
-
Crucially, do not mix this waste with other waste streams such as halogenated solvents, aqueous waste, or strong acids/bases unless you have confirmed their compatibility.[12]
-
-
Contaminated Sharps:
Step 2: Labeling of Hazardous Waste Containers
Accurate and thorough labeling is a legal requirement and essential for the safety of everyone who will handle the waste.[14][15]
Your hazardous waste label must include:
-
The words "Hazardous Waste" .[15]
-
The full chemical name: "Quinolin-2-ylmethyl 4-methylbenzenesulfonate" .
-
The CAS Number: 19820-77-0 .
-
An indication of the hazards (e.g., "Toxic," "Environmental Hazard").[14]
-
The accumulation start date (the date the first drop of waste was added to the container).[14]
-
The name of the principal investigator and the laboratory location.
Step 3: Storage of Hazardous Waste
Waste must be stored safely in the laboratory before it is collected.
-
Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[15]
-
Ensure all containers are kept tightly sealed except when adding waste.[9]
-
Store containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[16]
-
The storage area should be well-ventilated and away from heat sources or incompatible chemicals.[11]
Step 4: Arranging for Final Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup of your hazardous waste.
-
Do not attempt to treat or dispose of the chemical waste yourself. The ultimate disposal will be carried out by a licensed hazardous waste disposal company, likely through high-temperature incineration.[3][17][18]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[1]
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in Section 2.[19]
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to soak it up.[1] For solid spills, carefully sweep the material to avoid creating dust.[19]
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area. A common procedure is to wipe the surface with a suitable solvent (like acetone or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Package and Label: Place all contaminated absorbent materials and cleaning supplies in a sealed, labeled hazardous waste container.[1]
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EH&S department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Quinolin-2-ylmethyl 4-methylbenzenesulfonate.
Caption: Disposal workflow for Quinolin-2-ylmethyl 4-methylbenzenesulfonate.
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility within the scientific community, ensuring that your valuable research does not come at the cost of personal health or environmental integrity.
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A Comprehensive Safety and Handling Guide for Quinolin-2-ylmethyl 4-methylbenzenesulfonate
Disclaimer: No specific Safety Data Sheet (SDS) is available for Quinolin-2-ylmethyl 4-methylbenzenesulfonate. This guide is a conservative amalgamation of safety data for its constituent chemical classes: quinoline derivatives and tosylate compounds. It is imperative to treat this compound with a high degree of caution. This document is intended to provide essential safety, handling, and disposal information for researchers, scientists, and drug development professionals. Always consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.
Hazard Identification and Risk Assessment
Quinolin-2-ylmethyl 4-methylbenzenesulfonate combines a quinoline core with a tosylate functional group. The overall hazard profile must be assumed to encompass the risks associated with both classes of compounds. Quinolines are known for potential toxicity, including carcinogenicity and mutagenicity, while tosylates can be strong irritants.[1][2][3]
Based on analogous compounds, Quinolin-2-ylmethyl 4-methylbenzenesulfonate should be handled as a hazardous substance with the following potential risks:
| Hazard Classification | Analogous Compound(s) | Key Findings & Potential Risks |
| Acute Toxicity (Oral, Dermal, Inhalation) | Quinoline, 8-Hydroxyquinoline, Tosylate Compounds | Harmful or toxic if swallowed, in contact with skin, or if inhaled as dust or vapor.[2][4][5][6][7] |
| Skin Corrosion/Irritation | Quinoline, Tosylate Compounds | Causes skin irritation.[2][7][8] |
| Serious Eye Damage/Irritation | Quinoline, Tosylate Compounds | Causes serious eye irritation or damage.[2][5][8] |
| Respiratory Irritation | Tosylate Compounds | May cause respiratory irritation upon inhalation of dust.[5][7][8] |
| Germ Cell Mutagenicity | Quinoline | Suspected of causing genetic defects.[2] |
| Carcinogenicity | Quinoline | May cause cancer; evidence suggests liver tumors in animal studies.[2][3] |
| Aquatic Toxicity | Quinoline | Toxic to aquatic life with long-lasting effects.[1][2] |
Engineering Controls: The First Line of Defense
Proper engineering controls are critical to minimize exposure. All handling of Quinolin-2-ylmethyl 4-methylbenzenesulfonate must be conducted in a designated area with the following controls in place:
-
Chemical Fume Hood: All procedures, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]
-
Ventilation: Ensure good general ventilation of the laboratory space.[1]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[9][10]
Personal Protective Equipment (PPE): A Mandatory Barrier
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.[4]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber, tested to EN 374).[2][9] | To prevent skin contact and absorption. Check gloves for integrity before each use and wash hands thoroughly after handling, even if gloves were worn.[2][9] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields.[10] | To protect eyes from dust particles and splashes. A face shield should be worn over goggles when there is a significant splash hazard.[9] |
| Skin and Body Protection | A laboratory coat. For larger quantities or significant spill risk, consider chemical-resistant clothing or an impervious suit.[1][9] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if all work is conducted within a certified chemical fume hood. If a fume hood is unavailable or if dust generation is unavoidable, a NIOSH-approved respirator with appropriate particulate filters is mandatory.[9] | To minimize inhalation of hazardous particles. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures safety at every stage of the experimental workflow.
Preparation
-
Designate Area: Cordon off a specific area within a chemical fume hood for the handling of this compound.
-
Assemble Materials: Gather all necessary equipment, reagents, and a designated hazardous waste container before introducing the compound.
-
Spill Kit: Ensure a chemical spill kit appropriate for solid materials is immediately available.[10]
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.[10]
Handling Workflow
-
Weighing: Carefully weigh the solid compound within the fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Transferring & Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing. Conduct all reactions within the fume hood.[10]
-
Maintain Containment: Keep containers tightly closed when not in use.[1]
Post-Handling & Decontamination
-
Decontaminate: Wipe down the work surface and any equipment used with an appropriate solvent and cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after work is complete.[9] Do not eat, drink, or smoke in the laboratory area.[1][2]
Caption: Safe handling workflow for Quinolin-2-ylmethyl 4-methylbenzenesulfonate.
Emergency Procedures
Immediate and correct response to an emergency is vital to mitigate harm.[11]
Spill Response
-
Minor Spill (in fume hood):
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors.
-
Contact your institution's EHS and emergency response team.
-
Provide them with the identity of the spilled substance.
-
Personal Exposure
Follow the "Remove, Remove, Remove" principle.[12]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin thoroughly with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.[11][13]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[11][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Call a poison control center or seek immediate medical attention.[2][14]
Caption: Emergency response plan for personal exposure incidents.
Disposal Plan: Cradle-to-Grave Responsibility
All materials contaminated with Quinolin-2-ylmethyl 4-methylbenzenesulfonate are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[15][16]
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.
-
Containerization:
-
Collect all waste, including unused product, contaminated PPE, and cleanup materials, in a designated, compatible, and leak-proof hazardous waste container.[8][17] The original chemical container is often a good choice.[15]
-
The container must be kept closed at all times except when adding waste.[15]
-
Label the container clearly with "Hazardous Waste" and list all constituents.[11][17]
-
-
Disposal Route: All hazardous waste must be collected by your institution's EHS-approved hazardous waste management program.[8][15] Never dispose of this chemical down the drain or in regular trash.[15][17]
-
Potential Pre-treatment: For some tosylate compounds, hydrolysis to a less reactive alcohol can be a preliminary step before collection.[8] This procedure must only be performed if explicitly validated and approved by your EHS department.
References
- BenchChem. (2025). Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline. [Online PDF].
- BenchChem. (2025). Essential Guide to the Safe Disposal of AMG-222 Tosylate. [Online PDF].
- Loba Chemie. QUINOLINE FOR SYNTHESIS Safety Data Sheet.
- BenchChem. (2025). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. [Online PDF].
- Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline.
- BenchChem. (2025). Personal protective equipment for handling 6-Methoxy-2-methylquinolin-4-amine. [Online PDF].
- University of Louisville. Standard Operating Procedure for Quinoline.
- Pfaltz & Bauer. SAFETY DATA SHEET: Quinoline Hydrochloride 98%.
- Cayman Chemical. (2024). Safety Data Sheet: 2-Amino-3-methylimidazo[4,5-f]quinoline.
- TCI Chemicals. (2025). SAFETY DATA SHEET: Methyl Benzenesulfonate.
- GOV.UK. (2024). What to do in a chemical emergency.
- Centers for Disease Control and Prevention (CDC). (2024). What to Do in a Chemical Emergency.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
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- AllSource Environmental. Chemical Solvent Disposal | Hazardous Waste Solutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
